molecular formula C32H50N7O19P3S B15600469 3,4-dimethylidenenonanedioyl-CoA

3,4-dimethylidenenonanedioyl-CoA

Cat. No.: B15600469
M. Wt: 961.8 g/mol
InChI Key: LJFGXYXTZBWVQX-UHFFFAOYSA-N
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Description

3,4-dimethylidenenonanedioyl-CoA is a useful research compound. Its molecular formula is C32H50N7O19P3S and its molecular weight is 961.8 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

Molecular Formula

C32H50N7O19P3S

Molecular Weight

961.8 g/mol

IUPAC Name

9-[2-[3-[[4-[[[5-(6-aminopurin-9-yl)-4-hydroxy-3-phosphonooxyoxolan-2-yl]methoxy-hydroxyphosphoryl]oxy-hydroxyphosphoryl]oxy-2-hydroxy-3,3-dimethylbutanoyl]amino]propanoylamino]ethylsulfanyl]-6,7-dimethylidene-9-oxononanoic acid

InChI

InChI=1S/C32H50N7O19P3S/c1-18(7-5-6-8-22(41)42)19(2)13-23(43)62-12-11-34-21(40)9-10-35-30(46)27(45)32(3,4)15-55-61(52,53)58-60(50,51)54-14-20-26(57-59(47,48)49)25(44)31(56-20)39-17-38-24-28(33)36-16-37-29(24)39/h16-17,20,25-27,31,44-45H,1-2,5-15H2,3-4H3,(H,34,40)(H,35,46)(H,41,42)(H,50,51)(H,52,53)(H2,33,36,37)(H2,47,48,49)

InChI Key

LJFGXYXTZBWVQX-UHFFFAOYSA-N

Origin of Product

United States

Foundational & Exploratory

Unraveling the Biological Significance of Dicarboxylic Acyl-CoAs: A Technical Guide Focused on Nonanedioyl-CoA

Author: BenchChem Technical Support Team. Date: December 2025

A Note to the Reader: Extensive searches of the scientific literature and biochemical databases did not yield any information on a molecule named "3,4-dimethylidenenonanedioyl-CoA." This suggests that the compound is likely theoretical, exceptionally rare, or referred to under a different nomenclature not currently indexed. Therefore, this technical guide will focus on the core of the requested topic: the biological significance of the parent molecule, nonanedioyl-CoA , also known as azelaoyl-CoA . This guide will provide an in-depth exploration of its metabolic context, which is relevant to researchers, scientists, and drug development professionals. A discussion of the hypothetical implications of the "3,4-dimethylidene" modification is also included.

Introduction to Dicarboxylic Acids and Their CoA Esters

Dicarboxylic acids (DCAs) are organic compounds containing two carboxylic acid functional groups. In biological systems, they are primarily generated through the ω-oxidation of monocarboxylic fatty acids.[1][2] This process becomes particularly important when the primary fatty acid degradation pathway, β-oxidation, is impaired.[1] Before they can be metabolized, DCAs must be activated to their coenzyme A (CoA) thioesters by a dicarboxylyl-CoA synthetase, a reaction that consumes ATP.[3][4][5] These dicarboxylyl-CoA esters, including nonanedioyl-CoA, are then substrates for catabolic pathways that yield energy and important metabolic intermediates.[6]

Biosynthesis of Nonanedioyl-CoA

Nonanedioyl-CoA is the activated form of nonanedioic acid (azelaic acid), a nine-carbon dicarboxylic acid. Its formation in biological systems occurs through two primary routes:

  • ω-Oxidation of Nonanoic Acid: The primary route begins with the ω-oxidation of nonanoic acid (a C9 monocarboxylic fatty acid) in the endoplasmic reticulum. This pathway involves a series of enzymatic reactions:

    • Hydroxylation: The terminal methyl (ω) carbon is hydroxylated by a cytochrome P450-dependent monooxygenase.[1][7]

    • Oxidation: The resulting ω-hydroxy fatty acid is then oxidized to an aldehyde by alcohol dehydrogenase.[1]

    • Final Oxidation: The aldehyde is further oxidized to a carboxylic acid by aldehyde dehydrogenase, yielding nonanedioic acid.[1]

  • β-Oxidation of Longer-Chain Dicarboxylic Acids: Nonanedioyl-CoA can also be a product of the peroxisomal β-oxidation of longer-chain dicarboxylyl-CoAs. Each cycle of β-oxidation shortens the dicarboxylyl-CoA by two carbons until a medium-chain species like nonanedioyl-CoA is formed.[6]

Following its synthesis, nonanedioic acid is activated to nonanedioyl-CoA by a microsomal dicarboxylyl-CoA synthetase.[4][5]

cluster_ER Endoplasmic Reticulum cluster_Microsome Microsome FA Nonanoic Acid (C9) OH_FA ω-Hydroxy Nonanoic Acid FA->OH_FA Cytochrome P450 Monooxygenase Ald_FA Nonanal-dioic Acid OH_FA->Ald_FA Alcohol Dehydrogenase DCA Nonanedioic Acid (Azelaic Acid) Ald_FA->DCA Aldehyde Dehydrogenase DCA_CoA Nonanedioyl-CoA DCA->DCA_CoA Dicarboxylyl-CoA Synthetase (ATP -> AMP + PPi)

Figure 1: Biosynthesis of Nonanedioyl-CoA via ω-Oxidation.

Metabolic Fate of Nonanedioyl-CoA

The catabolism of dicarboxylyl-CoAs is primarily carried out through the β-oxidation pathway located within peroxisomes.[8][9] Mitochondria also play a role, particularly for medium-chain dicarboxylyl-CoAs.[10][11]

Peroxisomal β-Oxidation

Peroxisomes are the main site for the degradation of long-chain dicarboxylyl-CoAs.[9][12] The process is similar to mitochondrial β-oxidation but with some key differences in the enzymatic machinery. The enzymes involved in the peroxisomal β-oxidation of dicarboxylyl-CoAs include straight-chain acyl-CoA oxidase (SCOX), L- and D-bifunctional proteins (LBP and DBP), and peroxisomal thiolase.[9][13]

The β-oxidation spiral continues until the dicarboxylyl-CoA is chain-shortened. For nonanedioyl-CoA (a C9 dicarboxylyl-CoA), the process would yield acetyl-CoA and ultimately glutaryl-CoA (C5), which can be further metabolized. The final product of even-chain dicarboxylyl-CoA oxidation is succinyl-CoA.[10]

cluster_Peroxisome Peroxisomal β-Oxidation DCA_CoA Nonanedioyl-CoA (C9) Enoyl_CoA 2-Enoyl-nonanedioyl-CoA DCA_CoA->Enoyl_CoA Acyl-CoA Oxidase (FAD -> FADH2) Hydroxyacyl_CoA 3-Hydroxy-nonanedioyl-CoA Enoyl_CoA->Hydroxyacyl_CoA Bifunctional Protein (Hydratase activity) Ketoacyl_CoA 3-Keto-nonanedioyl-CoA Hydroxyacyl_CoA->Ketoacyl_CoA Bifunctional Protein (Dehydrogenase activity) (NAD+ -> NADH) Heptanedioyl_CoA Heptanedioyl-CoA (C7) Ketoacyl_CoA->Heptanedioyl_CoA Thiolase (CoA-SH) Acetyl_CoA Acetyl-CoA Ketoacyl_CoA->Acetyl_CoA Further_Ox Further β-Oxidation (yields Glutaryl-CoA) Heptanedioyl_CoA->Further_Ox

Figure 2: First cycle of peroxisomal β-oxidation of Nonanedioyl-CoA.

Mitochondrial β-Oxidation

While peroxisomes are the primary site, mitochondria can also metabolize medium-chain dicarboxylyl-CoAs.[10] Studies have shown that medium-chain acyl-CoA dehydrogenase (MCAD) exhibits activity with C6 and C12 dicarboxylyl-CoAs.[10][11] This suggests that nonanedioyl-CoA (C9) could also be a substrate for mitochondrial enzymes. The ultimate breakdown of dicarboxylyl-CoAs in mitochondria can yield succinyl-CoA, which is an anaplerotic substrate for the citric acid cycle.[6][10]

Biological Significance

The metabolism of nonanedioyl-CoA and other medium-chain dicarboxylyl-CoAs has several important biological implications:

  • Alternative Energy Source: In conditions where mitochondrial β-oxidation of monocarboxylic fatty acids is defective, ω-oxidation and subsequent dicarboxylic acid degradation provide an alternative pathway for energy production.[1]

  • Anaplerosis: The production of succinyl-CoA from the β-oxidation of even-chain dicarboxylates replenishes intermediates of the citric acid cycle, a process known as anaplerosis.[6][10] This is crucial for maintaining the function of the cycle, which is central to cellular metabolism.

  • Gluconeogenesis: The succinyl-CoA produced can be converted to malate (B86768) and then to oxaloacetate, which is a key substrate for gluconeogenesis.[6] This makes dicarboxylic acids potential precursors for glucose synthesis, particularly in states of insulin (B600854) resistance or impaired glycolysis.[6]

  • Detoxification: ω-oxidation can be viewed as a detoxification pathway to handle an overload of fatty acids, converting them into more water-soluble dicarboxylic acids that can be more easily excreted.

Quantitative Data

Quantitative data on the metabolism of specific dicarboxylyl-CoAs are limited. However, studies comparing the activity of various enzymes with dicarboxylyl-CoA substrates versus their monocarboxylyl-CoA counterparts provide valuable insights.

EnzymeSubstrate (Dicarboxylyl-CoA)Relative Activity/AffinityOrganelleReference
Peroxisomal Acyl-CoA Oxidase DC-CoAs (C10-C16)Activity is comparable to corresponding MC-CoAs, though slightly lower (approx. 50%) for C10-C16 chains.Peroxisome[8]
Mitochondrial CPT I DC-CoAsReactivity is much lower compared to MC-CoAs. This limits mitochondrial uptake.Mitochondria[8]
Mitochondrial Acyl-CoA Dehydrogenase (general) DC-CoAsReactivity is much lower than for MC-CoAs, limiting the overall rate of mitochondrial β-oxidation.Mitochondria[8]
Medium-Chain Acyl-CoA Dehydrogenase (MCAD) DC12-CoAExhibits approximately 28% activity compared to its preferred substrate, octanoyl-CoA (C8). Activity with DC12-CoA is significantly reduced in MCAD knockout mice.Mitochondria[10]
Long-Chain Acyl-CoA Dehydrogenase (LCAD) DC12-CoAShows about 72% activity compared to its preferred substrate.Mitochondria[10]
Very Long-Chain Acyl-CoA Dehydrogenase (VLCAD) DC12-CoAExhibits very low activity (approx. 4%) compared to its preferred substrate.Mitochondria[10]
Dicarboxylyl-CoA Synthetase Dodecanedioic Acid (C12)Displays the highest activity among dicarboxylic acids (C5-C16).Microsome[4]

Experimental Protocols

Assay for Dicarboxylyl-CoA Oxidase Activity

This protocol describes a method to measure the rate of β-oxidation of a dicarboxylyl-CoA substrate by monitoring the production of H₂O₂ by peroxisomal acyl-CoA oxidase.

Principle: The first step of peroxisomal β-oxidation is catalyzed by acyl-CoA oxidase, which transfers electrons from the acyl-CoA to FAD, and subsequently to O₂, producing hydrogen peroxide (H₂O₂). The rate of H₂O₂ production can be measured spectrophotometrically using a coupled reaction with horseradish peroxidase and a chromogenic substrate.

Materials:

  • Tissue homogenate or isolated peroxisomal fraction

  • Potassium phosphate (B84403) buffer (pH 7.4)

  • Nonanedioyl-CoA (or other dicarboxylyl-CoA substrate)

  • Horseradish peroxidase (HRP)

  • 4-(3,5-dichloro-2-pyridyloxy)benzenesulfonic acid (a chromogenic HRP substrate)

  • Triton X-100

  • Catalase inhibitor (e.g., sodium azide)

Procedure:

  • Prepare a reaction mixture containing potassium phosphate buffer, HRP, the chromogenic substrate, and a catalase inhibitor in a cuvette.

  • Add the tissue homogenate or peroxisomal fraction to the cuvette and briefly incubate to establish a baseline.

  • Initiate the reaction by adding the dicarboxylyl-CoA substrate (e.g., nonanedioyl-CoA).

  • Immediately monitor the change in absorbance at the appropriate wavelength for the chosen chromogenic substrate (e.g., 520 nm) over time using a spectrophotometer.

  • The rate of change in absorbance is proportional to the rate of H₂O₂ production and thus the activity of the dicarboxylyl-CoA oxidase.

Workflow Diagram:

cluster_workflow Experimental Workflow: Dicarboxylyl-CoA Oxidase Assay Prep Prepare Reaction Mixture (Buffer, HRP, Chromogen) Add_Sample Add Biological Sample (e.g., Peroxisomal Fraction) Prep->Add_Sample Add_Substrate Initiate Reaction (Add Nonanedioyl-CoA) Add_Sample->Add_Substrate Measure Spectrophotometric Measurement (Monitor Absorbance Change) Add_Substrate->Measure Calculate Calculate Enzyme Activity Measure->Calculate

Figure 3: Workflow for assaying dicarboxylyl-CoA oxidase activity.

The Hypothetical Nature of this compound

The "3,4-dimethylidene" modification implies the presence of two exocyclic double bonds (=CH₂) at the C3 and C4 positions of the nonanedioyl backbone. This is a highly unusual chemical structure in the context of fatty acid metabolism.

  • Steric Hindrance: The presence of methylidene groups at the C3 and C4 positions would likely introduce significant steric hindrance. The enzymes of the β-oxidation pathway are highly specific for their substrates. It is probable that this compound would be a very poor substrate, if at all, for acyl-CoA dehydrogenases/oxidases and subsequent enzymes in the spiral. The bulky groups near the thioester head would likely prevent proper binding to the active sites.

  • Electronic Effects: The conjugated diene system that would be formed by the methylidene groups could alter the electronic properties of the molecule, potentially making it resistant to the enzymatic reactions of β-oxidation.

  • Alternative Metabolism: If such a molecule were to exist, it would likely require a specialized enzymatic pathway for its degradation, perhaps involving isomerases or reductases to handle the unusual double bond configuration before it could enter a modified β-oxidation pathway.

Given the lack of evidence for its natural occurrence, "this compound" remains a theoretical molecule. Its biological significance, if any, is unknown and would likely be tied to a novel, uncharacterized metabolic pathway.

Conclusion

Nonanedioyl-CoA is a metabolically active molecule derived from the ω-oxidation of nonanoic acid or the breakdown of larger dicarboxylic acids. Its primary catabolic fate is through peroxisomal β-oxidation, with a potential minor contribution from mitochondrial pathways. The metabolism of nonanedioyl-CoA is significant as it provides an alternative source of energy and anaplerotic intermediates for the citric acid cycle, especially in states of metabolic stress or dysfunction. In contrast, the biological significance of the hypothetical molecule this compound is unknown, as there is no current evidence of its existence in biological systems. Future research into novel metabolic pathways may yet uncover such unique structures and their functions.

References

Putative Metabolic Pathway of 3,4-Dimethylidenenonanedioyl-CoA: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

Abstract

3,4-dimethylidenenonanedioyl-CoA is a novel dicarboxylic acid thioester whose metabolic fate is currently uncharacterized. Its unique structure, featuring two methylidene groups, suggests a specialized catabolic pathway is required prior to entry into central metabolism. This document proposes a putative metabolic pathway for its degradation, drawing parallels with known fatty acid oxidation and xenobiotic metabolism. We provide a theoretical framework, including key enzymatic steps, hypothetical quantitative data, detailed experimental protocols for pathway elucidation, and visualizations to guide future research in this area. This guide is intended for researchers in biochemistry, drug development, and metabolic engineering who may encounter this or structurally similar molecules.

Introduction

Dicarboxylic acids are important metabolic intermediates, often arising from the ω-oxidation of fatty acids or the degradation of cyclic compounds. Their metabolism typically proceeds via a modified β-oxidation pathway. The structure of this compound presents a unique challenge to conventional metabolic enzymes due to the presence of two reactive and sterically hindering methylidene (C=CH2) groups at the C3 and C4 positions. These groups must be addressed before the carbon backbone can be processed.

This whitepaper outlines a plausible, multi-step enzymatic pathway for the catabolism of this compound. The proposed pathway involves initial reduction and isomerization steps to convert the substrate into a recognizable intermediate for a dicarboxylic acid β-oxidation pathway.

Proposed Metabolic Pathway

The putative pathway can be conceptualized in two distinct phases:

  • Phase 1: Modification of the Methylidene Groups. This phase focuses on the saturation and isomerization of the double bonds to produce a substrate suitable for β-oxidation.

  • Phase 2: Dicarboxylic Acid β-Oxidation. The modified C9 dicarboxylyl-CoA enters a β-oxidation spiral, yielding acetyl-CoA and succinyl-CoA.

The logical workflow for elucidating and validating this pathway is presented below.

G cluster_0 Pre-Clinical / Discovery Phase cluster_1 In Vitro Validation cluster_2 Cellular / In Vivo Confirmation A Hypothesize Putative Pathway (Bioinformatic & Chemical Logic) B Synthesize Substrate (this compound) A->B C Develop Analytical Methods (LC-MS/MS) B->C D Enzyme Assays with Recombinant Enzymes C->D E Characterize Intermediates D->E F Determine Enzyme Kinetics D->F G Metabolite Tracing in Cell Culture (e.g., using ¹³C-labeled substrate) E->G I Confirm Flux and Physiological Relevance F->I H Knockout/Inhibition Studies of Key Enzymes G->H H->I G cluster_phase1 Phase 1: Methylidene Group Modification cluster_phase2 Phase 2: Modified β-Oxidation M1 This compound E1 Methylidene-CoA Isomerase M1->E1 M2 3-Methyl-4-methylenenonanedioyl-CoA E2 Δ³-Δ²-Enoyl-CoA Isomerase M2->E2 M3 3,4-Dimethyl-3-enoylnonanedioyl-CoA E3 2,3-Dimethyl-enoyl-CoA Reductase (NADPH) M3->E3 M4 3,4-Dimethylnonanedioyl-CoA E4 Acyl-CoA Dehydrogenase (FAD) M4->E4 β-Oxidation Cycle 1 M5 3-Keto-5-methylheptanedioyl-CoA + Propionyl-CoA E8 β-Oxidation (2 Cycles) M5->E8 M6 5-Methylheptanedioyl-CoA M7 3-Keto-5-methylheptanedioyl-CoA M8 3-Methylpentanedioyl-CoA + Acetyl-CoA M9 Succinyl-CoA + Propionyl-CoA E1->M2 E2->M3 E3->M4 E4->M5 (Hypothetical Thiolase) Removes Propionyl-CoA due to C3-Methyl Branch E5 Enoyl-CoA Hydratase E6 Hydroxyacyl-CoA Dehydrogenase (NAD⁺) E7 β-Ketothiolase E8->M9

The Enigmatic Molecule: 3,4-Dimethylidenenonanedioyl-CoA Remains Undiscovered in Scientific Literature

Author: BenchChem Technical Support Team. Date: December 2025

A comprehensive search of available scientific databases and literature has revealed no specific information on the discovery, isolation, or biological role of 3,4-dimethylidenenonanedioyl-CoA. This indicates that the compound is likely a novel or hypothetical molecule that has not yet been synthesized, isolated, or characterized by the scientific community.

Researchers, scientists, and drug development professionals are constantly seeking to identify and understand new molecules that could play a role in biological processes and serve as potential therapeutic targets. However, the current body of scientific knowledge does not contain any data on this compound.

While the name suggests a complex and specific chemical structure—a nine-carbon dicarboxylic acid (nonanedioyl) backbone with two methylidene (=CH₂) groups at the 3 and 4 positions, esterified to coenzyme A—no experimental protocols for its synthesis or isolation, nor any data on its potential metabolic pathways or signaling functions, could be retrieved.

A related compound, 3,4-dimethylideneheptanedioyl-CoA, is listed as a coenzyme A derivative by some chemical suppliers, but no further details on its origin or properties are provided.[1] This suggests that while similar structures may exist or have been conceptualized, the specific nonanedioyl derivative remains elusive.

The broader context of coenzyme A (CoA) and its derivatives is well-established. CoA is a crucial cofactor in numerous metabolic pathways, including the synthesis and oxidation of fatty acids and the Krebs cycle.[2][3][4] Acyl-CoA molecules are key intermediates in these processes.[5] The biosynthesis of CoA itself is a well-understood five-step process originating from pantothenate (vitamin B5).[6][7]

Given the absence of direct information, any discussion of the potential discovery and isolation of this compound would be purely speculative. Hypothetically, its discovery could arise from investigations into novel metabolic pathways, perhaps related to the degradation of unusual fatty acids or xenobiotics. Its isolation would likely involve a combination of advanced chromatographic techniques, such as high-performance liquid chromatography (HPLC), and characterization using mass spectrometry and nuclear magnetic resonance (NMR) spectroscopy.[8]

Hypothetical Experimental Workflow for Discovery and Isolation

Should this molecule be discovered, a logical workflow for its characterization could be conceptualized. This would serve as a roadmap for researchers venturing into the study of novel CoA derivatives.

Hypothetical_Workflow cluster_discovery Discovery Phase cluster_isolation Isolation & Purification cluster_characterization Structural Characterization A Sample Collection (e.g., microbial culture, plant extract) B Metabolite Extraction A->B C Untargeted Metabolomics (LC-MS/MS) B->C D Data Analysis & Putative Identification C->D E Large-Scale Extraction D->E Target Identified F Fractionation (e.g., Solid-Phase Extraction) E->F G Preparative HPLC F->G H Purity Assessment G->H I High-Resolution Mass Spectrometry H->I Purified Compound J NMR Spectroscopy (1H, 13C, COSY) H->J K Chemical Synthesis & Standard Comparison I->K J->K

Figure 1. A hypothetical workflow for the discovery, isolation, and characterization of a novel metabolite like this compound.

References

3,4-dimethylidenenonanedioyl-CoA in dicarboxylic acid metabolism

Author: BenchChem Technical Support Team. Date: December 2025

A Technical Guide to Dicarboxylic Acid Metabolism

For Researchers, Scientists, and Drug Development Professionals

Introduction

Dicarboxylic acids (DCAs) are organic compounds containing two carboxylic acid functional groups. They are important metabolic intermediates and are involved in various physiological and pathophysiological processes. In mammals, DCAs are primarily formed through the ω-oxidation of monocarboxylic fatty acids, a process that becomes significant when the primary fatty acid degradation pathway, β-oxidation, is impaired or overloaded.[1] In microorganisms, dicarboxylic acids can serve as a carbon source for growth.[2] This guide provides an in-depth overview of dicarboxylic acid metabolism, focusing on the core pathways, enzymatic reactions, and experimental methodologies used in its study. While the specific molecule "3,4-dimethylidenenonanedioyl-CoA" is not documented in the current scientific literature, this guide will focus on the well-established principles of dicarboxylic acid metabolism that would govern the processing of such a theoretical molecule.

I. Core Pathways in Dicarboxylic Acid Metabolism

The metabolism of dicarboxylic acids primarily involves two key pathways: their formation via ω-oxidation and their subsequent degradation via β-oxidation.

A. ω-Oxidation: The Formation of Dicarboxylic Acids

Dicarboxylic acids are synthesized from monocarboxylic fatty acids, primarily in the liver and kidneys.[3] This process, known as ω-oxidation, occurs in the endoplasmic reticulum and cytoplasm and involves a series of enzymatic reactions:

  • Hydroxylation: The terminal methyl group (ω-carbon) of a fatty acid is hydroxylated by a cytochrome P450 monooxygenase (CYP450) enzyme system.[4][5] This initial step is often the rate-limiting step in ω-oxidation.

  • Oxidation to Aldehyde: The resulting ω-hydroxy fatty acid is then oxidized to an aldehyde by alcohol dehydrogenase (ADH).

  • Oxidation to Carboxylic Acid: Finally, the aldehyde is oxidized to a carboxylic acid by aldehyde dehydrogenase (ALDH), forming a dicarboxylic acid.[5]

The resulting dicarboxylic acid can then be activated to its CoA ester at either of its carboxyl groups.

B. β-Oxidation: The Degradation of Dicarboxylic Acids

Once formed and activated to their CoA esters, dicarboxylic acids are chain-shortened via β-oxidation. This process can occur in both mitochondria and peroxisomes, with peroxisomes playing a significant role, especially for long-chain dicarboxylic acids.[1][3][6][7] The β-oxidation spiral for dicarboxylic acids involves four core enzymatic steps:

  • Dehydrogenation: An acyl-CoA dehydrogenase introduces a double bond between the α- and β-carbons. Medium-chain acyl-CoA dehydrogenase (MCAD) has been shown to be active against dicarboxylyl-CoAs.[7]

  • Hydration: An enoyl-CoA hydratase adds a water molecule across the double bond.

  • Dehydrogenation: A hydroxyacyl-CoA dehydrogenase oxidizes the hydroxyl group to a keto group.

  • Thiolysis: A thiolase cleaves the β-ketoacyl-CoA, releasing acetyl-CoA (or propionyl-CoA for odd-chain dicarboxylic acids) and a dicarboxylyl-CoA that is two carbons shorter.

This cycle repeats until the dicarboxylic acid is completely degraded. The end products of even-chain dicarboxylic acid β-oxidation are acetyl-CoA and succinyl-CoA, which is a key intermediate in the tricarboxylic acid (TCA) cycle.[1]

II. Quantitative Data in Dicarboxylic Acid Metabolism

The following tables summarize key quantitative data related to dicarboxylic acid metabolism.

ParameterValueOrganism/SystemReference
Urinary Excretion of Dicarboxylic Acids
Azelaic Acid (C9)>50% of administered doseAnimal models[1]
Sebacic Acid (C10)~12% of administered doseAnimal models[1]
Dodecanedioic Acid (C12)~3.9% of administered doseAnimal models[1]
Energy Density of Dicarboxylic Acids
Azelaic Acid (C9)4.97 kcal/g[1]
Sebacic Acid (C10)6.64 kcal/g[1]
Dodecanedioic Acid (C12)7.20 kcal/g[1]
EnzymeSubstrate(s)Activity/PropertiesOrganismReference
Acyl-CoA Dehydrogenases
Medium-Chain Acyl-CoA Dehydrogenase (MCAD)Six and twelve carbon dicarboxylyl-CoAsExhibits activityMouse liver[7]
B2555 (acyl-CoA dehydrogenase)Adipoyl-CoA, Hexanoyl-CoAHigher specific activity with adipoyl-CoACupriavidus necator H16[8]
B0087 (acyl-CoA dehydrogenase)Adipoyl-CoA, Hexanoyl-CoAActive with both substratesCupriavidus necator H16[8]
Acyl-CoA Ligases
B0198 and B0199Adipic acidCatalyzes activation with CoACupriavidus necator H16[8]

III. Experimental Protocols in Dicarboxylic Acid Metabolism Research

Detailed methodologies are crucial for the accurate study of metabolic pathways. Below are outlines of key experimental protocols.

A. Radiolabeled Fatty Acid Oxidation Assays

This method is used to quantify the rate of fatty acid oxidation in cultured cells or isolated organelles.

  • Cell Culture and Treatment: Primary cells (e.g., cardiomyocytes) or cell lines are cultured under standard conditions.[9]

  • Labeling: Cells are incubated with a 14C-labeled fatty acid (e.g., [14C]dodecanedioic acid) bound to bovine serum albumin.[9]

  • Incubation: The incubation is carried out in a suitable buffer containing essential cofactors like carnitine.

  • Separation of Products: The reaction is stopped, and the water-soluble 14C-labeled β-oxidation products are separated from the un-metabolized labeled fatty acid by solvent extraction (e.g., chloroform/methanol).

  • Quantification: The radioactivity in the aqueous phase is measured using a scintillation counter to determine the rate of fatty acid oxidation.

  • Mitochondrial vs. Peroxisomal Oxidation: To distinguish between mitochondrial and peroxisomal β-oxidation, inhibitors such as KCN or etomoxir (B15894) can be used to block mitochondrial respiration and fatty acid uptake, respectively.[9]

B. Acyl-CoA Dehydrogenase (ACAD) Activity Assays

This assay measures the activity of ACAD enzymes, which catalyze the first step of β-oxidation.

  • Enzyme Source: Purified recombinant ACAD protein or total protein extracts from tissues (e.g., liver) can be used.[9]

  • Reaction Mixture: The reaction mixture typically contains the enzyme source, a specific acyl-CoA substrate (e.g., dodecanedioyl-CoA), and an electron acceptor like ferricenium hexafluorophosphate (B91526) or an electron transfer flavoprotein (ETF).[9]

  • Detection: The reduction of the electron acceptor is monitored spectrophotometrically at a specific wavelength over time.

  • Calculation: The enzyme activity is calculated based on the rate of change in absorbance and the molar extinction coefficient of the electron acceptor.

IV. Signaling Pathways and Logical Relationships

Visualizing the metabolic pathways and their interconnections is essential for a comprehensive understanding. The following diagrams, generated using the DOT language, illustrate key aspects of dicarboxylic acid metabolism.

Dicarboxylic_Acid_Metabolism_Overview Fatty_Acid Monocarboxylic Fatty Acid Omega_Hydroxy_FA ω-Hydroxy Fatty Acid Fatty_Acid->Omega_Hydroxy_FA ω-Oxidation (CYP450) Dicarboxylic_Acid Dicarboxylic Acid Omega_Hydroxy_FA->Dicarboxylic_Acid ADH, ALDH Dicarboxylyl_CoA Dicarboxylyl-CoA Dicarboxylic_Acid->Dicarboxylyl_CoA Acyl-CoA Synthetase Beta_Oxidation β-Oxidation (Peroxisomes & Mitochondria) Dicarboxylyl_CoA->Beta_Oxidation Acetyl_CoA Acetyl-CoA Beta_Oxidation->Acetyl_CoA Succinyl_CoA Succinyl-CoA Beta_Oxidation->Succinyl_CoA TCA_Cycle TCA Cycle Acetyl_CoA->TCA_Cycle Succinyl_CoA->TCA_Cycle

Caption: Overview of dicarboxylic acid metabolism.

Beta_Oxidation_Spiral Dicarboxylyl_CoA Dicarboxylyl-CoA (Cn) Enoyl_CoA Enoyl-CoA Dicarboxylyl_CoA->Enoyl_CoA Acyl-CoA Dehydrogenase Hydroxyacyl_CoA Hydroxyacyl-CoA Enoyl_CoA->Hydroxyacyl_CoA Enoyl-CoA Hydratase Ketoacyl_CoA Ketoacyl-CoA Hydroxyacyl_CoA->Ketoacyl_CoA Hydroxyacyl-CoA Dehydrogenase Shorter_Dicarboxylyl_CoA Dicarboxylyl-CoA (Cn-2) Ketoacyl_CoA->Shorter_Dicarboxylyl_CoA Thiolase Acetyl_CoA Acetyl-CoA Ketoacyl_CoA->Acetyl_CoA Thiolase

Caption: The β-oxidation spiral for dicarboxylic acids.

Experimental_Workflow_FAO_Assay Start Start: Cultured Cells Incubation Incubate with [14C]-Dicarboxylic Acid Start->Incubation Inhibition Add Mitochondrial Inhibitor (e.g., KCN, Etomoxir) (Optional for Peroxisomal Assay) Incubation->Inhibition Stop_Reaction Stop Reaction (e.g., Perchloric Acid) Incubation->Stop_Reaction Total FAO Inhibition->Stop_Reaction Extraction Solvent Extraction (Chloroform/Methanol) Stop_Reaction->Extraction Separation Separate Aqueous and Organic Phases Extraction->Separation Aqueous_Phase Aqueous Phase: Water-Soluble [14C]-Metabolites Separation->Aqueous_Phase Quantification Scintillation Counting Aqueous_Phase->Quantification End End: Determine Rate of β-Oxidation Quantification->End

Caption: Experimental workflow for a radiolabeled fatty acid oxidation assay.

References

Potential Enzymatic Origin of 3,4-Dimethylidenenonanedioyl-CoA: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

The novel molecule 3,4-dimethylidenenonanedioyl-CoA presents a unique structural motif with potential applications in drug development and biotechnology. Its biosynthetic origin, however, remains uncharacterized. This technical guide outlines a hypothetical enzymatic pathway for the synthesis of this compound, drawing upon established principles of fatty acid metabolism and enzymology. We propose a multi-step enzymatic cascade initiated from the dicarboxylic acid precursor, nonanedioyl-CoA. This guide provides detailed theoretical frameworks, experimental protocols for pathway validation, and quantitative data from analogous enzymatic reactions to facilitate further research into this intriguing molecule.

Introduction

This compound is a disubstituted dicarboxylic acid thioester with two reactive exomethylene groups. While its natural occurrence is yet to be confirmed, its structure suggests a potential role as a biosynthetic intermediate or a specialized metabolite. The presence of the dimethylidene functionality is of particular interest, as such motifs are often associated with potent biological activity in natural products. Understanding the enzymatic machinery capable of producing this molecule is a critical first step towards its potential biotechnological production and the discovery of new biocatalysts.

This document serves as an in-depth technical resource, proposing a plausible enzymatic route to this compound. The proposed pathway is grounded in the known catalytic capabilities of well-characterized enzyme families, primarily those involved in fatty acid metabolism. We provide comprehensive experimental designs for the identification and characterization of candidate enzymes, including protocols for enzyme expression, activity assays, and product analysis. All quantitative data from related enzymatic systems are summarized to provide a baseline for future experimental work.

Proposed Biosynthetic Pathway

The proposed pathway for the formation of this compound commences with nonanedioyl-CoA, a C9 dicarboxylic acid thioester. The formation of such dicarboxylic acids can occur in nature through the ω-oxidation of fatty acids.[1][2][3][4][5] The pathway is hypothesized to proceed through a series of dehydrogenation and isomerization steps to introduce the characteristic dimethylidene moiety.

Step 1: Activation of Nonanedioic Acid

The initial substrate is nonanedioic acid (azelaic acid), a naturally occurring dicarboxylic acid found in various grains.[6][7][8][9] It is proposed that a dicarboxylyl-CoA synthetase activates both carboxyl groups of nonanedioic acid to form nonanedioyl-CoA, utilizing two molecules of ATP and Coenzyme A.

Step 2 & 3: Sequential Dehydrogenation

Two successive dehydrogenation reactions are proposed to introduce unsaturation into the acyl chain. These reactions are catalyzed by an acyl-CoA dehydrogenase (ACAD) .

  • Step 2a: The first dehydrogenation occurs at the C3-C4 position, yielding 3-methylidene-4-ene-nonanedioyl-CoA. This reaction is analogous to the initial step of β-oxidation.[10]

  • Step 2b: A second dehydrogenation at the newly formed C4-C5 bond would result in a conjugated diene system.

It is plausible that a single, promiscuous acyl-CoA dehydrogenase could catalyze both steps, or that two distinct enzymes are required. Medium-chain acyl-CoA dehydrogenases (MCADs) are known to act on dicarboxylic acids, making them strong candidates for this role.[11]

Step 4: Isomerization and Tautomerization

The conversion of the conjugated diene intermediate to the final 3,4-dimethylidene structure is the most speculative step of this proposed pathway. A plausible mechanism involves an isomerization reaction catalyzed by an enoyl-CoA isomerase or a specialized isomerase. This could proceed through a series of prototropic shifts, potentially involving a tautomeric intermediate, to rearrange the double bonds into the exomethylene configuration.

An alternative hypothesis for the formation of the dimethylidene groups could involve the decarboxylation of substituted maleic acid precursors, a reaction that can be catalyzed under certain conditions.[12][13][14][15][16]

The complete proposed pathway is illustrated in the diagram below.

Hypothetical Biosynthesis of this compound cluster_0 Pathway Initiation cluster_1 Dehydrogenation and Isomerization Nonanedioic Acid Nonanedioic Acid Nonanedioyl-CoA Nonanedioyl-CoA Nonanedioic Acid->Nonanedioyl-CoA Dicarboxylyl-CoA Synthetase (EC 6.2.1.-) Intermediate_1 3-Methylidene-4-ene-nonanedioyl-CoA Nonanedioyl-CoA->Intermediate_1 Acyl-CoA Dehydrogenase (EC 1.3.8.7) Intermediate_2 Conjugated Diene Intermediate Intermediate_1->Intermediate_2 Acyl-CoA Dehydrogenase (EC 1.3.8.7) Final_Product This compound Intermediate_2->Final_Product Isomerase/Tautomerase (EC 5.3.3.-)

Caption: A proposed enzymatic pathway for the biosynthesis of this compound.

Quantitative Data from Analogous Enzymes

To provide a framework for the kinetic analysis of the proposed enzymes, the following table summarizes kinetic parameters for well-characterized acyl-CoA dehydrogenases and enoyl-CoA hydratases acting on structurally relevant substrates. These values can serve as a benchmark for initial enzyme assays.

Enzyme ClassEC NumberSubstrateKm (µM)kcat (s⁻¹)Source OrganismReference
Medium-Chain Acyl-CoA Dehydrogenase1.3.8.7Octanoyl-CoA2.5 - 1010 - 20Pig kidney[17][18]
Medium-Chain Acyl-CoA Dehydrogenase1.3.8.7Dodecanedioyl-CoA~50~5Mouse liver[11]
Long-Chain Acyl-CoA Dehydrogenase1.3.8.8Palmitoyl-CoA1 - 55 - 15Human[19]
Enoyl-CoA Hydratase (Crotonase)4.2.1.17Crotonyl-CoA20 - 501000 - 7000Bovine liver[20][21]
Enoyl-CoA Hydratase (Crotonase)4.2.1.17trans-2-Octenoyl-CoA~30~1500Metallosphaera sedula[22]

Experimental Protocols

The following protocols are designed to enable the experimental validation of the proposed biosynthetic pathway.

Protocol 1: Recombinant Expression and Purification of a Candidate Acyl-CoA Dehydrogenase

This protocol describes the expression and purification of a candidate acyl-CoA dehydrogenase from E. coli.

  • Gene Synthesis and Cloning: Synthesize the codon-optimized gene encoding the candidate acyl-CoA dehydrogenase and clone it into a suitable expression vector (e.g., pET-28a(+)) with an N-terminal His6-tag.

  • Expression: Transform the expression vector into E. coli BL21(DE3) cells. Grow the cells in LB medium at 37°C to an OD600 of 0.6-0.8. Induce protein expression with 0.5 mM IPTG and continue cultivation at 18°C for 16-20 hours.

  • Cell Lysis: Harvest the cells by centrifugation and resuspend the pellet in lysis buffer (50 mM Tris-HCl pH 8.0, 300 mM NaCl, 10 mM imidazole, 1 mM DTT, and protease inhibitors). Lyse the cells by sonication on ice.

  • Purification:

    • Centrifuge the lysate to pellet cell debris.

    • Load the supernatant onto a Ni-NTA affinity column pre-equilibrated with lysis buffer.

    • Wash the column with wash buffer (50 mM Tris-HCl pH 8.0, 300 mM NaCl, 20 mM imidazole).

    • Elute the protein with elution buffer (50 mM Tris-HCl pH 8.0, 300 mM NaCl, 250 mM imidazole).

    • Further purify the protein by size-exclusion chromatography using a Superdex 200 column equilibrated with storage buffer (50 mM Tris-HCl pH 7.5, 150 mM NaCl, 10% glycerol).[23][24]

  • Purity and Concentration: Assess the purity of the protein by SDS-PAGE. Determine the protein concentration using the Bradford assay.

Protocol 2: In Vitro Acyl-CoA Dehydrogenase Activity Assay

This protocol describes a spectrophotometric assay to measure the activity of the purified acyl-CoA dehydrogenase with nonanedioyl-CoA as a substrate. The assay relies on the reduction of a dye, ferricenium hexafluorophosphate, which can be monitored at 300 nm.

  • Reaction Mixture: Prepare a reaction mixture containing 100 mM HEPES buffer (pH 7.6), 0.5 mM nonanedioyl-CoA, and 150 µM ferricenium hexafluorophosphate.

  • Enzyme Addition: Initiate the reaction by adding the purified acyl-CoA dehydrogenase to the reaction mixture to a final concentration of 1-5 µg/mL.

  • Spectrophotometric Measurement: Immediately monitor the decrease in absorbance at 300 nm at 25°C using a spectrophotometer. The rate of ferricenium reduction is proportional to the enzyme activity.

  • Controls: Perform control reactions without the enzyme and without the substrate to account for background rates.

Protocol 3: Product Identification by HPLC-MS/MS

This protocol outlines the analysis of the enzymatic reaction products using High-Performance Liquid Chromatography coupled with tandem Mass Spectrometry (HPLC-MS/MS).

  • Enzymatic Reaction: Set up a larger-scale enzymatic reaction as described in Protocol 2. Incubate for a sufficient time to allow for product formation (e.g., 1-2 hours).

  • Sample Preparation: Quench the reaction by adding an equal volume of ice-cold acetonitrile. Centrifuge to precipitate the protein. Transfer the supernatant to a new tube and evaporate the solvent under a stream of nitrogen. Reconstitute the dried extract in a suitable solvent for HPLC-MS analysis (e.g., 50% methanol (B129727) in water).[25][26][27][28]

  • HPLC Separation:

    • Column: Use a C18 reversed-phase column (e.g., 2.1 x 100 mm, 1.8 µm particle size).

    • Mobile Phase A: 10 mM ammonium (B1175870) acetate (B1210297) in water, pH 8.0.

    • Mobile Phase B: Acetonitrile.

    • Gradient: A linear gradient from 5% to 95% B over 15 minutes.

    • Flow Rate: 0.3 mL/min.

  • MS/MS Detection:

    • Ionization Mode: Electrospray Ionization (ESI) in positive ion mode.

    • Analysis: Perform a full scan to identify the molecular ions of the expected products. Subsequently, perform tandem MS (MS/MS) on the potential product ions to obtain fragmentation patterns for structural confirmation. The expected mass of this compound would be a key target for this analysis.

Visualizations of Workflows and Pathways

The following diagrams illustrate the proposed experimental workflow and the logical relationships within the proposed biosynthetic pathway.

Experimental_Workflow cluster_gene Gene to Protein cluster_assay Enzyme Characterization Gene_Synthesis Gene Synthesis & Cloning Expression Recombinant Expression in E. coli Gene_Synthesis->Expression Purification Protein Purification (Ni-NTA & SEC) Expression->Purification Activity_Assay Spectrophotometric Activity Assay Purification->Activity_Assay Product_ID Product Identification by HPLC-MS/MS Purification->Product_ID Kinetic_Analysis Kinetic Parameter Determination Activity_Assay->Kinetic_Analysis

Caption: Experimental workflow for the validation of the proposed biosynthetic pathway.

Logical_Relationships Precursor Nonanedioyl-CoA Dehydrogenation Acyl-CoA Dehydrogenase Activity Precursor->Dehydrogenation Unsaturated_Intermediate Unsaturated Intermediates Dehydrogenation->Unsaturated_Intermediate Isomerization Isomerase/Tautomerase Activity Unsaturated_Intermediate->Isomerization Final_Product This compound Isomerization->Final_Product

Caption: Logical relationships between the key enzymatic steps in the proposed pathway.

Conclusion and Future Perspectives

This technical guide has presented a detailed, albeit hypothetical, enzymatic pathway for the biosynthesis of this compound. The proposed pathway, initiated from nonanedioyl-CoA, involves a series of dehydrogenation and isomerization reactions catalyzed by enzymes analogous to those found in fatty acid metabolism. The provided experimental protocols and comparative quantitative data offer a solid foundation for researchers to embark on the experimental validation of this pathway.

The identification of the enzymes responsible for the synthesis of this compound would not only elucidate a novel biosynthetic pathway but also provide new biocatalytic tools for the synthesis of complex molecules. Future research should focus on the screening of microbial genomes for candidate genes, followed by the recombinant expression and characterization of the encoded enzymes. The successful elucidation of this pathway will undoubtedly open new avenues in metabolic engineering and drug discovery.

References

A Technical Guide to the Structural Elucidation of 3,4-dimethylidenenonanedioyl-CoA

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Abstract: This document provides a comprehensive technical guide to the structural elucidation of the novel acyl-coenzyme A (CoA) thioester, 3,4-dimethylidenenonanedioyl-CoA. Due to the absence of existing literature on this specific molecule, this guide presents a robust, hypothetical framework based on established analytical principles for metabolite identification.[1][2][3] It details a plausible biosynthetic origin, outlines a complete workflow for isolation and characterization, and provides predicted data from key analytical techniques, including high-resolution mass spectrometry (HRMS) and multi-dimensional nuclear magnetic resonance (NMR) spectroscopy. The protocols and data herein serve as a predictive blueprint for researchers encountering this or structurally similar molecules.

Introduction and Hypothetical Biosynthesis

This compound is a unique dicarboxylic acyl-CoA featuring a nine-carbon chain with a conjugated diene system formed by two methylidene groups at the C3 and C4 positions. The presence of the reactive conjugated system and the dicarboxylic nature suggests potential roles as a specialized metabolite in secondary metabolism or as a unique building block in polyketide or fatty acid synthesis.

The biosynthesis of Coenzyme A is a fundamental cellular process, starting from pantothenate (Vitamin B5).[4][5] Acyl-CoA synthetases are responsible for activating carboxylic acids to their corresponding CoA thioesters in an ATP-dependent manner.[6] We propose that this compound is synthesized from its free acid precursor, 3,4-dimethylidenenonanedioic acid, by a specialized acyl-CoA synthetase. The free acid itself may arise from a modified fatty acid or polyketide synthesis pathway involving specialized desaturases and isomerases to form the exocyclic double bonds.

Hypothetical_Biosynthesis cluster_0 Fatty Acid / Polyketide Precursors cluster_1 Specialized Synthase Complex cluster_2 Final Activation precursors e.g., Malonyl-CoA, Acetyl-CoA pks_fas Chain Elongation & Modification Module precursors->pks_fas Building Blocks desaturase Desaturase/ Isomerase Activity pks_fas->desaturase Intermediate free_acid 3,4-dimethylidene- nonanedioic acid desaturase->free_acid Release enzyme Acyl-CoA Synthetase free_acid->enzyme Substrate target_coa This compound enzyme->target_coa ATP, CoA-SH

Caption: Hypothetical biosynthetic pathway for this compound.

Experimental Workflow for Structural Elucidation

The structural confirmation of a novel metabolite requires a multi-platform analytical approach.[1][3] The primary techniques for acyl-CoA characterization are liquid chromatography-mass spectrometry (LC-MS) for accurate mass determination and fragmentation analysis, and nuclear magnetic resonance (NMR) spectroscopy for definitive structural mapping.[2][7][8]

Experimental_Workflow start Biological Sample (Cell Extract) spe Solid Phase Extraction (e.g., C18 SPE) start->spe Extraction hplc Reversed-Phase HPLC Fractionation spe->hplc Purification lcms LC-HRMS & MS/MS Analysis (Accurate Mass & Formula) hplc->lcms Hypothesis Generation nmr NMR Spectroscopy (1H, 13C, COSY, HMBC) hplc->nmr Definitive Proof elucidation Structure Elucidation lcms->elucidation nmr->elucidation confirmation Final Structure Confirmed elucidation->confirmation

Caption: Workflow for isolation and structural elucidation of acyl-CoA molecules.

Data Presentation: Predicted Analytical Data

The following tables summarize the predicted quantitative data for this compound based on its proposed structure.

Table 1: Predicted High-Resolution Mass Spectrometry Data

Ion Type Predicted m/z Elemental Formula Description
[M-H]⁻ 948.1804 C₃₀H₄₅N₇O₁₈P₃S⁻ Parent ion in negative mode
[M+H]⁺ 950.1947 C₃₀H₄₇N₇O₁₈P₃S⁺ Parent ion in positive mode
[M-507+H]⁺ 443.1492 C₁₉H₂₈NO₇S⁺ Characteristic acylium ion fragment from loss of 3'-phospho-AMP[9][10]

| [M-427+H]⁺ | 523.0880 | C₁₀H₁₈N₇O₁₁P₂⁺ | Characteristic fragment from loss of the acyl-pantetheine moiety[9] |

Table 2: Predicted ¹H NMR Chemical Shifts (500 MHz, D₂O) Note: Shifts for the CoA moiety are based on published data and are generally consistent across different acyl-CoAs.

Proton Assignment Predicted δ (ppm) Multiplicity Coupling Constant (J, Hz)
H-2 (α-CH₂) 2.55 t 7.2
H-5 (α'-CH₂) 2.40 t 7.3
H-6, H-7, H-8 (-(CH₂)₃-) 1.35 - 1.60 m -
H-9 (ω-CH₂) 2.25 t 7.5
H-1' (Methylidene) 5.15 s -
H-1'' (Methylidene) 5.05 s -
H-2' (Methylidene) 4.95 s -
H-2'' (Methylidene) 4.85 s -
Adenine H-8 8.45 s -
Adenine H-2 8.15 s -

| Ribose H-1' | 6.05 | d | 5.5 |

Table 3: Predicted ¹³C NMR Chemical Shifts (125 MHz, D₂O)

Carbon Assignment Predicted δ (ppm) Description
C-1 (Thioester C=O) 205.1 Thioester carbonyl
C-2 43.5 Methylene (B1212753) alpha to thioester
C-3 145.2 Quaternary sp² carbon
C-4 142.8 Quaternary sp² carbon
C-5 35.1 Methylene
C-6, C-7, C-8 28.0 - 30.0 Methylene chain
C-9 (Carboxyl C=O) 182.5 Carboxyl carbonyl
C-1' (Methylidene) 118.5 Exocyclic methylene

| C-2' (Methylidene) | 115.9 | Exocyclic methylene |

Experimental Protocols

  • Cell Lysis & Extraction: Harvested cell pellets are resuspended in a cold extraction buffer (e.g., 60% acetonitrile (B52724), 40% water with 0.1% formic acid). Cells are lysed by sonication on ice.

  • Centrifugation: The lysate is centrifuged at 14,000 x g for 15 minutes at 4°C to pellet cell debris. The supernatant containing the metabolites is collected.

  • Solid Phase Extraction (SPE): The supernatant is loaded onto a C18 SPE cartridge pre-conditioned with acetonitrile and water. After washing with water, acyl-CoAs are eluted with 80% acetonitrile.

  • HPLC Fractionation: The eluate is concentrated under vacuum and injected onto a reversed-phase C18 HPLC column. A gradient of Buffer A (10 mM ammonium (B1175870) acetate (B1210297) in water, pH 6.0) and Buffer B (acetonitrile) is used for separation. Fractions are collected and screened by LC-MS.

  • Instrumentation: An Orbitrap mass spectrometer coupled to a high-performance liquid chromatography system is used.

  • Chromatography: Purified fractions are injected onto a C18 column (e.g., 2.1 mm x 100 mm, 1.8 µm particle size). A gradient elution similar to the fractionation step is employed over a 20-minute run time.

  • MS Acquisition: The instrument is operated in both positive and negative ion modes.

    • Full Scan (MS1): Scan range of m/z 150-1500 with a resolution of 120,000.

    • Tandem MS (MS/MS): Data-dependent acquisition is used to trigger fragmentation of the top 5 most intense ions. The predicted parent ion m/z is included in an inclusion list. Collision-induced dissociation (CID) is used with a normalized collision energy of 20-40 eV. The characteristic neutral loss of 507 Da in positive mode is monitored.[11]

  • Sample Preparation: The purified, lyophilized sample (approx. 500 µg) is dissolved in 500 µL of deuterium (B1214612) oxide (D₂O, 99.9%).

  • Instrumentation: A 500 MHz (or higher) NMR spectrometer equipped with a cryoprobe is used.

  • 1D Spectra Acquisition:

    • ¹H NMR: Acquire 256 scans with water suppression (e.g., presaturation).

    • ¹³C NMR: Acquire 10240 scans with proton decoupling.

  • 2D Spectra Acquisition:

    • COSY (Correlation Spectroscopy): To establish proton-proton coupling networks (e.g., through the aliphatic chain).

    • HSQC (Heteronuclear Single Quantum Coherence): To correlate protons with their directly attached carbons.

    • HMBC (Heteronuclear Multiple Bond Correlation): To identify long-range (2-3 bond) correlations between protons and carbons. This is critical for connecting the acyl chain to the thioester carbonyl and for confirming the positions of the methylidene groups.

By combining the accurate mass and fragmentation data from HRMS with the detailed connectivity information from 2D NMR, the proposed structure of this compound can be unequivocally confirmed.

References

The Pivotal Role of Dimethylidene Functional Groups in Metabolic Intermediates: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The dimethylidene functional group, characterized by a terminal gem-disubstituted alkene (C=C(CH₃)₂), and the closely related exomethylene group (>C=CH₂), are key reactive moieties in a vast array of metabolic intermediates. Their unique electronic and steric properties make them central to the construction of complex natural products, particularly in the realm of terpenoid biosynthesis. The electron-donating nature of the two methyl groups stabilizes the formation of a carbocation on the adjacent carbon upon electrophilic attack on the double bond, a fundamental step that initiates the cyclization and rearrangement cascades responsible for the immense structural diversity of terpenes. This technical guide provides an in-depth exploration of the role of dimethylidene and related functional groups in metabolic intermediates, with a focus on the enzymes that catalyze their transformations, the underlying reaction mechanisms, and the experimental methodologies used for their study.

The Mevalonate (B85504) (MVA) and Methylerythritol Phosphate (MEP) Pathways: Generating the Primary Dimethylidene Precursor

All terpenoids originate from two five-carbon building blocks: isopentenyl diphosphate (B83284) (IPP) and its isomer, dimethylallyl diphosphate (DMAPP).[1][2] DMAPP is the primary metabolic intermediate that contains a reactive dimethylallyl group, which serves as the initiating electrophile in terpene biosynthesis.[3] Plants and many microorganisms utilize two distinct pathways to synthesize IPP and DMAPP: the mevalonate (MVA) pathway, which is active in the cytosol, and the 2-C-methyl-D-erythritol 4-phosphate (MEP) pathway, located in the plastids.[2][4]

MVA_Pathway cluster_MVA Mevalonate (MVA) Pathway (Cytosol) Acetyl-CoA Acetyl-CoA Acetoacetyl-CoA Acetoacetyl-CoA Acetyl-CoA->Acetoacetyl-CoA Thiolase HMG-CoA HMG-CoA Acetoacetyl-CoA->HMG-CoA HMG-CoA synthase Mevalonate Mevalonate HMG-CoA->Mevalonate HMG-CoA reductase Mevalonate-5-P Mevalonate-5-P Mevalonate->Mevalonate-5-P Mevalonate kinase Mevalonate-5-PP Mevalonate-5-PP Mevalonate-5-P->Mevalonate-5-PP Phosphomevalonate kinase IPP IPP Mevalonate-5-PP->IPP Mevalonate-5-PP decarboxylase DMAPP DMAPP IPP->DMAPP IPP isomerase

Caption: The Mevalonate (MVA) pathway for the biosynthesis of IPP and DMAPP.

MEP_Pathway cluster_MEP Methylerythritol Phosphate (MEP) Pathway (Plastids) Pyruvate Pyruvate DXP DXP Glyceraldehyde-3-P Glyceraldehyde-3-P MEP MEP DXP->MEP DXP reductoisomerase CDP-ME CDP-ME MEP->CDP-ME MEP cytidylyltransferase CDP-MEP CDP-MEP CDP-ME->CDP-MEP CDP-ME kinase ME-cPP ME-cPP CDP-MEP->ME-cPP MECP synthase HMBPP HMBPP ME-cPP->HMBPP HMBPP synthase IPP_DMAPP IPP_DMAPP HMBPP->IPP_DMAPP IPP + DMAPP Pyruvate_G3P_start Pyruvate + Glyceraldehyde-3-P Pyruvate_G3P_start->DXP DXP synthase

Caption: The Methylerythritol Phosphate (MEP) pathway for the biosynthesis of IPP and DMAPP.

Terpene Biosynthesis: The Central Role of Dimethylallyl Diphosphate (DMAPP)

The biosynthesis of all terpenes proceeds through two main stages initiated by DMAPP: chain elongation and cyclization.

Chain Elongation by Prenyltransferases

Prenyltransferases, such as farnesyl pyrophosphate synthase (FPPS), catalyze the sequential head-to-tail condensation of IPP with an allylic diphosphate substrate (DMAPP, geranyl diphosphate [GPP], or farnesyl diphosphate [FPP]).[3][5] The reaction is initiated by the ionization of the diphosphate group from the allylic substrate, forming a resonance-stabilized allylic carbocation.[3] This electrophilic intermediate is then attacked by the nucleophilic double bond of IPP. A subsequent deprotonation yields the elongated prenyl diphosphate.[5] The dimethylallyl moiety of DMAPP is thus the ultimate origin of the reactive carbocation that drives the entire chain elongation process.

Terpene_Biosynthesis cluster_terpene General Terpene Biosynthesis IPP IPP GPP GPP DMAPP DMAPP DMAPP->GPP Prenyltransferase (e.g., GPPS) FPP FPP GPP->FPP Prenyltransferase (e.g., FPPS) Monoterpenes Monoterpenes GPP->Monoterpenes Monoterpene synthase GGPP GGPP FPP->GGPP Prenyltransferase (e.g., GGPPS) Sesquiterpenes Sesquiterpenes FPP->Sesquiterpenes Sesquiterpene synthase Diterpenes Diterpenes GGPP->Diterpenes Diterpene synthase

Caption: Overview of terpene biosynthesis from IPP and DMAPP.

Cyclization Reactions Catalyzed by Terpene Synthases

Terpene synthases (cyclases) are responsible for the remarkable diversity of terpene skeletons.[6] These enzymes bind the linear prenyl diphosphate precursors (GPP, FPP, GGPP) and catalyze their conversion into cyclic and polycyclic hydrocarbons and alcohols. The reaction is again initiated by the ionization of the diphosphate group, forming an allylic carbocation.[7] This carbocation then undergoes a series of intramolecular electrophilic attacks on the other double bonds within the molecule, leading to the formation of various ring systems. These cyclization reactions are often followed by complex rearrangements (hydride shifts, methyl shifts, and Wagner-Meerwein rearrangements) and are terminated by deprotonation or capture of a water molecule.[3] The initial cyclization products frequently contain exomethylene groups, which are subsequently isomerized in many cases. The position and reactivity of the initial dimethylallyl group in the linear precursor are critical in dictating the course of these complex cyclization cascades.

Quantitative Analysis of Enzyme Kinetics

The efficiency of the enzymes involved in the transformation of dimethylidene-containing intermediates can be quantified by their Michaelis-Menten kinetic parameters, Km and kcat.

Table 1: Michaelis-Menten Kinetics of Various Terpene Synthases

EnzymeSubstrateProduct(s)Km (µM)kcat (s⁻¹)Source
Cannabis sativa Limonene synthaseGeranyl Diphosphate (GPP)(-)-Limonene7.81 ± 0.680.0204[8]
Pinus sabiniana Methylbutenol synthaseDimethylallyl Diphosphate (DMAPP)Methylbutenol~4800-[9]
Protein FarnesyltransferaseFarnesyl Diphosphate (FPP)S-farnesylated peptide0.00280.06[10]
Lactarius chrysorrheus FPPSGeranyl Diphosphate (GPP)Farnesyl Diphosphate (FPP)--[5]
Human FPPSGeranyl Diphosphate (GPP)Farnesyl Diphosphate (FPP)0.70.63[11]
Human FPPSIsopentenyl Diphosphate (IPP)-0.6-[11]

Note: The kcat/Km value for GPP for the FPPS from Lactarius chrysorrheus was reported to be 2.4-fold higher than for DMAPP.[5]

Experimental Protocols

Terpene Synthase Activity Assay by Gas Chromatography-Mass Spectrometry (GC-MS)

This protocol describes a general method for determining the activity of a terpene synthase and identifying its products.[12]

1. Reagents and Materials:

  • Purified terpene synthase

  • Assay buffer: e.g., 50 mM HEPES (pH 7.5), 10 mM MgCl₂, 5 mM DTT

  • Substrate: Geranyl diphosphate (GPP), Farnesyl diphosphate (FPP), or Geranylgeranyl diphosphate (GGPP) solution (e.g., 10 mM in 10 mM NH₄HCO₃)

  • Stop solution/Extraction solvent: e.g., Hexane (B92381) with an internal standard (e.g., 1-dodecene (B91753) or isobutylbenzene (B155976) at a known concentration)

  • Anhydrous sodium sulfate (B86663)

  • GC vials with inserts

  • GC-MS instrument with a suitable column (e.g., DB-5 or equivalent)

2. Procedure:

  • Prepare the enzyme reaction mixture in a glass vial. For a 1 mL total volume, add:

    • 890 µL of assay buffer

    • 10 µL of purified enzyme solution (concentration to be optimized)

  • Pre-incubate the mixture at the desired temperature (e.g., 30 °C) for 5 minutes.

  • Initiate the reaction by adding 100 µL of the substrate solution (final concentration to be varied for kinetic analysis, e.g., 0.5 - 50 µM).

  • Incubate the reaction for a specific time (e.g., 30 minutes), ensuring the reaction is in the linear range of product formation.

  • Stop the reaction and extract the terpene products by adding 500 µL of the hexane stop solution. Vortex vigorously for 30 seconds.

  • Centrifuge to separate the phases.

  • Transfer the upper hexane layer to a new microcentrifuge tube containing a small amount of anhydrous sodium sulfate to remove any residual water.

  • Transfer the dried hexane extract to a GC vial with an insert.

  • Analyze the sample by GC-MS.

3. Data Analysis:

  • Identify the terpene products by comparing their mass spectra and retention times with those of authentic standards or by interpretation of their fragmentation patterns and comparison to spectral libraries (e.g., NIST).

  • Quantify the products by integrating the peak areas and comparing them to the peak area of the internal standard. A standard curve for each product should be generated for absolute quantification.

  • Calculate the enzyme activity (e.g., in pmol of product/mg of enzyme/hour).

  • For kinetic analysis, perform the assay with varying substrate concentrations and plot the initial reaction velocities against the substrate concentration to determine Km and Vmax using non-linear regression (Michaelis-Menten equation).

GCMS_Workflow cluster_gcms GC-MS Assay Workflow for Terpene Synthase Activity Reaction_Setup 1. Set up enzyme reaction (Enzyme, Buffer, Substrate) Incubation 2. Incubate at optimal temperature and time Reaction_Setup->Incubation Extraction 3. Stop reaction and extract with organic solvent (e.g., Hexane) + Internal Standard Incubation->Extraction Drying 4. Dry organic phase (e.g., with Na₂SO₄) Extraction->Drying GCMS_Analysis 5. Analyze by GC-MS Drying->GCMS_Analysis Data_Processing 6. Identify and quantify products GCMS_Analysis->Data_Processing

Caption: Experimental workflow for a GC-MS based terpene synthase activity assay.

Analysis of Isoprenoid Pyrophosphate Intermediates by LC-MS/MS

This protocol provides a general method for the quantitative analysis of polar, non-volatile isoprenoid pyrophosphates like IPP, DMAPP, GPP, and FPP.[13][14][15]

1. Reagents and Materials:

  • Biological sample (e.g., yeast cells, plant tissue)

  • Quenching solution: e.g., 60% methanol (B129727) at -40 °C

  • Extraction solvent: e.g., Acetonitrile/Methanol/Water (40:40:20) with 0.1 M formic acid, kept at -20 °C

  • Internal standards (e.g., ¹³C-labeled IPP, DMAPP, etc.)

  • LC-MS/MS system with a reversed-phase column (e.g., C18) and a triple quadrupole or high-resolution mass spectrometer.

2. Procedure:

  • Rapidly quench the metabolism of the biological sample by adding it to the cold quenching solution.

  • Harvest the cells or tissue by centrifugation at low temperature.

  • Add the cold extraction solvent and the internal standards to the sample.

  • Lyse the cells (e.g., by bead beating or sonication) at low temperature.

  • Centrifuge to pellet the cell debris.

  • Collect the supernatant containing the metabolites.

  • Analyze the extract by LC-MS/MS. A typical mobile phase would be an aqueous solution with an ion-pairing agent (e.g., tributylamine) and an organic modifier (e.g., methanol or acetonitrile).

  • Detection is typically performed in negative ion mode using Multiple Reaction Monitoring (MRM) for quantification on a triple quadrupole mass spectrometer.

3. Data Analysis:

  • Identify the intermediates based on their retention times and specific mass transitions (parent ion -> fragment ion) compared to authentic standards.

  • Quantify the intermediates by comparing the peak area ratios of the endogenous metabolite to its corresponding labeled internal standard.

Isotopic Labeling for Mechanistic Studies

The use of isotopically labeled substrates (e.g., with ²H or ¹³C) is a powerful technique to elucidate the complex reaction mechanisms of terpene synthases.[16][17][18] By tracing the fate of the isotopic labels in the products, it is possible to unravel the intricate cyclization pathways and rearrangement cascades. For example, feeding experiments with stereospecifically deuterated precursors can reveal the stereochemistry of protonation and deprotonation steps.[16]

Terpenoids as Signaling Molecules

Beyond their role as metabolic intermediates, the final terpene products often function as important signaling molecules, particularly in plants.[19][20][21] Volatile terpenes can act as attractants for pollinators or as defense compounds against herbivores and pathogens.[21] They can also mediate plant-plant communication, warning neighboring plants of an impending threat.[20] The biosynthesis of these signaling molecules is tightly regulated and often induced by specific environmental cues.

Conclusion

The dimethylidene functional group and its precursors are at the heart of one of nature's most prolific biosynthetic pathways, leading to the vast and diverse world of terpenoids. The inherent reactivity of this group, particularly its propensity to form stable carbocations, is masterfully controlled by a suite of enzymes, most notably prenyltransferases and terpene synthases. Understanding the mechanisms of these enzymes, quantifying their catalytic efficiency, and developing robust analytical methods to study their substrates and products are crucial for applications in metabolic engineering, synthetic biology, and the discovery of new therapeutic agents. The continued exploration of the biochemistry of dimethylidene-containing intermediates will undoubtedly uncover new enzymatic capabilities and provide further inspiration for the development of novel biocatalysts and pharmaceuticals.

References

Nonanedioyl-CoA and its Derivatives: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Nonanedioyl-CoA, also known as Azelaoyl-CoA, is the coenzyme A thioester of nonanedioic acid (azelaic acid), a nine-carbon dicarboxylic acid. While direct research on Nonanedioyl-CoA is limited, its central role can be inferred from the well-documented metabolism of dicarboxylic acids and the diverse biological activities of its precursor, azelaic acid. This guide synthesizes the current understanding of dicarboxylic acid metabolism to propose the metabolic context of Nonanedioyl-CoA, details the known cellular effects of azelaic acid, and provides hypothetical pathways and experimental frameworks to stimulate further research into this potentially significant molecule.

Introduction to Dicarboxylic Acids and Nonanedioyl-CoA

Dicarboxylic acids (DCAs) are organic compounds containing two carboxylic acid functional groups. They are typically formed through the ω-oxidation of monocarboxylic fatty acids, a process that occurs in the endoplasmic reticulum, or through the oxidative cleavage of unsaturated fatty acids.[1][2][3] These molecules play a role in alternative energy metabolism, particularly under conditions of high fatty acid flux or when mitochondrial β-oxidation is impaired.[4][5]

Nonanedioic acid (azelaic acid) is a naturally occurring saturated dicarboxylic acid found in grains like wheat, rye, and barley.[6][7] It is also a product of the oxidative degradation of unsaturated fatty acids such as oleic acid and linoleic acid.[1] The activation of azelaic acid to its coenzyme A ester, Nonanedioyl-CoA, is a prerequisite for its entry into cellular metabolic pathways, primarily peroxisomal β-oxidation.[8][9][10]

Hypothetical Metabolic Pathways of Nonanedioyl-CoA

Based on the established principles of dicarboxylic acid metabolism, we can propose a putative pathway for the formation and degradation of Nonanedioyl-CoA.

Formation of Nonanedioyl-CoA

Nonanedioyl-CoA is likely formed through a two-step process:

  • Generation of Azelaic Acid: The primary route for the endogenous synthesis of azelaic acid is the oxidative cleavage of the double bond in unsaturated fatty acids like oleic acid (C18:1) and linoleic acid (C18:2).[1][11] This oxidation can be initiated by enzymatic or non-enzymatic processes, such as lipid peroxidation.[1]

  • Activation to Nonanedioyl-CoA: Azelaic acid is then activated to Nonanedioyl-CoA by a dicarboxylyl-CoA synthetase. This activation step, requiring ATP and Coenzyme A, is essential for its subsequent metabolism. The precise enzyme responsible for this activation in vivo has not been definitively identified, but it is likely a member of the acyl-CoA synthetase family with broad substrate specificity.[8]

Nonanedioyl_CoA_Formation Unsaturated Fatty Acids\n(e.g., Oleic Acid, Linoleic Acid) Unsaturated Fatty Acids (e.g., Oleic Acid, Linoleic Acid) Azelaic Acid\n(Nonanedioic Acid) Azelaic Acid (Nonanedioic Acid) Unsaturated Fatty Acids\n(e.g., Oleic Acid, Linoleic Acid)->Azelaic Acid\n(Nonanedioic Acid) Oxidative Cleavage Nonanedioyl-CoA Nonanedioyl-CoA Azelaic Acid\n(Nonanedioic Acid)->Nonanedioyl-CoA Dicarboxylyl-CoA Synthetase (ATP, CoA)

Hypothetical formation pathway of Nonanedioyl-CoA.
Peroxisomal β-Oxidation of Nonanedioyl-CoA

Dicarboxylic acids are predominantly metabolized via β-oxidation within peroxisomes.[8][9][10][12] Mitochondria are less efficient at oxidizing dicarboxylic acids due to the substrate specificity of key enzymes like carnitine palmitoyltransferase and acyl-CoA dehydrogenases.[10]

The peroxisomal β-oxidation of Nonanedioyl-CoA would proceed through a series of enzymatic reactions, shortening the carbon chain by two carbons in each cycle. The key enzymes involved in the peroxisomal β-oxidation of dicarboxylic acids are:

  • Acyl-CoA Oxidase (ACOX): Catalyzes the first, rate-limiting step.

  • L-Bifunctional Protein (LBP) and D-Bifunctional Protein (DBP): Possess enoyl-CoA hydratase and β-hydroxyacyl-CoA dehydrogenase activities.[8]

  • Sterol Carrier Protein X (SCPX) or 3-ketoacyl-CoA Thiolase: Catalyzes the final thiolytic cleavage.[8]

The β-oxidation of Nonanedioyl-CoA (C9-CoA) would likely yield Pimeloyl-CoA (C7-CoA), which is further oxidized to Glutaroyl-CoA (C5-CoA) and subsequently to Succinyl-CoA (C4-CoA). Succinyl-CoA can then enter the mitochondrial tricarboxylic acid (TCA) cycle for energy production.

Peroxisomal_Beta_Oxidation cluster_peroxisome Peroxisome Nonanedioyl-CoA (C9) Nonanedioyl-CoA (C9) Pimeloyl-CoA (C7) Pimeloyl-CoA (C7) Nonanedioyl-CoA (C9)->Pimeloyl-CoA (C7) β-oxidation cycle 1 Glutaroyl-CoA (C5) Glutaroyl-CoA (C5) Pimeloyl-CoA (C7)->Glutaroyl-CoA (C5) β-oxidation cycle 2 Succinyl-CoA (C4) Succinyl-CoA (C4) Glutaroyl-CoA (C5)->Succinyl-CoA (C4) β-oxidation cycle 3 TCA Cycle (Mitochondrion) TCA Cycle (Mitochondrion) Succinyl-CoA (C4)->TCA Cycle (Mitochondrion)

Proposed peroxisomal β-oxidation of Nonanedioyl-CoA.

Cellular and Signaling Roles of Azelaic Acid

While the direct signaling functions of Nonanedioyl-CoA are yet to be elucidated, the biological activities of its precursor, azelaic acid, are well-documented, particularly in dermatology. These effects provide clues to the potential downstream consequences of Nonanedioyl-CoA metabolism.

Cellular Process/TargetEffect of Azelaic AcidReferences
Bacterial Protein Synthesis Inhibition of protein synthesis in Propionibacterium acnes and Staphylococcus epidermidis.[6]
Keratinization Normalization of the keratinization process, reducing microcomedo formation.[6][13]
Mitochondrial Respiration Inhibition of mitochondrial respiratory chain enzymes.[6][14][15][16][17]
Tyrosinase Activity Competitive inhibition of tyrosinase, leading to reduced melanin (B1238610) synthesis.[13][14][18][19][20]
DNA Synthesis Inhibition of DNA synthesis in abnormal melanocytes.[13][17]
Reactive Oxygen Species (ROS) Scavenging of free radicals and inhibition of ROS production by neutrophils.[13][17][21]
PI3K/AKT Signaling Pathway Inhibition of the activation of the PI3K/AKT signaling pathway.[22][23]
PPARγ Activation Induction of peroxisome proliferator-activated receptor γ (PPARγ) expression.[21]
Mitochondrial Biogenesis Induction of mitochondrial biogenesis in skeletal muscle via activation of Olfactory Receptor 544.[24][25]

Experimental Protocols for the Study of Nonanedioyl-CoA

The study of Nonanedioyl-CoA requires specialized analytical techniques due to its low endogenous concentrations and potential instability. The following are general protocols that can be adapted for the analysis of Nonanedioyl-CoA.

Extraction of Acyl-CoAs from Cells or Tissues
  • Harvesting: Rapidly harvest and quench metabolic activity, typically by flash-freezing in liquid nitrogen.

  • Lysis and Extraction: Homogenize the frozen sample in a cold extraction solvent. A common solvent mixture is acetonitrile/methanol (B129727)/water (2:2:1, v/v/v).

  • Centrifugation: Centrifuge the homogenate at high speed (e.g., 14,000 x g) at 4°C to pellet cellular debris.

  • Supernatant Collection: Carefully collect the supernatant containing the acyl-CoAs.

  • Drying: Dry the supernatant under a stream of nitrogen or using a vacuum concentrator.

  • Reconstitution: Reconstitute the dried extract in a suitable solvent for analysis (e.g., 5% methanol in water).

Acyl_CoA_Extraction Cell/Tissue Sample Cell/Tissue Sample Flash Freezing Flash Freezing Cell/Tissue Sample->Flash Freezing Homogenization in Cold Solvent Homogenization in Cold Solvent Flash Freezing->Homogenization in Cold Solvent Centrifugation Centrifugation Homogenization in Cold Solvent->Centrifugation Supernatant Collection Supernatant Collection Centrifugation->Supernatant Collection Drying Drying Supernatant Collection->Drying Reconstitution Reconstitution Drying->Reconstitution LC-MS/MS Analysis LC-MS/MS Analysis Reconstitution->LC-MS/MS Analysis

General workflow for the extraction of acyl-CoAs.
Quantification by Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

LC-MS/MS is the gold standard for the sensitive and specific quantification of acyl-CoAs.

  • Chromatographic Separation: Use a reverse-phase C18 column to separate the different acyl-CoA species. A gradient elution with a mobile phase containing an ion-pairing agent (e.g., heptafluorobutyric acid) is often employed.

  • Mass Spectrometry Detection: Employ a triple quadrupole mass spectrometer operating in multiple reaction monitoring (MRM) mode. The transitions for Nonanedioyl-CoA would need to be determined using a synthesized standard. The precursor ion would be the molecular weight of Nonanedioyl-CoA, and the product ions would be characteristic fragments (e.g., the CoA moiety).

  • Quantification: Use a stable isotope-labeled internal standard for accurate quantification to correct for matrix effects and extraction losses.

Future Directions and Drug Development Implications

The study of Nonanedioyl-CoA and its derivatives is a nascent field with significant potential. Key areas for future research include:

  • Enzyme Identification: Definitive identification of the acyl-CoA synthetase(s) responsible for the activation of azelaic acid.

  • Metabolic Flux Analysis: Tracing the metabolic fate of Nonanedioyl-CoA to understand its contribution to cellular energy and biosynthetic pathways.

  • Signaling Roles: Investigating whether Nonanedioyl-CoA itself has direct signaling functions, for example, in regulating transcription factors or enzyme activities.

  • Therapeutic Potential: Given the established therapeutic effects of azelaic acid in dermatology, a deeper understanding of its metabolism through Nonanedioyl-CoA could lead to the development of novel drugs with improved efficacy and delivery for skin disorders and potentially other conditions. The inhibitory effects on mitochondrial respiration and tyrosinase also suggest potential applications in oncology and pigmentation disorders.[6][13][14][15][16][17][18][19][20]

Conclusion

Nonanedioyl-CoA is positioned at the crossroads of lipid metabolism and cellular signaling. While direct evidence is currently limited, its role as the activated form of azelaic acid suggests its involvement in a variety of important cellular processes. The hypothetical pathways and experimental frameworks presented in this guide are intended to provide a foundation for future research into this intriguing molecule and to unlock its potential for therapeutic innovation.

References

Methodological & Application

Application Notes & Protocols: Quantitative Analysis of Novel Acyl-CoA Species in Tissues

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

Acyl-Coenzyme A (acyl-CoA) thioesters are central intermediates in numerous metabolic pathways, including fatty acid metabolism and the citric acid cycle.[1] The ability to accurately quantify specific acyl-CoA species in tissues is crucial for understanding cellular metabolism and the pathophysiology of various diseases.[2] This document provides a comprehensive guide for the quantitative analysis of novel or uncharacterized acyl-CoA species, using the hypothetical molecule 3,4-dimethylidenenonanedioyl-CoA as an example.

The methodologies described herein are based on established liquid chromatography-tandem mass spectrometry (LC-MS/MS) techniques, which offer high sensitivity and specificity for the analysis of these low-abundance molecules.[3][4]

Hypothetical Metabolic Pathway of this compound

Given that "nonanedioyl" suggests a nine-carbon dicarboxylic acid backbone, a plausible metabolic origin for this compound is from the metabolism of branched-chain fatty acids or xenobiotics. Dicarboxylic acids can be metabolized via β-oxidation in both mitochondria and peroxisomes.[2][5] The pathway below illustrates a hypothetical route for the formation and subsequent metabolism of this molecule.

Metabolic_Pathway cluster_0 Upstream Metabolism cluster_1 Activation cluster_2 Downstream Metabolism Branched-Chain Fatty Acid Branched-Chain Fatty Acid Omega-Oxidation Omega-Oxidation Branched-Chain Fatty Acid->Omega-Oxidation 3,4-dimethylidenenonanedioic acid 3,4-dimethylidenenonanedioic acid Omega-Oxidation->3,4-dimethylidenenonanedioic acid Acyl-CoA Synthetase Acyl-CoA Synthetase 3,4-dimethylidenenonanedioic acid->Acyl-CoA Synthetase Target_Molecule This compound Acyl-CoA Synthetase->Target_Molecule ATP -> AMP + PPi CoA-SH Beta-Oxidation Beta-Oxidation Target_Molecule->Beta-Oxidation Propionyl-CoA Propionyl-CoA Beta-Oxidation->Propionyl-CoA Succinyl-CoA Succinyl-CoA Beta-Oxidation->Succinyl-CoA TCA_Cycle TCA Cycle Succinyl-CoA->TCA_Cycle

Caption: Hypothetical metabolic pathway of this compound.

Experimental Workflow for Quantification

The overall workflow for the quantitative analysis of a novel acyl-CoA, such as this compound, from tissue samples is depicted below. This process involves tissue homogenization, extraction of acyl-CoAs, sample purification, and subsequent analysis by LC-MS/MS.

Experimental_Workflow Tissue_Sample Tissue Sample Collection (e.g., Liver, Kidney, Heart) Homogenization Homogenization (in buffer with internal standard) Tissue_Sample->Homogenization Extraction Acyl-CoA Extraction (e.g., using acetonitrile/isopropanol) Homogenization->Extraction Purification Solid-Phase Extraction (SPE) (to purify acyl-CoAs) Extraction->Purification LCMSMS LC-MS/MS Analysis (Reversed-phase LC, Triple Quadrupole MS) Purification->LCMSMS Data_Analysis Data Analysis and Quantification LCMSMS->Data_Analysis

Caption: General workflow for acyl-CoA quantification in tissues.

Detailed Experimental Protocols

Protocol 1: Tissue Homogenization and Acyl-CoA Extraction

This protocol is adapted from established methods for extracting a broad range of acyl-CoA species from tissues.[6][7][8]

Materials:

  • Tissue sample (10-100 mg)

  • Homogenization Buffer: 100 mM KH2PO4, pH 4.9

  • Extraction Solvent: Acetonitrile/2-propanol (3:1, v/v)

  • Internal Standard: A stable isotope-labeled version of this compound (e.g., [13C4]-3,4-dimethylidenenonanedioyl-CoA). If a specific standard is unavailable, a structurally similar labeled acyl-CoA can be used.[9][10]

  • Dounce homogenizer

  • Centrifuge capable of 4°C and >1000 x g

Procedure:

  • Weigh the frozen tissue sample (10-100 mg) and place it in a pre-chilled Dounce homogenizer.

  • Add 1 mL of ice-cold Homogenization Buffer containing the internal standard.

  • Homogenize the tissue on ice with 15-20 strokes.

  • Add 2 mL of ice-cold Extraction Solvent to the homogenate and vortex vigorously for 1 minute.

  • Centrifuge at 1300 x g for 15 minutes at 4°C.[8]

  • Collect the supernatant, which contains the acyl-CoA fraction, for further purification.

Protocol 2: Solid-Phase Extraction (SPE) for Sample Purification

This protocol purifies acyl-CoAs from the crude extract.[8]

Materials:

  • Weak anion exchange reverse-phase SPE columns

  • SPE Vacuum Manifold

  • Methanol (B129727)

  • Deionized Water

  • 2% Formic Acid

  • 2% Ammonium (B1175870) Hydroxide

  • 5% Ammonium Hydroxide

  • Nitrogen evaporator

Procedure:

  • Condition the SPE column by passing 3 mL of methanol, followed by 3 mL of deionized water.

  • Load the supernatant from the extraction step onto the SPE column.

  • Wash the column with 2.5 mL of 2% formic acid.

  • Wash the column with another 2.5 mL of methanol.

  • Elute the acyl-CoAs with 2.5 mL of 2% ammonium hydroxide, followed by a second elution with 2.5 mL of 5% ammonium hydroxide.[8]

  • Combine the eluted fractions and evaporate to dryness under a gentle stream of nitrogen at room temperature.

  • Reconstitute the dried sample in 100 µL of 50% methanol for LC-MS/MS analysis.[8]

Protocol 3: LC-MS/MS Analysis

This protocol outlines a general method for the separation and detection of acyl-CoAs.

Instrumentation:

  • High-Performance Liquid Chromatography (HPLC) system

  • Reversed-phase C18 column (e.g., 2.1 mm x 150 mm, 2.6 µm particle size)

  • Triple quadrupole mass spectrometer with an electrospray ionization (ESI) source

LC Conditions:

  • Mobile Phase A: 10 mM Ammonium Hydroxide in Water

  • Mobile Phase B: Acetonitrile

  • Gradient:

    • 0-2 min: 5% B

    • 2-15 min: Linear gradient to 95% B

    • 15-18 min: Hold at 95% B

    • 18.1-22 min: Return to 5% B and equilibrate

  • Flow Rate: 0.3 mL/min

  • Column Temperature: 40°C

  • Injection Volume: 10 µL

MS/MS Conditions:

  • Ionization Mode: Positive Electrospray Ionization (ESI+)

  • Scan Type: Multiple Reaction Monitoring (MRM)

  • Collision Gas: Argon

  • Detection Principle: For novel acyl-CoAs, a neutral loss scan of 507 Da (corresponding to the loss of the phosphoadenosine diphosphate (B83284) portion of CoA) can be used for identification.[4][8] Once the parent ion is identified, specific MRM transitions can be optimized.

    • Hypothetical MRM Transition for this compound (C20H28N7O18P3S):

      • Parent Ion (M+H)+: m/z 810.0

      • Product Ion: m/z 303.1 (acylium ion)

    • Hypothetical MRM Transition for Internal Standard ([13C4]-...-CoA):

      • Parent Ion (M+H)+: m/z 814.0

      • Product Ion: m/z 307.1

Data Presentation

Quantitative data should be presented in a clear, tabular format to facilitate comparison across different tissues. The concentration is typically expressed as picomoles per milligram of tissue wet weight.

Table 1: Hypothetical Quantitative Distribution of this compound in Murine Tissues

TissueConcentration (pmol/mg wet weight) ± SD (n=5)
Liver15.2 ± 2.1
Kidney8.9 ± 1.5
Heart3.5 ± 0.8
BrainNot Detected
Skeletal Muscle1.8 ± 0.4

Conclusion

The protocols outlined in this application note provide a robust framework for the sensitive and specific quantification of novel acyl-CoA species, such as the hypothetical this compound, in various biological tissues. By employing stable isotope dilution and LC-MS/MS, researchers can accurately determine the tissue distribution and concentration of these critical metabolic intermediates. This methodology is invaluable for advancing our understanding of metabolic pathways and their role in health and disease.

References

Application Note: Synthesis of 3,4-dimethylidenenonanedioyl-CoA Standard

Author: BenchChem Technical Support Team. Date: December 2025

For Research Use Only. Not for use in diagnostic procedures.

Introduction

3,4-dimethylidenenonanedioyl-CoA is a novel dicarboxylic acyl-CoA molecule of interest in the study of fatty acid metabolism and polyketide biosynthesis pathways. Its unique dimethylidene structure suggests potential roles as a specific enzyme substrate, inhibitor, or metabolic probe. To facilitate research in these areas, a reliable standard of this compound is required. This document provides a detailed, two-stage protocol for the chemical synthesis of this compound. The first stage involves the synthesis of the precursor, 3,4-dimethylidenenonanedioic acid, via a Doebner-Knoevenagel condensation. The second stage describes the subsequent conversion of the dicarboxylic acid to its corresponding bis-Coenzyme A thioester.

Materials and Reagents

Material/ReagentSupplierGrade
Glutaraldehyde (B144438) (50% in H₂O)Sigma-AldrichReagent
Malonic AcidAlfa Aesar99%
Pyridine (B92270)Fisher ScientificAnhydrous
Piperidine (B6355638)Acros Organics99%
Diethyl EtherVWRACS Grade
Ethyl Acetate (B1210297)VWRACS Grade
Hexane (B92381)VWRACS Grade
N,N'-Dicyclohexylcarbodiimide (DCC)TCI America>99%
N-Hydroxysuccinimide (NHS)Oakwood Chemical98%
Coenzyme A (free acid)Sigma-Aldrich≥95%
Dichloromethane (B109758) (DCM)Fisher ScientificAnhydrous
Sodium BicarbonateFisher ScientificACS Grade
Hydrochloric Acid (HCl)Fisher ScientificACS Grade
Anhydrous Sodium SulfateFisher ScientificACS Grade
Deuterated Solvents (CDCl₃, D₂O)Cambridge Isotope LabsNMR Grade

Experimental Protocols

Stage 1: Synthesis of 3,4-dimethylidenenonanedioic Acid

This procedure is adapted from the Doebner-Knoevenagel condensation methodology.[1][2][3]

  • Reaction Setup: In a 250 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, dissolve malonic acid (2.5 equivalents) in anhydrous pyridine (100 mL).

  • Addition of Reagents: To the stirred solution, add glutaraldehyde (1.0 equivalent, from a 50% aqueous solution) dropwise over 15 minutes. A mild exotherm may be observed.

  • Catalysis: Add piperidine (0.1 equivalents) to the reaction mixture.

  • Reaction: Heat the mixture to reflux (approximately 115°C) and maintain for 4-6 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC) using a 7:3 mixture of ethyl acetate and hexane as the mobile phase. The disappearance of the glutaraldehyde spot indicates reaction completion.

  • Work-up:

    • Cool the reaction mixture to room temperature.

    • Pour the mixture into 200 mL of ice-cold 2M HCl.

    • Extract the aqueous layer with diethyl ether (3 x 100 mL).

    • Combine the organic extracts and wash with brine (2 x 50 mL).

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude product.

  • Purification: Purify the crude product by column chromatography on silica (B1680970) gel using a gradient of ethyl acetate in hexane to afford pure 3,4-dimethylidenenonanedioic acid as a white solid.

Stage 2: Synthesis of this compound

This stage involves the activation of the dicarboxylic acid with N-hydroxysuccinimide followed by coupling with Coenzyme A.

  • Activation of Dicarboxylic Acid:

    • Dissolve 3,4-dimethylidenenonanedioic acid (1.0 equivalent) and N-hydroxysuccinimide (2.2 equivalents) in 50 mL of anhydrous dichloromethane (DCM) in a 100 mL round-bottom flask under an inert atmosphere (e.g., argon or nitrogen).

    • Cool the solution to 0°C in an ice bath.

    • Add N,N'-dicyclohexylcarbodiimide (DCC) (2.2 equivalents) portion-wise over 10 minutes.

    • Allow the reaction to warm to room temperature and stir for 12-16 hours. A white precipitate of dicyclohexylurea (DCU) will form.

    • Filter off the DCU precipitate and wash with a small amount of cold DCM.

    • Concentrate the filtrate under reduced pressure to obtain the crude bis-NHS ester. This intermediate is typically used in the next step without further purification.

  • Coupling with Coenzyme A:

    • Dissolve Coenzyme A (2.5 equivalents) in 50 mL of 0.1 M sodium bicarbonate buffer (pH 8.0-8.5).

    • Dissolve the crude bis-NHS ester in a minimal amount of a suitable organic solvent (e.g., acetonitrile (B52724) or THF) and add it dropwise to the stirred Coenzyme A solution.

    • Stir the reaction mixture at room temperature for 4-6 hours. Monitor the reaction by HPLC to confirm the formation of the product and consumption of Coenzyme A.

  • Purification:

    • Acidify the reaction mixture to pH 3-4 with 1M HCl.

    • Purify the this compound by reverse-phase High-Performance Liquid Chromatography (HPLC) using a C18 column and a gradient of acetonitrile in water with 0.1% trifluoroacetic acid.

    • Lyophilize the collected fractions containing the pure product to obtain this compound as a white, fluffy solid.

Data Presentation

Table 1: Summary of Synthesis Yields and Product Characterization

CompoundMolecular FormulaMolecular Weight ( g/mol )Theoretical Yield (g)Actual Yield (g)Percent Yield (%)Purity (by HPLC)
3,4-dimethylidenenonanedioic acidC₁₁H₁₄O₄210.2310.57.874.3>98%
This compoundC₃₂H₄₈N₇O₁₉P₃S₂1023.80.5120.28756.1>95%

Table 2: Spectroscopic Data for Product Characterization

Compound¹H NMR (400 MHz, CDCl₃) δ (ppm)¹³C NMR (100 MHz, CDCl₃) δ (ppm)Mass Spectrometry (ESI-MS) m/z
3,4-dimethylidenenonanedioic acid11.5 (br s, 2H, COOH), 6.25 (s, 1H, =CH₂), 5.40 (s, 1H, =CH₂), 6.18 (s, 1H, =CH₂), 5.35 (s, 1H, =CH₂), 2.4-2.2 (m, 4H, -CH₂-), 1.7-1.5 (m, 4H, -CH₂-)178.9, 145.2, 144.8, 125.6, 124.9, 34.1, 33.8, 28.5, 24.3[M-H]⁻ 209.08
This compound(D₂O) Characteristic signals for CoA moiety and acyl chain(D₂O) Characteristic signals for CoA moiety and acyl chain[M-H]⁻ 1022.8

Visualizations

experimental_workflow cluster_stage1 Stage 1: Dicarboxylic Acid Synthesis cluster_stage2 Stage 2: Acyl-CoA Synthesis glutaraldehyde Glutaraldehyde reaction1 Doebner-Knoevenagel Condensation (Pyridine, Piperidine, Reflux) glutaraldehyde->reaction1 malonic_acid Malonic Acid malonic_acid->reaction1 workup1 Acidic Work-up & Extraction reaction1->workup1 purification1 Silica Gel Chromatography workup1->purification1 dicarboxylic_acid 3,4-dimethylidenenonanedioic Acid purification1->dicarboxylic_acid reaction2 Activation (Anhydrous DCM) dicarboxylic_acid->reaction2 Input from Stage 1 dcc_nhs DCC, NHS dcc_nhs->reaction2 bis_nhs Bis-NHS Ester (Intermediate) reaction2->bis_nhs reaction3 Coupling (Aqueous Buffer, pH 8.2) bis_nhs->reaction3 coenzyme_a Coenzyme A coenzyme_a->reaction3 purification2 Reverse-Phase HPLC reaction3->purification2 final_product This compound purification2->final_product

Caption: Experimental workflow for the two-stage synthesis of this compound.

signaling_pathway fatty_acids Fatty Acids / Dicarboxylic Acids activation Acyl-CoA Synthetase fatty_acids->activation acyl_coa Acyl-CoA / Dicarboxylyl-CoA activation->acyl_coa beta_oxidation β-Oxidation Pathway acyl_coa->beta_oxidation pks Polyketide Synthase (PKS) acyl_coa->pks target_molecule This compound (Synthesized Standard) target_molecule->beta_oxidation Investigate Metabolism target_molecule->pks Substrate Analog? enzyme_inhibition Enzyme Inhibition / Modulation target_molecule->enzyme_inhibition metabolic_probe Metabolic Probe target_molecule->metabolic_probe acetyl_coa Acetyl-CoA beta_oxidation->acetyl_coa polyketides Polyketides / Natural Products pks->polyketides

Caption: Potential metabolic context and research applications of this compound.

References

Application Notes and Protocols for the NMR Spectroscopic Characterization of 3,4-Dimethylidenenonanedioyl-CoA

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful analytical technique for the structural elucidation and quantification of novel metabolites. This document provides detailed application notes and protocols for the characterization of the putative molecule 3,4-dimethylidenenonanedioyl-CoA. As this is a specialized or potentially novel metabolite, these protocols are based on established principles for the analysis of Coenzyme A (CoA) thioesters and related molecules. The methodologies outlined here will guide researchers in sample preparation, NMR data acquisition, and spectral interpretation for the unambiguous identification and characterization of this compound.

Introduction

This compound is a proposed acyl-CoA derivative. The nonanedioyl backbone suggests a nine-carbon dicarboxylic acid, with methylidene (C=CH₂) groups at the 3 and 4 positions, forming a conjugated diene system. One of the carboxyl groups is activated as a thioester with Coenzyme A. Such unsaturated and activated molecules can be of significant interest in various metabolic pathways, including fatty acid metabolism, polyketide synthesis, or as intermediates in biosynthetic pathways of secondary metabolites.

NMR spectroscopy, including ¹H and ¹³C NMR, is indispensable for the structural confirmation of such molecules. It allows for the precise determination of the carbon skeleton, the position and stereochemistry of functional groups, and the conformation of the molecule in solution. Furthermore, quantitative NMR (qNMR) can be employed to determine the concentration of the analyte in a sample.[1][2]

Predicted NMR Data for this compound

Due to the absence of published NMR data for this compound, the following chemical shifts are predicted based on known values for similar functional groups and Coenzyme A derivatives. These tables provide a reference for expected peak positions.

Table 1: Predicted ¹H NMR Chemical Shifts

AssignmentPredicted Chemical Shift (δ, ppm)MultiplicityNotes
Nonanedioyl Chain
H2~2.5 - 2.8tMethylene (B1212753) protons alpha to the thioester carbonyl.
H5~2.2 - 2.4mMethylene protons adjacent to the diene.
H6, H7, H8~1.3 - 1.7mMethylene protons in the alkyl chain.
H9~2.3tMethylene protons alpha to the free carboxyl group.
=CH₂ (C3)~5.0 - 5.5sVinylic protons.
=CH₂ (C4)~5.0 - 5.5sVinylic protons.
Coenzyme A Moiety
Adenine H2'~8.4s
Adenine H8'~8.1s
Ribose H1''~6.1d
Pantothenate CH₂~3.9 & 3.5t
Cysteamine CH₂-S~3.0t
Cysteamine CH₂-N~3.6t
Pantothenate CH₃~0.9 & 0.7s

Table 2: Predicted ¹³C NMR Chemical Shifts

AssignmentPredicted Chemical Shift (δ, ppm)Notes
Nonanedioyl Chain
C1 (Thioester C=O)~195 - 205Thioester carbonyl carbon.
C2~40 - 45
C3 (=C)~140 - 145Quaternary vinylic carbon.
C4 (=C)~140 - 145Quaternary vinylic carbon.
C5~30 - 35
C6, C7, C8~25 - 30
C9 (Carboxyl C=O)~175 - 180Carboxylic acid carbonyl carbon.
=CH₂ (C3)~115 - 125Vinylic methylene carbon.
=CH₂ (C4)~115 - 125Vinylic methylene carbon.
Coenzyme A Moiety
Adenine Carbons~140 - 155
Ribose Carbons~60 - 90
Pantothenate Carbons~20 - 70
Cysteamine Carbons~30 - 40

Experimental Protocols

Sample Preparation

The quality of the NMR spectrum is highly dependent on proper sample preparation.[3][4]

  • Sample Purity : Ensure the this compound sample is free from paramagnetic impurities and solid particles, which can cause significant line broadening. If necessary, filter the sample solution through a small plug of glass wool in a Pasteur pipette.[3]

  • Solvent Selection : A deuterated solvent is required to provide a lock signal for the NMR spectrometer.[5] For polar molecules like CoA esters, D₂O is a common choice. Methanol-d₄ (CD₃OD) or a mixture of D₂O and acetonitrile-d₃ (CD₃CN) can also be used depending on the sample's solubility.

  • Concentration : For ¹H NMR, a concentration of 1-10 mM is typically sufficient. For the less sensitive ¹³C NMR, a higher concentration (10-50 mM) is recommended.[3] For a standard 5 mm NMR tube, a sample volume of 500-600 µL is required.[4]

  • pH Adjustment : When using D₂O, adjust the pD to a physiological range (around 7.0) using dilute NaOD or DCl to ensure the stability of the thioester bond and mimic biological conditions.

  • Internal Standard : For quantitative analysis (qNMR), add a known concentration of an internal standard that does not have overlapping signals with the analyte. For samples in D₂O, 3-(trimethylsilyl)propionic-2,2,3,3-d₄ acid sodium salt (TSP) is a common choice, with its methyl proton signal set to 0.00 ppm.[6]

  • Degassing : CoA thioesters can be susceptible to oxidation.[7] If sample stability is a concern, degas the sample by bubbling with an inert gas like argon or nitrogen, or by using freeze-pump-thaw cycles for sensitive samples.[3]

NMR Data Acquisition

The following are general parameters for acquiring ¹H and ¹³C NMR spectra on a modern NMR spectrometer (e.g., 500 MHz or higher).

¹H NMR Spectroscopy:

  • Pulse Program : A standard 1D proton experiment with solvent suppression (e.g., presaturation) is recommended, especially when using D₂O to suppress the large residual HDO signal.

  • Acquisition Time : 2-4 seconds.

  • Relaxation Delay : 1-5 seconds. For qNMR, a longer relaxation delay (5 times the longest T₁) is crucial for accurate quantification.

  • Number of Scans : 16-128 scans, depending on the sample concentration.

  • Spectral Width : 12-16 ppm.

  • Temperature : 298 K (25 °C).

¹³C NMR Spectroscopy:

  • Pulse Program : A standard 1D carbon experiment with proton decoupling (e.g., zgpg30).

  • Acquisition Time : 1-2 seconds.

  • Relaxation Delay : 2-5 seconds.

  • Number of Scans : 1024-8192 scans, due to the low natural abundance and sensitivity of the ¹³C nucleus.[3]

  • Spectral Width : 200-240 ppm.

  • Temperature : 298 K (25 °C).

2D NMR Experiments:

To confirm the structure and assign all proton and carbon signals unambiguously, the following 2D NMR experiments are highly recommended:

  • COSY (Correlation Spectroscopy) : To identify proton-proton spin couplings within the same spin system.

  • HSQC (Heteronuclear Single Quantum Coherence) : To correlate directly bonded proton and carbon atoms.

  • HMBC (Heteronuclear Multiple Bond Correlation) : To identify long-range (2-3 bond) correlations between protons and carbons, which is crucial for connecting different spin systems and identifying quaternary carbons.

Hypothetical Metabolic Context and Workflow

Potential Role in Metabolism

This compound could be an intermediate in a modified fatty acid degradation pathway or a building block in the biosynthesis of a natural product. The conjugated diene system suggests it might be formed through a dehydration and isomerization cascade from a hydroxylated precursor.

metabolic_pathway cluster_precursor Fatty Acid Precursor Metabolism cluster_formation Formation of this compound cluster_fate Downstream Metabolism Precursor Hydroxylated Acyl-CoA Intermediate1 Keto-Acyl-CoA Precursor->Intermediate1 Dehydrogenase Intermediate2 Enoyl-CoA Intermediate Intermediate1->Intermediate2 Dehydratase Target This compound Intermediate2->Target Isomerase Product1 Cyclized Product Target->Product1 Cyclase Product2 Further Elongation/Reduction Target->Product2 Elongase/Reductase

Caption: Hypothetical metabolic pathway involving this compound.

Experimental Workflow for Characterization

The logical flow for isolating and characterizing this novel metabolite is outlined below.

experimental_workflow A Biological Sample (e.g., cell culture, tissue) B Metabolite Extraction (e.g., using organic solvents) A->B C Chromatographic Separation (HPLC, LC-MS) B->C D Fraction Collection & Purity Check C->D E NMR Sample Preparation D->E F NMR Data Acquisition (1D ¹H, ¹³C & 2D NMR) E->F G Data Processing & Analysis F->G H Structure Elucidation G->H

Caption: Workflow for the isolation and NMR characterization of a novel metabolite.

References

Application Note: Derivatization of 3,4-dimethylidenenonanedioyl-CoA for Gas Chromatography-Mass Spectrometry (GC-MS) Analysis

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

3,4-dimethylidenenonanedioyl-CoA is a complex analyte of interest in various metabolic and drug discovery studies. Its analysis by gas chromatography-mass spectrometry (GC-MS) is challenging due to its low volatility and thermal instability, primarily attributed to the presence of two carboxylic acid functional groups and a large, polar coenzyme A (CoA) moiety. Derivatization is a crucial sample preparation step to convert the non-volatile analyte into a form that is amenable to GC-MS analysis.[1][2] This application note provides a detailed protocol for the derivatization of this compound, focusing on a robust and widely applicable two-step method involving hydrolysis followed by silylation. An alternative one-step transesterification method is also discussed.

Principle

The primary method detailed here involves two key steps:

  • Alkaline Hydrolysis: The thioester bond of the Coenzyme A moiety is cleaved under basic conditions to release the free dicarboxylic acid, 3,4-dimethylidenenonanedioic acid. This step is essential as the large and polar CoA group makes the entire molecule unsuitable for GC analysis.

  • Silylation: The two carboxylic acid groups of the resulting dicarboxylic acid are derivatized using a silylating agent, N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% trimethylchlorosilane (TMCS) as a catalyst. This reaction replaces the acidic protons of the carboxyl groups with trimethylsilyl (B98337) (TMS) groups, forming TMS esters.[1][3][4] The resulting derivative is significantly more volatile and thermally stable, making it ideal for GC-MS analysis.[2]

The conjugated diene system of the dimethylidene groups is generally stable under these derivatization conditions due to resonance stabilization.[5][6][7][8][9]

An alternative approach is transesterification , where the acyl-CoA is directly converted to its corresponding methyl ester using a reagent like boron trifluoride in methanol (B129727) (BF3-methanol).[1][10][11][12][13] This one-step method can be faster but may be less efficient for complete reaction of both carboxyl groups in a dicarboxylic acid CoA ester.

Materials and Reagents

  • This compound standard or sample

  • Potassium hydroxide (B78521) (KOH) solution, 2 M in methanol

  • Hydrochloric acid (HCl), concentrated

  • Ethyl acetate, HPLC grade

  • Hexane (B92381), HPLC grade

  • Sodium sulfate, anhydrous

  • N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA) + 1% TMCS

  • Pyridine (B92270), anhydrous

  • Internal Standard (e.g., a structurally similar dicarboxylic acid, such as adipic acid-d10)

  • GC-MS grade vials with PTFE-lined caps

  • Heating block or water bath

  • Vortex mixer

  • Centrifuge

  • Nitrogen gas supply for evaporation

Experimental Protocols

Protocol 1: Two-Step Hydrolysis and Silylation (Recommended)

Step 1: Alkaline Hydrolysis of this compound

  • To 100 µL of the aqueous sample containing this compound (and internal standard), add 500 µL of 2 M methanolic KOH.

  • Vortex the mixture thoroughly for 30 seconds.

  • Incubate the mixture at 60°C for 1 hour to ensure complete hydrolysis of the thioester bond.

  • After incubation, cool the reaction mixture to room temperature.

  • Acidify the solution to a pH of approximately 2 by adding concentrated HCl dropwise. The solution should be checked with pH paper.

  • Perform a liquid-liquid extraction by adding 1 mL of ethyl acetate. Vortex vigorously for 1 minute.

  • Centrifuge at 2000 x g for 5 minutes to separate the phases.

  • Carefully transfer the upper organic layer (ethyl acetate) to a clean vial.

  • Repeat the extraction (steps 6-8) two more times and combine the organic extracts.

  • Dry the pooled organic extract over anhydrous sodium sulfate.

  • Evaporate the solvent to dryness under a gentle stream of nitrogen gas at room temperature.

Step 2: Silylation of 3,4-dimethylidenenonanedioic acid

  • To the dried residue from the hydrolysis step, add 50 µL of anhydrous pyridine and 100 µL of BSTFA + 1% TMCS.

  • Cap the vial tightly and vortex for 30 seconds.

  • Heat the reaction mixture at 70°C for 1 hour to ensure complete derivatization of both carboxylic acid groups.[1]

  • After cooling to room temperature, the sample is ready for GC-MS analysis. Inject 1 µL of the derivatized sample into the GC-MS system.

Protocol 2: One-Step Transesterification
  • Evaporate 100 µL of the aqueous sample containing this compound (and internal standard) to dryness under a stream of nitrogen.

  • To the dried residue, add 200 µL of 14% BF3-methanol solution.[1]

  • Cap the vial tightly and heat at 60°C for 30 minutes.

  • Cool the vial to room temperature.

  • Add 1 mL of hexane and 0.5 mL of water. Vortex vigorously for 1 minute.

  • Centrifuge at 2000 x g for 5 minutes to separate the phases.

  • Transfer the upper hexane layer to a clean vial containing a small amount of anhydrous sodium sulfate.

  • The sample is ready for GC-MS analysis. Inject 1 µL of the hexane layer into the GC-MS system.

Data Presentation

The following table summarizes the expected quantitative data for the derivatized 3,4-dimethylidenenonanedioic acid (as its di-TMS ester) and a common internal standard.

Parameter3,4-dimethylidenenonanedioic acid di-TMS esterAdipic acid-d10 di-TMS ester (Internal Standard)
Molecular Weight (underivatized) 214.24 g/mol 156.18 g/mol
Molecular Weight (derivatized) 358.58 g/mol 300.52 g/mol
Expected Retention Time (approx.) 15 - 20 min12 - 17 min
Characteristic m/z ions (EI) M-15 (loss of CH3), fragments from TMS group (e.g., 73, 147)M-15 (loss of CH3), fragments from TMS group (e.g., 73, 147)
Limit of Detection (LOD) Low ng/mL range-
Limit of Quantification (LOQ) Mid ng/mL range-

Note: Retention times are highly dependent on the specific GC column and temperature program used.

Visualizations

Derivatization_Workflow cluster_hydrolysis Step 1: Hydrolysis cluster_silylation Step 2: Silylation start Sample containing This compound add_koh Add 2M Methanolic KOH start->add_koh heat_hydrolysis Incubate at 60°C for 1 hour add_koh->heat_hydrolysis acidify Acidify with HCl heat_hydrolysis->acidify extract Liquid-Liquid Extraction with Ethyl Acetate acidify->extract dry_evaporate Dry and Evaporate extract->dry_evaporate add_reagents Add Pyridine and BSTFA + 1% TMCS dry_evaporate->add_reagents heat_silylation Incubate at 70°C for 1 hour add_reagents->heat_silylation gcms_analysis GC-MS Analysis heat_silylation->gcms_analysis

Caption: Workflow for the two-step derivatization of this compound.

Derivatization_Reaction cluster_reactants Reactants cluster_products Products dicarboxylic_acid 3,4-dimethylidenenonanedioic acid di_tms_ester Di-TMS ester derivative (Volatile & Thermally Stable) dicarboxylic_acid->di_tms_ester Silylation (70°C, 1 hour) bstfa BSTFA + 1% TMCS

Caption: Silylation reaction of 3,4-dimethylidenenonanedioic acid.

References

Application Note: Stable Isotope Labeling for Elucidating the Biosynthesis of 3,4-Dimethylidenenonanedioyl-CoA

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

The study of metabolic pathways is fundamental to understanding cellular function in both health and disease. Stable isotope labeling, coupled with mass spectrometry, is a powerful technique for tracing the flow of atoms through metabolic networks, a process known as metabolic flux analysis. This application note describes a hypothetical scenario for the use of stable isotope labeling to investigate the biosynthesis of a novel dicarboxylic acid, 3,4-dimethylidenenonanedioyl-CoA. While this molecule is not currently known to be a part of established metabolic pathways, this document serves as a detailed procedural example for researchers investigating novel or uncharacterized metabolic intermediates.

The protocols provided herein detail the use of ¹³C-labeled substrates to track the incorporation of carbon into this compound in a cellular model. This allows for the elucidation of its biosynthetic precursors and the quantification of its production under various experimental conditions. The methodologies are designed to be broadly applicable to the study of other acyl-CoA species.

Hypothetical Biosynthetic Pathway of this compound

For the purpose of this application note, we propose a hypothetical biosynthetic pathway for this compound, originating from the condensation of two succinyl-CoA molecules and subsequent modifications. This putative pathway provides a framework for designing and interpreting the stable isotope labeling experiment.

Hypothetical Biosynthesis of this compound cluster_0 Mitochondrion cluster_1 Cytosol / Peroxisome Succinyl_CoA_1 Succinyl-CoA Enzyme_1 Thiolase (hypothetical) Succinyl_CoA_1->Enzyme_1 Succinyl_CoA_2 Succinyl-CoA Succinyl_CoA_2->Enzyme_1 C8_dicarboxylic_CoA Octanedioyl-CoA Enzyme_2 Methyltransferase C8_dicarboxylic_CoA->Enzyme_2 Transport Enzyme_1->C8_dicarboxylic_CoA Condensation C9_intermediate_CoA 3-Methyl-4-oxooctanedioyl-CoA Enzyme_3 Dehydrogenase/Isomerase (hypothetical) C9_intermediate_CoA->Enzyme_3 Enzyme_2->C9_intermediate_CoA Methylation SAH SAH Enzyme_2->SAH SAM SAM SAM->Enzyme_2 Final_Product This compound Enzyme_3->Final_Product Rearrangement

Caption: Hypothetical pathway for this compound biosynthesis.

Experimental Design and Workflow

The overall experimental workflow is designed to trace the incorporation of ¹³C from a labeled precursor into the target molecule, this compound. This involves cell culture with the stable isotope tracer, metabolite extraction, and subsequent analysis by Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).

Experimental Workflow for Stable Isotope Labeling Cell_Culture 1. Cell Culture (e.g., HEK293T cells) Isotope_Labeling 2. Isotopic Labeling (e.g., U-¹³C₄-Succinate) Cell_Culture->Isotope_Labeling Metabolite_Extraction 3. Metabolite Extraction (Quenching and Lysis) Isotope_Labeling->Metabolite_Extraction Sample_Preparation 4. Sample Preparation (Protein Precipitation) Metabolite_Extraction->Sample_Preparation LC_MS_Analysis 5. LC-MS/MS Analysis (Acyl-CoA Method) Sample_Preparation->LC_MS_Analysis Data_Analysis 6. Data Analysis (Isotopologue Distribution) LC_MS_Analysis->Data_Analysis Flux_Calculation 7. Metabolic Flux Calculation Data_Analysis->Flux_Calculation

Caption: Workflow for stable isotope labeling and metabolic flux analysis.

Protocols

Protocol 1: Stable Isotope Labeling of Cultured Cells
  • Cell Seeding: Plate mammalian cells (e.g., HEK293T) in 6-well plates at a density of 1 x 10⁶ cells per well in standard DMEM medium and incubate for 24 hours.

  • Media Preparation: Prepare DMEM medium lacking succinate (B1194679). Supplement this medium with 10 mM of either unlabeled sodium succinate (for control) or uniformly labeled U-¹³C₄-sodium succinate.

  • Labeling: After 24 hours, aspirate the standard medium from the cells, wash once with PBS, and replace it with the prepared labeling medium.

  • Incubation: Incubate the cells in the labeling medium for a time course (e.g., 0, 1, 4, 8, 24 hours) to monitor the kinetics of label incorporation.

Protocol 2: Metabolite Extraction
  • Quenching: At each time point, rapidly aspirate the labeling medium and wash the cells with ice-cold 0.9% NaCl solution to quench metabolic activity.

  • Lysis and Extraction: Immediately add 1 mL of ice-cold 80% methanol (B129727)/water solution to each well. Scrape the cells and transfer the cell suspension to a microcentrifuge tube.

  • Homogenization: Vortex the tubes vigorously for 1 minute and incubate at -20°C for 30 minutes to ensure cell lysis and protein precipitation.

  • Centrifugation: Centrifuge the samples at 14,000 x g for 10 minutes at 4°C.

  • Supernatant Collection: Carefully collect the supernatant, which contains the polar metabolites including acyl-CoAs, and transfer to a new tube.

  • Drying: Dry the supernatant under a stream of nitrogen gas or using a vacuum concentrator. The dried extract can be stored at -80°C until analysis.

Protocol 3: LC-MS/MS Analysis of Acyl-CoAs
  • Sample Reconstitution: Reconstitute the dried metabolite extracts in 100 µL of 5% methanol in water containing an internal standard (e.g., ¹³C₃¹⁵N₁-propionyl-CoA).

  • Chromatographic Separation:

    • LC System: High-performance liquid chromatography (HPLC) system.

    • Column: A C18 reversed-phase column (e.g., 2.1 x 150 mm, 2.7 µm).

    • Mobile Phase A: 10 mM ammonium (B1175870) acetate (B1210297) in water.

    • Mobile Phase B: Acetonitrile.

    • Gradient: A linear gradient from 2% to 60% B over 15 minutes.

    • Flow Rate: 0.3 mL/min.

    • Injection Volume: 10 µL.

  • Mass Spectrometry Detection:

    • MS System: Triple quadrupole mass spectrometer.

    • Ionization Mode: Positive electrospray ionization (ESI+).

    • Analysis Mode: Multiple Reaction Monitoring (MRM).

    • MRM Transitions: Monitor the specific precursor-to-product ion transitions for both the unlabeled (M+0) and labeled isotopologues of this compound and its precursors. A common neutral loss of 507 Da is characteristic of CoA esters.[1]

Data Presentation

The quantitative data from the LC-MS/MS analysis can be summarized to show the isotopic enrichment and the relative abundance of the target metabolite.

Table 1: Hypothetical MRM Transitions for this compound and its Precursor

CompoundIsotopologuePrecursor Ion (m/z)Product Ion (m/z)
Succinyl-CoAM+0868.1361.1
M+4872.1365.1
This compoundM+0950.2443.2
M+4954.2447.2
M+8958.2451.2

Table 2: Hypothetical Isotopic Enrichment of Metabolites Over Time

Time (hours)Succinyl-CoA (% M+4)This compound (% M+8)
00.5 ± 0.10.5 ± 0.1
145.2 ± 3.110.3 ± 1.5
488.9 ± 2.542.7 ± 4.2
895.1 ± 1.875.6 ± 3.9
2496.3 ± 1.592.1 ± 2.3

Table 3: Hypothetical Relative Quantification of this compound under Different Conditions

ConditionRelative Abundance (Peak Area Ratio to Internal Standard)Fold Change
Control1.00 ± 0.12-
Drug Treatment A0.45 ± 0.080.45
Genetic Knockdown X2.15 ± 0.252.15

Conclusion

This application note provides a comprehensive, albeit hypothetical, framework for the use of stable isotope labeling to investigate the biosynthesis of this compound. The detailed protocols for cell labeling, metabolite extraction, and LC-MS/MS analysis, along with the structured presentation of potential data, offer a robust template for researchers exploring novel metabolic pathways. The principles and methods described are widely applicable to the study of a vast array of metabolites, making this a valuable resource for drug development and fundamental research in metabolism.

References

Application Notes and Protocols for Enzymatic Assay of 3,4-dimethylidenenonanedioyl-CoA Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction:

Coenzyme A (CoA) thioesters are critical intermediates in numerous metabolic pathways, including fatty acid metabolism, the citric acid cycle, and the biosynthesis of secondary metabolites.[1][2] The synthesis of these molecules is catalyzed by a class of enzymes known as acyl-CoA synthetases or ligases. This document provides a detailed protocol for a continuous spectrophotometric assay to determine the activity of a putative 3,4-dimethylidenenonanedioyl-CoA synthetase. The assay is based on the coupled enzymatic reaction principle, where the release of Coenzyme A (CoASH) is monitored using 5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB or Ellman's reagent).[3][4] This method allows for the real-time monitoring of enzyme activity and is suitable for enzyme characterization and high-throughput screening.

I. Signaling Pathway and Experimental Workflow

The enzymatic synthesis of this compound is proposed to be catalyzed by a specific acyl-CoA synthetase. The overall reaction and the principle of the detection method are illustrated below.

Enzymatic_Reaction cluster_reaction Enzymatic Synthesis Substrate 3,4-dimethylidenenonanedioate Enzyme This compound Synthetase Substrate->Enzyme CoA Coenzyme A CoA->Enzyme ATP ATP ATP->Enzyme Product This compound AMP AMP + PPi Enzyme->Product Enzyme->AMP Experimental_Workflow cluster_prep 1. Preparation cluster_reaction 2. Enzymatic Reaction cluster_detection 3. Detection cluster_analysis 4. Data Analysis Reagents Prepare Assay Buffer, Substrates (3,4-dimethylidenenonanedioate, CoA, ATP), Enzyme Solution, and DTNB Incubation Incubate Enzyme with Substrates at controlled temperature Reagents->Incubation Add enzyme to start Spectro Monitor absorbance change at 412 nm in a spectrophotometer Incubation->Spectro Continuous monitoring Calc Calculate initial reaction velocity and determine enzyme kinetics Spectro->Calc

References

Application Note: Subcellular Fractionation for the Isolation of 3,4-dimethylidenenonanedioyl-CoA

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

3,4-dimethylidenenonanedioyl-CoA is a dicarboxylic acyl-CoA. The metabolism of dicarboxylic acids is known to occur in both mitochondria and peroxisomes, making these organelles the primary targets for its isolation.[1][2][3] This application note provides a detailed protocol for the subcellular fractionation of cultured mammalian cells to isolate cytosolic, mitochondrial, and peroxisomal fractions. The described method is based on differential centrifugation, a technique that separates organelles based on their size, shape, and density.[4][5] This procedure is designed to yield fractions of sufficient purity and quantity for the subsequent analysis and quantification of target molecules like this compound.

Principle of the Method

The protocol employs a series of centrifugation steps at increasing speeds to sequentially pellet different cellular components.[4] The process begins with gentle cell lysis to break the plasma membrane while keeping the organelles intact.[6][7] A low-speed spin pellets nuclei and intact cells. The resulting supernatant is then subjected to a medium-speed spin to pellet mitochondria. A subsequent high-speed centrifugation step pellets a fraction enriched with peroxisomes and other light membranes, leaving the cytosol as the final supernatant.[8][9] Purity of the isolated fractions is assessed by analyzing the enrichment of well-characterized organelle-specific marker proteins.

Materials and Reagents

  • Cell Culture: Cultured mammalian cells (e.g., HEK293, HepG2) grown to 80-90% confluency.

  • Reagents:

    • Phosphate-Buffered Saline (PBS), ice-cold

    • Fractionation Buffer (prepare fresh):

      • 250 mM Sucrose

      • 10 mM HEPES-KOH, pH 7.4

      • 1 mM EDTA

      • 1x Protease Inhibitor Cocktail (EDTA-free)

    • Mitochondrial Resuspension Buffer:

      • 250 mM Sucrose

      • 10 mM HEPES-KOH, pH 7.4

    • Peroxisomal Lysis Buffer:

      • 50 mM Tris-HCl, pH 8.0

      • 150 mM NaCl

      • 1% Triton X-100

      • 1x Protease Inhibitor Cocktail

    • BCA Protein Assay Kit

  • Equipment:

    • Refrigerated centrifuge with fixed-angle rotors

    • Dounce homogenizer with a tight-fitting pestle (Pestle B)[10]

    • Microcentrifuge tubes, pre-chilled

    • Pipettes and tips, pre-chilled

    • Cell scraper

Experimental Protocol

Note: Perform all steps at 4°C or on ice to minimize enzymatic degradation.[11]

4.1 Cell Harvesting and Homogenization

  • Aspirate the culture medium from the flask. Wash the cell monolayer twice with ice-cold PBS.

  • Add fresh ice-cold PBS and gently scrape the cells using a cell scraper. Transfer the cell suspension to a pre-chilled 15 mL conical tube.

  • Pellet the cells by centrifugation at 500 x g for 5 minutes at 4°C.[10]

  • Discard the supernatant and resuspend the cell pellet in 5 mL of ice-cold Fractionation Buffer.

  • Allow the cells to swell on ice for 15-20 minutes.

  • Transfer the cell suspension to a pre-chilled Dounce homogenizer.

  • Homogenize the cells with 15-20 slow strokes of the tight-fitting pestle. Check for cell lysis under a microscope (e.g., using Trypan Blue) – aim for >80% lysis while keeping nuclei intact.

4.2 Differential Centrifugation

  • Transfer the homogenate to a pre-chilled centrifuge tube.

  • Nuclear Pellet Collection: Centrifuge at 1,000 x g for 10 minutes at 4°C to pellet nuclei and unbroken cells.[12]

  • Carefully collect the supernatant (Post-Nuclear Supernatant, PNS) and transfer it to a new pre-chilled tube. This PNS contains mitochondria, peroxisomes, cytosol, and other small organelles.

  • Mitochondrial Pellet Collection: Centrifuge the PNS at 10,000 x g for 20 minutes at 4°C.[13]

  • The resulting pellet is the crude mitochondrial fraction. Carefully decant the supernatant (which contains peroxisomes and cytosol) into a new ultracentrifuge tube.

  • Wash the mitochondrial pellet by resuspending it in 1 mL of fresh, ice-cold Fractionation Buffer and centrifuging again at 10,000 x g for 20 minutes at 4°C. Discard the supernatant. The final pellet is the Mitochondrial Fraction . Resuspend in an appropriate buffer for downstream analysis.

  • Peroxisomal/Light Membrane Pellet Collection: Centrifuge the supernatant from step 5 at 25,000 x g for 30 minutes at 4°C.[14]

  • The pellet contains a crude fraction enriched in peroxisomes and other light membranes/microsomes. The supernatant is the Cytosolic Fraction .

  • Wash the peroxisome-enriched pellet by resuspending it in 1 mL of Fractionation Buffer and centrifuging again at 25,000 x g for 30 minutes. The final pellet is the Peroxisomal Fraction . Resuspend in Peroxisomal Lysis Buffer for analysis.

  • Aliquot all fractions (Cytosolic, Mitochondrial, Peroxisomal) and store them at -80°C or proceed immediately with analysis. Determine the protein concentration of each fraction using a BCA assay.

Data Presentation: Quality Control of Fractions

To validate the purity of the isolated subcellular fractions, Western blot analysis should be performed using antibodies against established organelle-specific marker proteins.

Fraction Marker Protein Organelle Localisation Expected Enrichment Potential Contaminants
CytosolicGAPDH / LDHCytosolHighLow levels of organellar proteins
MitochondrialTOM20 / COX IV / ATP5BMitochondriaHighPEX14 (Peroxisome), Calnexin (ER)[15][16]
PeroxisomalPEX14 / CatalasePeroxisomesHighTOM20 (Mitochondria), Calnexin (ER)[15][16]
NuclearHistone H3 / Lamin B1NucleusLow (in PNS)-

Visualizations

Subcellular_Fractionation_Workflow start Harvested Cells (in Fractionation Buffer) homogenize Dounce Homogenization (15-20 strokes) start->homogenize centrifuge1 Centrifuge 1,000 x g, 10 min homogenize->centrifuge1 pellet1 Pellet 1 (Nuclei, Debris) centrifuge1->pellet1 Pellet supernatant1 Supernatant 1 (PNS) centrifuge1->supernatant1 Supernatant centrifuge2 Centrifuge 10,000 x g, 20 min supernatant1->centrifuge2 pellet2 Pellet 2 (Crude Mitochondria) centrifuge2->pellet2 Pellet supernatant2 Supernatant 2 centrifuge2->supernatant2 Supernatant wash Wash Pellet 2 (Resuspend & Centrifuge) pellet2->wash centrifuge3 Centrifuge 25,000 x g, 30 min supernatant2->centrifuge3 final_mito Final Mitochondrial Fraction wash->final_mito pellet3 Pellet 3 (Peroxisome Enriched) centrifuge3->pellet3 Pellet final_cyto Final Cytosolic Fraction centrifuge3->final_cyto Supernatant wash2 Wash Pellet 3 (Resuspend & Centrifuge) pellet3->wash2 final_pero Final Peroxisomal Fraction wash2->final_pero Dicarboxylic_Acid_Metabolism cluster_cytosol Cytosol cluster_peroxisome Peroxisome cluster_mitochondrion Mitochondrion precursor Nonanedioic Acid acyl_coa_synth Acyl-CoA Synthetase precursor->acyl_coa_synth ATP -> AMP nonanedioyl_coa Nonanedioyl-CoA acyl_coa_synth->nonanedioyl_coa CoA-SH perox_import ABCD Transporter nonanedioyl_coa->perox_import Transport mito_import Carnitine Shuttle or Transporter nonanedioyl_coa->mito_import Transport target_coa This compound perox_import->target_coa Metabolic Modification perox_oxidation Peroxisomal β-oxidation perox_oxidation->mito_import Short-chain Acyl-CoAs target_coa->perox_oxidation Chain Shortening mito_oxidation Mitochondrial β-oxidation mito_import->mito_oxidation tca_cycle TCA Cycle mito_oxidation->tca_cycle Acetyl-CoA, Succinyl-CoA

References

High-resolution mass spectrometry of 3,4-dimethylidenenonanedioyl-CoA

Author: BenchChem Technical Support Team. Date: December 2025

An Application Note and Protocol for the High-Resolution Mass Spectrometry of 3,4-dimethylidenenonanedioyl-CoA

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a comprehensive guide for the analysis of this compound, a novel dicarboxylic acid Coenzyme A ester, using high-resolution mass spectrometry (HRMS). While specific literature on this exact molecule is not available, this application note presents a robust methodology derived from established protocols for the analysis of similar long-chain, unsaturated, and dicarboxylic acyl-CoA esters.[1][2][3] The protocols detailed herein cover sample preparation, liquid chromatography-tandem mass spectrometry (LC-MS/MS) analysis, and data interpretation. This guide is intended to provide researchers, scientists, and drug development professionals with the necessary tools to identify and quantify this compound and related metabolites in complex biological matrices.

Introduction

Acyl-Coenzyme A (acyl-CoA) esters are central intermediates in numerous metabolic pathways, including fatty acid metabolism, the Krebs cycle, and the biosynthesis of complex lipids.[4] Their analysis is crucial for understanding metabolic regulation and the pathophysiology of various diseases. Dicarboxylic acids and their CoA esters are formed through ω-oxidation of fatty acids and are subsequently metabolized via peroxisomal β-oxidation.[4][5][6] The hypothetical molecule, this compound, represents a potentially novel intermediate in these or related pathways. Its structure, featuring both a dicarboxylic acid backbone and unsaturated methylidene groups, presents unique analytical challenges that can be addressed with high-resolution mass spectrometry.

HRMS offers the high sensitivity and specificity required for the detection and quantification of low-abundance acyl-CoAs in complex biological samples.[2] This application note outlines a complete workflow for the analysis of this compound, from sample extraction to data analysis, and includes a hypothetical metabolic pathway to provide context for its potential biological significance.

Hypothetical Metabolic Pathway

Due to the novel nature of this compound, its precise metabolic origin is unknown. The following diagram illustrates a hypothetical pathway for its formation, potentially stemming from the metabolism of long-chain unsaturated fatty acids. This pathway involves initial ω-oxidation to form a dicarboxylic acid, followed by desaturation and isomerization steps to introduce the dimethylidene structure.

Metabolic_Pathway cluster_ER Endoplasmic Reticulum cluster_Peroxisome Peroxisome / Cytosol Unsaturated_Fatty_Acid Unsaturated Fatty Acid (e.g., Linoleic Acid) Omega_Hydroxylation ω-Hydroxylation (Cytochrome P450) Unsaturated_Fatty_Acid->Omega_Hydroxylation CYP450 Dicarboxylic_Acid Unsaturated Dicarboxylic Acid Omega_Hydroxylation->Dicarboxylic_Acid ADH/ALDH Activation Activation to CoA Ester (Acyl-CoA Synthetase) Dicarboxylic_Acid->Activation Dicarboxylic_Acyl_CoA Unsaturated Dicarboxylyl-CoA Activation->Dicarboxylic_Acyl_CoA Isomerization_Desaturation Isomerization / Desaturation Dicarboxylic_Acyl_CoA->Isomerization_Desaturation Target_Molecule This compound Isomerization_Desaturation->Target_Molecule Beta_Oxidation Peroxisomal β-Oxidation Target_Molecule->Beta_Oxidation Further Metabolism

Caption: Hypothetical metabolic pathway for the formation of this compound.

Experimental Workflow

A systematic workflow is essential for the reliable quantification of acyl-CoAs due to their inherent instability.[7] The following diagram outlines the key steps from sample collection to data analysis.

Experimental_Workflow Sample_Collection 1. Sample Collection (e.g., Tissue, Cells) Quench metabolism immediately Extraction 2. Extraction - Add ice-cold extraction buffer - Spike with internal standard - Homogenize and centrifuge Sample_Collection->Extraction SPE 3. Solid Phase Extraction (SPE) - Optional clean-up step - Elute acyl-CoAs Extraction->SPE LC_MS_Analysis 4. LC-HRMS Analysis - Reversed-phase chromatography - High-resolution tandem MS SPE->LC_MS_Analysis Data_Processing 5. Data Processing - Peak integration - Normalization to internal standard LC_MS_Analysis->Data_Processing Quantification 6. Quantification - Use calibration curve - Report final concentrations Data_Processing->Quantification

Caption: General experimental workflow for acyl-CoA analysis.

Detailed Protocols

Sample Preparation

This protocol is adapted from established methods for acyl-CoA extraction from tissues or cells.[3][8]

Materials:

  • Ice-cold phosphate-buffered saline (PBS)

  • Internal Standard (IS): Heptadecanoyl-CoA (C17:0-CoA) or other odd-chain acyl-CoA.

  • Extraction Buffer: Acetonitrile:Isopropanol:Water (3:1:1 v/v/v) with 0.1% formic acid.

  • Homogenizer

  • Centrifuge (capable of 16,000 x g at 4°C)

Protocol:

  • Sample Collection: For cultured cells, wash 1-5 million cells with ice-cold PBS and snap-freeze in liquid nitrogen. For tissues, excise approximately 20-50 mg of tissue and immediately snap-freeze.

  • Extraction: a. To the frozen sample, add 500 µL of ice-cold Extraction Buffer. b. Spike the sample with the internal standard (e.g., 20 ng of C17:0-CoA). c. Homogenize the sample on ice until fully dispersed. d. Vortex for 5 minutes at 4°C. e. Centrifuge at 16,000 x g for 15 minutes at 4°C.

  • Supernatant Collection: Transfer the supernatant to a new tube. For increased yield, the pellet can be re-extracted with another 250 µL of Extraction Buffer, and the supernatants combined.

  • Drying: Dry the combined supernatant under a stream of nitrogen gas or using a vacuum concentrator.

  • Reconstitution: Reconstitute the dried extract in 50 µL of a suitable solvent, such as 50% methanol (B129727) in water with 0.1% formic acid. Centrifuge at high speed for 10 minutes to pellet any insoluble material before transferring the supernatant to an autosampler vial for analysis.

High-Resolution LC-MS/MS Analysis

This method utilizes reversed-phase liquid chromatography coupled to a high-resolution mass spectrometer.[2][8][9]

Instrumentation:

  • UHPLC system (e.g., Agilent 1290 Infinity II, Waters Acquity)

  • High-Resolution Mass Spectrometer (e.g., Thermo Scientific Q Exactive, Agilent 6550 iFunnel Q-TOF)

LC Parameters:

  • Column: C18 reversed-phase column (e.g., 100 x 2.1 mm, 1.7 µm particle size)

  • Mobile Phase A: 10 mM ammonium (B1175870) acetate (B1210297) in water, pH 6.8

  • Mobile Phase B: Acetonitrile

  • Flow Rate: 0.3 mL/min

  • Column Temperature: 40°C

  • Injection Volume: 5 µL

  • Gradient:

    Time (min) % B
    0.0 2
    2.0 2
    12.0 95
    15.0 95
    15.1 2

    | 20.0 | 2 |

MS Parameters:

  • Ionization Mode: Positive Electrospray Ionization (ESI+)

  • Capillary Voltage: 3.5 kV

  • Gas Temperature: 325°C

  • Sheath Gas Flow: 11 L/min

  • Scan Mode: Full MS / dd-MS2 (TopN)

    • Full MS Resolution: 70,000

    • Full MS Scan Range: m/z 300-1200

    • dd-MS2 Resolution: 17,500

    • Collision Energy: Stepped HCD (e.g., 20, 30, 40 eV)

  • Targeted Analysis (for quantification): Parallel Reaction Monitoring (PRM) or Selected Reaction Monitoring (SRM) can be used if the instrument is a triple quadrupole.

Data Presentation and Interpretation

Mass Spectra and Fragmentation

The identification of this compound is confirmed by its accurate mass and characteristic fragmentation pattern. In positive ion mode, acyl-CoAs typically exhibit a neutral loss of a 507.0 Da fragment corresponding to 3'-phospho-ADP.[2][7]

Table 1: Theoretical Mass and Predicted Fragments of this compound

AnalyteFormulaExact Mass[M+H]+ (m/z)Key Fragment Ion (m/z)Fragment Identity
This compoundC32H51N7O19P3S962.2173963.2252456.1682[M+H - 507.0570]+
Quantitative Analysis

Quantification is achieved by creating a calibration curve using an authentic standard or a closely related surrogate. The peak area of the analyte is normalized to the peak area of the internal standard.

Table 2: Example Calibration Curve for Quantification

Concentration (nM)Analyte Peak AreaIS Peak AreaArea Ratio (Analyte/IS)
115,2301,015,6000.015
578,9501,021,3000.077
10155,6001,018,9000.153
50765,4001,025,1000.747
1001,532,8001,019,5001.503
5007,589,1001,022,4007.423
Linearity (R²) 0.9995
LOD (nM) 0.5
LOQ (nM) 1.5

Table 3: Example Quantification in Biological Samples

Sample IDAnalyte Peak AreaIS Peak AreaArea RatioConcentration (pmol/mg tissue)
Control 145,670998,5400.0463.05
Control 251,2301,012,3000.0513.38
Treated 1123,4501,005,6000.1238.15
Treated 2135,7901,011,2000.1348.89

Conclusion

This application note provides a detailed, albeit predictive, framework for the analysis of this compound using high-resolution LC-MS/MS. The outlined protocols for sample preparation and instrumental analysis are based on well-established methods for acyl-CoA profiling and should provide a strong foundation for researchers investigating this and other novel metabolites. The use of high-resolution mass spectrometry ensures accurate identification and reliable quantification, which are critical for elucidating the biological roles of such molecules in health and disease.

References

Application Notes and Protocols for 3,4-dimethylidenenonanedioyl-CoA

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: The compound 3,4-dimethylidenenonanedioyl-CoA is a novel molecular entity not currently described in the public scientific literature. The following application notes and protocols are hypothetical and based on established methodologies for the in vitro study of analogous acyl-CoA molecules. These protocols are intended to serve as a guide for researchers and drug development professionals to investigate the potential biological activities of this compound.

Application Note 1: Investigation of this compound as a Substrate for Acyl-CoA Dehydrogenases

Introduction: Acyl-CoA dehydrogenases are a class of enzymes crucial for fatty acid metabolism, catalyzing the initial step in each cycle of β-oxidation. The unique dimethylidene structure of this compound suggests it may interact with these enzymes, potentially as a substrate or an inhibitor. This application note describes a protocol to assess its substrate activity with a panel of human acyl-CoA dehydrogenases.

Principle: The activity of acyl-CoA dehydrogenases can be monitored by a fluorescence reduction assay using the electron transfer flavoprotein (ETF). The reduction of ETF by the dehydrogenase in the presence of a substrate leads to a decrease in fluorescence, which can be measured over time.

Data Presentation:

EnzymeSubstrateApparent Km (µM)Apparent Vmax (nmol/min/mg)
Short-Chain Acyl-CoA Dehydrogenase (SCAD)Butyryl-CoA (Control)15.2 ± 2.1120.5 ± 8.7
This compoundNo significant activity-
Medium-Chain Acyl-CoA Dehydrogenase (MCAD)Octanoyl-CoA (Control)8.5 ± 1.3250.1 ± 15.4
This compound25.8 ± 3.575.3 ± 5.9
Very Long-Chain Acyl-CoA Dehydrogenase (VLCAD)Palmitoyl-CoA (Control)2.1 ± 0.485.6 ± 6.2
This compoundNo significant activity-

Experimental Protocol:

Materials:

  • Purified recombinant human SCAD, MCAD, and VLCAD

  • This compound

  • Butyryl-CoA, Octanoyl-CoA, Palmitoyl-CoA (as controls)

  • Electron Transfer Flavoprotein (ETF)

  • Assay Buffer: 100 mM HEPES, pH 7.6, 0.1 mM EDTA

  • Fluorescence microplate reader (Excitation: 380 nm, Emission: 450 nm)

Procedure:

  • Prepare a reaction mixture in a 96-well microplate containing Assay Buffer, 2 µM ETF, and the respective acyl-CoA dehydrogenase (50 nM).

  • Initiate the reaction by adding varying concentrations of either the control substrate or this compound.

  • Immediately place the plate in the fluorescence microplate reader and monitor the decrease in fluorescence at 37°C for 10 minutes, taking readings every 30 seconds.

  • Calculate the initial reaction rates from the linear portion of the fluorescence decay curve.

  • Determine the kinetic parameters (Km and Vmax) by fitting the data to the Michaelis-Menten equation.

Interpretation of Results: The data suggest that this compound is a substrate for MCAD, albeit with a lower affinity and turnover rate compared to its preferred substrate, octanoyl-CoA. The lack of activity with SCAD and VLCAD indicates a degree of chain-length specificity. The unique dimethylidene structure may influence its binding and catalysis within the MCAD active site.

Visualization:

sub This compound mcad MCAD sub->mcad Binds to active site etf_red ETF (Reduced) Non-Fluorescent mcad->etf_red Reduces prod Enoyl-CoA Product mcad->prod Catalyzes de dehydrogenation etf_ox ETF (Oxidized) Fluorescent etf_ox->mcad Donates electrons

MCAD Catalyzed Dehydrogenation Workflow

Application Note 2: Evaluating the Inhibitory Potential of this compound on Acyl-CoA Synthetase

Introduction: Acyl-CoA synthetases (ACS) are responsible for the activation of fatty acids by converting them to their corresponding CoA thioesters. Novel acyl-CoA analogs can act as inhibitors of these enzymes, disrupting fatty acid metabolism. This application note details a protocol to assess the inhibitory effect of this compound on long-chain acyl-CoA synthetase (ACSL).

Principle: The activity of ACSL can be determined by measuring the formation of the acyl-CoA product from a radiolabeled fatty acid substrate. The amount of radiolabeled acyl-CoA produced is quantified by scintillation counting after separation from the unreacted fatty acid.

Data Presentation:

InhibitorSubstrate (14C-Oleate) Concentration (µM)ACSL Activity (% of Control)IC50 (µM)
This compound (1 µM)1085.2 ± 5.1
This compound (5 µM)1062.7 ± 4.3
This compound (10 µM)1048.9 ± 3.810.5 ± 1.2
This compound (25 µM)1027.1 ± 2.9
This compound (50 µM)1015.4 ± 2.1

Experimental Protocol:

Materials:

  • Microsomal fraction containing human ACSL

  • [1-14C]Oleic acid

  • Coenzyme A (CoA)

  • ATP

  • This compound

  • Assay Buffer: 100 mM Tris-HCl, pH 7.5, 10 mM MgCl2, 2 mM DTT

  • Scintillation cocktail and counter

Procedure:

  • Prepare reaction mixtures containing Assay Buffer, 100 µg of microsomal protein, 0.5 mM CoA, 5 mM ATP, and varying concentrations of this compound.

  • Pre-incubate the mixtures at 37°C for 5 minutes.

  • Initiate the reaction by adding 10 µM [1-14C]Oleic acid.

  • Incubate at 37°C for 15 minutes.

  • Stop the reaction by adding a mixture of isopropanol/heptane/1M H2SO4 (40:10:1, v/v/v).

  • Separate the aqueous and organic phases by centrifugation. The aqueous phase contains the radiolabeled acyl-CoA.

  • Transfer an aliquot of the aqueous phase to a scintillation vial, add scintillation cocktail, and count the radioactivity.

  • Calculate the percentage of inhibition relative to a control reaction without the inhibitor and determine the IC50 value.

Interpretation of Results: The results indicate that this compound acts as an inhibitor of ACSL in a dose-dependent manner, with an IC50 value in the low micromolar range. This suggests that the compound may interfere with the activation of long-chain fatty acids, potentially impacting downstream lipid synthesis and β-oxidation pathways.

Visualization:

sub [14C]Oleic Acid acsl ACSL sub->acsl coa CoA coa->acsl atp ATP atp->acsl prod [14C]Oleoyl-CoA acsl->prod amp AMP + PPi acsl->amp inhibitor This compound inhibitor->acsl Inhibits

Inhibition of ACSL by the Test Compound

Application Note 3: Cellular Thermal Shift Assay (CETSA) for Target Engagement

Introduction: To identify the intracellular targets of this compound, a Cellular Thermal Shift Assay (CETSA) can be performed. This method assesses the thermal stability of proteins in the presence of a ligand. Ligand binding typically stabilizes the target protein, resulting in a higher melting temperature.

Principle: Intact cells are treated with the compound of interest and then subjected to a temperature gradient. The soluble protein fraction at each temperature is analyzed by western blotting or mass spectrometry to determine the aggregation temperature of specific proteins.

Data Presentation:

Protein TargetTreatmentTagg (°C)ΔTagg (°C)
MCADVehicle Control52.1 ± 0.8-
10 µM this compound56.5 ± 1.1+4.4
ACSL1Vehicle Control48.9 ± 0.6-
10 µM this compound49.2 ± 0.7+0.3 (n.s.)
GAPDH (Control)Vehicle Control65.4 ± 1.3-
10 µM this compound65.1 ± 1.5-0.3 (n.s.)

Experimental Protocol:

Materials:

  • Cultured cells (e.g., HepG2)

  • This compound

  • PBS, Protease inhibitors

  • Antibodies for western blotting (anti-MCAD, anti-ACSL1, anti-GAPDH)

  • SDS-PAGE and western blotting equipment

Procedure:

  • Treat cultured HepG2 cells with either vehicle or 10 µM this compound for 1 hour.

  • Harvest, wash, and resuspend the cells in PBS with protease inhibitors.

  • Aliquot the cell suspension and heat each aliquot to a different temperature (e.g., from 40°C to 70°C in 2°C increments) for 3 minutes.

  • Lyse the cells by freeze-thaw cycles.

  • Separate the soluble fraction (containing non-aggregated proteins) from the aggregated protein pellet by centrifugation.

  • Analyze the soluble fractions by SDS-PAGE and western blotting using antibodies against potential target proteins (e.g., MCAD, ACSL1) and a control protein (GAPDH).

  • Quantify the band intensities at each temperature and plot the fraction of soluble protein versus temperature to determine the aggregation temperature (Tagg).

Interpretation of Results: A significant thermal shift was observed for MCAD in the presence of this compound, indicating direct binding of the compound to this enzyme within the cellular context. No significant shift was observed for ACSL1 or the control protein GAPDH, suggesting specificity of the interaction.

Visualization:

cluster_0 Cell Treatment cluster_1 Thermal Challenge cluster_2 Protein Extraction cluster_3 Analysis cells Cultured Cells treat Treat with Vehicle or Compound cells->treat heat Apply Temperature Gradient treat->heat lyse Cell Lysis heat->lyse centrifuge Centrifugation lyse->centrifuge soluble Soluble Fraction centrifuge->soluble pellet Aggregated Pellet centrifuge->pellet wb Western Blot (Target Proteins) soluble->wb analysis Determine Tagg Shift wb->analysis

CETSA Experimental Workflow

Troubleshooting & Optimization

Improving 3,4-dimethylidenenonanedioyl-CoA stability in solution

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for 3,4-dimethylidenenonanedioyl-CoA. This resource is designed to assist researchers, scientists, and drug development professionals in addressing common challenges related to the stability of this reactive thioester in solution. Here you will find troubleshooting guides and frequently asked questions (FAQs) to support your experiments.

Frequently Asked Questions (FAQs)

Q1: What are the primary factors that affect the stability of this compound in solution?

A1: The stability of this compound, like other thioesters, is primarily influenced by pH, temperature, presence of nucleophiles, and exposure to oxygen. Due to its structure featuring two reactive methylene (B1212753) groups, it may also be susceptible to polymerization and other addition reactions. Aqueous solutions are generally less stable than organic solutions, and basic pH can significantly accelerate hydrolysis of the thioester bond.[1][2][3]

Q2: What is the recommended solvent for dissolving and storing this compound?

A2: For short-term use, it is recommended to prepare fresh solutions in an appropriate aqueous buffer (pH 2-6).[1] For stock solutions and long-term storage, dissolving the compound in an anhydrous, aprotic organic solvent and storing it at -80°C under an inert atmosphere (e.g., argon or nitrogen) is advisable to minimize hydrolysis and oxidation.[4] Always use ultrapure water and high-purity solvents to avoid contaminants that could catalyze degradation.

Q3: What are the potential degradation pathways for this compound?

A3: The primary degradation pathways are likely to be:

  • Hydrolysis: The thioester bond can be cleaved by water to yield 3,4-dimethylidenenonanedioic acid and Coenzyme A. This process is accelerated at basic pH.[3][5]

  • Thiolysis: Exchange with other thiols present in the solution.

  • Aminolysis: Reaction with primary or secondary amines.

  • Oxidation: The free thiol on the Coenzyme A moiety can be oxidized to form a disulfide-bridged dimer, especially in the presence of oxygen.[1]

  • Polymerization/Addition: The conjugated diene-like system of the dimethylidene groups may be susceptible to polymerization or Michael addition reactions with nucleophiles.

Q4: How can I monitor the stability of my this compound solution?

A4: The stability can be monitored using analytical techniques such as:

  • Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC): To separate the parent compound from its degradation products. A C18 column is often suitable for separating acyl-CoA derivatives.[6]

  • Liquid Chromatography-Mass Spectrometry (LC-MS): For identification of degradation products.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: To observe structural changes over time.

Troubleshooting Guides

Issue 1: Rapid Loss of Compound Activity or Concentration

Possible Causes & Solutions

Possible Cause Troubleshooting Step Recommended Action
Hydrolysis due to basic or neutral pH Monitor the pH of your solution. Thioesters are generally more stable at acidic pH.Adjust the buffer pH to a range of 4-6. Prepare fresh solutions before use. Store stock solutions at -80°C in an acidic buffer or an anhydrous organic solvent.[1]
Oxidation of the CoA thiol group Degas your solvents and work under an inert atmosphere (e.g., nitrogen or argon).Add a reducing agent like dithiothreitol (B142953) (DTT) or 2-mercaptoethanol (B42355) (β-ME) to the buffer to prevent disulfide formation.[1]
Reaction with nucleophiles in the buffer Review the composition of your buffer for any primary or secondary amines (e.g., Tris buffer).Replace amine-containing buffers with non-nucleophilic alternatives like phosphate, citrate, or HEPES buffers.
Adsorption to container surfaces The compound may be adsorbing to plastic or glass surfaces.Use low-adsorption microcentrifuge tubes. Consider adding a small amount of a non-ionic surfactant like Tween-20 or including a carrier protein like bovine serum albumin (BSA) if compatible with your experiment.[7]
Elevated Temperature Experiments are being conducted at room temperature or higher for extended periods.Perform experiments on ice or at a controlled low temperature whenever possible. Minimize the time the compound spends at room temperature.
Issue 2: Appearance of Unexpected Peaks in HPLC or LC-MS Analysis

Possible Causes & Solutions

Possible Cause Troubleshooting Step Recommended Action
Hydrolysis Product Look for a peak corresponding to the mass of 3,4-dimethylidenenonanedioic acid and another for Coenzyme A.Follow the recommendations for preventing hydrolysis (acidic pH, low temperature).
Oxidized Dimer Search for a peak with a mass corresponding to two molecules of the CoA portion linked by a disulfide bond.Add a reducing agent (DTT or β-ME) to your sample before analysis to see if the peak disappears.[1]
Polymerization Products Observe for a series of peaks with repeating mass units or a broad, unresolved peak.Minimize exposure to light and heat, which can initiate polymerization. Store solutions at low concentrations.
Reaction with Buffer Components Identify peaks whose masses correspond to adducts of your compound with buffer molecules.Switch to a non-reactive buffer system as suggested in Issue 1.

Experimental Protocols

Protocol 1: Stability Assessment of this compound by RP-HPLC
  • Preparation of Solutions:

    • Prepare buffers at various pH values (e.g., pH 4.0, 6.0, 7.4, 8.0) using non-nucleophilic buffering agents (e.g., citrate, phosphate, HEPES).

    • Prepare a stock solution of this compound in an anhydrous organic solvent (e.g., acetonitrile (B52724) or DMSO).

    • Spike the stock solution into each buffer to a final concentration of 1 mM.

  • Incubation:

    • Incubate aliquots of each solution at different temperatures (e.g., 4°C, 25°C, 37°C).

  • Time-Point Analysis:

    • At various time points (e.g., 0, 1, 2, 4, 8, 24 hours), quench the reaction by adding an equal volume of cold acetonitrile containing 0.1% trifluoroacetic acid (TFA).

    • Centrifuge to precipitate any proteins or other insoluble material.

  • HPLC Analysis:

    • Analyze the supernatant by RP-HPLC using a C18 column.

    • Use a gradient elution method, for example, with mobile phase A as 0.1% TFA in water and mobile phase B as 0.1% TFA in acetonitrile.

    • Monitor the elution at 260 nm (for the adenine (B156593) base of CoA).

    • Quantify the peak area of the parent compound at each time point to determine the rate of degradation.

Visualizations

degradation_pathway This compound This compound hydrolysis Hydrolysis (+H2O, pH dependent) This compound->hydrolysis oxidation Oxidation (+O2) This compound->oxidation nucleophilic_attack Nucleophilic Attack (e.g., Amines, Thiols) This compound->nucleophilic_attack degraded_acid 3,4-dimethylidenenonanedioic Acid + CoA-SH hydrolysis->degraded_acid disulfide CoA-S-S-CoA + Acyl Moiety oxidation->disulfide adduct Adducts nucleophilic_attack->adduct

Caption: Potential degradation pathways for this compound.

troubleshooting_workflow start Instability Observed (e.g., loss of activity, new peaks) check_ph Check Solution pH start->check_ph check_buffer Check Buffer Composition (for nucleophiles) check_ph->check_buffer pH is optimal adjust_ph Adjust to pH 4-6 check_ph->adjust_ph pH > 6 check_oxygen Consider Oxidation check_buffer->check_oxygen Buffer is non-nucleophilic change_buffer Use Non-nucleophilic Buffer (e.g., Phosphate, Citrate) check_buffer->change_buffer Nucleophiles present check_temp Review Temperature Conditions check_oxygen->check_temp No add_reducing_agent Add DTT or β-ME Work under inert gas check_oxygen->add_reducing_agent Yes lower_temp Perform experiments on ice check_temp->lower_temp Elevated Temp stable Solution Stabilized check_temp->stable Temp is optimal adjust_ph->check_buffer change_buffer->check_oxygen add_reducing_agent->check_temp lower_temp->stable

Caption: Troubleshooting workflow for stabilizing this compound.

References

Technical Support Center: Overcoming Matrix Effects in 3,4-dimethylidenenonanedioyl-CoA MS Analysis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering matrix effects during the mass spectrometry (MS) analysis of 3,4-dimethylidenenonanedioyl-CoA. The following information is designed to help you identify, understand, and mitigate these effects to ensure accurate and reproducible quantification.

Troubleshooting Guide

This guide addresses common issues observed during the LC-MS/MS analysis of this compound that may be indicative of matrix effects.

Q1: My signal intensity for this compound is significantly lower in biological samples (e.g., plasma, tissue homogenate) compared to the standard in a neat solution. What is the likely cause?

A1: This is a classic sign of ion suppression , a major component of matrix effects. Co-eluting endogenous components from the biological matrix, such as phospholipids, salts, and other metabolites, can interfere with the ionization of your target analyte in the MS source, leading to a decreased signal.[1] To confirm this, a post-column infusion experiment is recommended.

Q2: I'm using a stable isotope-labeled internal standard (SIL-IS) for this compound, but I'm still seeing high variability and poor accuracy between samples. Why isn't the SIL-IS correcting for the matrix effect?

A2: While SIL-IS is the gold standard for correcting matrix effects, its effectiveness depends on several factors:[2]

  • Co-elution: The SIL-IS must co-elute perfectly with the analyte to experience the same matrix effects. Even slight chromatographic shifts can lead to differential ion suppression.

  • Concentration of Interfering Species: If the matrix effect is severe, it can suppress the signal of both the analyte and the SIL-IS to a point where the response is no longer linear or reliable.

  • Different Ionization Efficiencies: Although rare, the analyte and SIL-IS may have slightly different ionization efficiencies in the presence of certain matrix components.

Q3: My retention time for this compound is inconsistent across different sample injections. Could this be related to matrix effects?

A3: Yes, this can be an indirect consequence of matrix effects. The accumulation of non-volatile matrix components on the analytical column or in the MS source can lead to chromatographic peak shape distortion and retention time shifts.[3] This buildup can also cause an increase in system backpressure.[3]

Q4: How can I identify the specific regions in my chromatogram where ion suppression is occurring?

A4: A post-column infusion experiment is the most effective way to visualize and identify regions of ion suppression.[3][4] This involves infusing a constant flow of your analyte standard into the MS source while injecting a blank matrix extract onto the LC column. Any dips in the constant analyte signal correspond to regions where co-eluting matrix components are causing suppression.[3][4]

Frequently Asked Questions (FAQs)

Q1: What are matrix effects in the context of MS analysis?

A1: Matrix effects are the alteration of analyte ionization efficiency due to the presence of co-eluting substances in the sample matrix. This can manifest as ion suppression (decreased signal) or, less commonly, ion enhancement (increased signal).[5] These effects are a significant source of imprecision and inaccuracy in quantitative LC-MS/MS analysis.

Q2: Why is this compound likely susceptible to matrix effects?

A2: Acyl-CoA molecules, in general, are prone to matrix effects due to their chemical properties and the complexity of the biological matrices in which they are typically measured.[6][7] The presence of a phosphate (B84403) group and a long acyl chain makes them susceptible to interactions with various matrix components.

Q3: What are the primary strategies to overcome matrix effects?

A3: The strategies can be broadly categorized into three areas:

  • Sample Preparation: The goal is to remove interfering matrix components before analysis. Techniques include Solid-Phase Extraction (SPE), Liquid-Liquid Extraction (LLE), Protein Precipitation (PPT), and sample dilution.[3][8]

  • Chromatographic Separation: Optimizing the LC method to separate the analyte from matrix interferences is crucial. This can involve adjusting the gradient, changing the column chemistry, or using techniques like 2D-LC.[4][8]

  • Correction using Calibration Strategies: When matrix effects cannot be eliminated, they can be compensated for using appropriate calibration methods. The most effective is the use of a Stable Isotope-Labeled Internal Standard (SIL-IS).[2] Other methods include the use of matrix-matched calibrators and the standard addition method.[2][9]

Q4: When should I choose one sample preparation technique over another?

A4: The choice depends on the nature of the analyte and the matrix:

  • Protein Precipitation (PPT): A simple and fast method, but it may not remove all interfering components, particularly phospholipids.

  • Liquid-Liquid Extraction (LLE): Can provide a cleaner extract than PPT but requires careful optimization of solvents.

  • Solid-Phase Extraction (SPE): Generally provides the cleanest extracts by selectively isolating the analyte.[8] It is highly recommended for complex matrices but is more time-consuming and expensive.

Q5: Is sample dilution a viable strategy to reduce matrix effects?

A5: Yes, diluting the sample can reduce the concentration of interfering matrix components and alleviate ion suppression.[4][10][11] However, this approach is only feasible if the analyte concentration is high enough to remain above the limit of quantification after dilution.[9]

Data Presentation: Comparison of Sample Preparation Techniques

The following table summarizes representative data on the effectiveness of different sample preparation techniques for mitigating matrix effects and improving the recovery of an acyl-CoA analyte like this compound.

Sample Preparation MethodAnalyte Recovery (%)Matrix Effect (%)*Relative Standard Deviation (RSD) (%)
Protein Precipitation (PPT)85 ± 5-45 ± 8< 15
Liquid-Liquid Extraction (LLE)92 ± 4-20 ± 6< 10
Solid-Phase Extraction (SPE)98 ± 2-5 ± 3< 5
Dilution (1:10)100 (by definition)-15 ± 5< 10

*Matrix Effect (%) is calculated as ((Peak Area in Matrix - Peak Area in Solvent) / Peak Area in Solvent) * 100. A negative value indicates ion suppression.

Experimental Protocols
Protocol 1: Solid-Phase Extraction (SPE) for Acyl-CoA Extraction

This protocol provides a general workflow for extracting acyl-CoAs from a biological matrix using SPE.

  • Conditioning: Condition a mixed-mode anion exchange SPE cartridge with 1 mL of methanol (B129727) followed by 1 mL of water.

  • Equilibration: Equilibrate the cartridge with 1 mL of 2% formic acid in water.

  • Sample Loading: Load 500 µL of the pre-treated sample (e.g., plasma with SIL-IS added) onto the cartridge.

  • Washing:

    • Wash the cartridge with 1 mL of 2% formic acid in water to remove salts and polar interferences.

    • Wash with 1 mL of methanol to remove non-polar interferences like lipids.

  • Elution: Elute the this compound and other acyl-CoAs with 1 mL of 5% ammonium (B1175870) hydroxide (B78521) in methanol.

  • Dry Down and Reconstitution: Evaporate the eluate to dryness under a stream of nitrogen and reconstitute the residue in 100 µL of the initial mobile phase for LC-MS/MS analysis.

Protocol 2: Post-Column Infusion Experiment to Detect Ion Suppression

This protocol details the procedure for identifying regions of ion suppression in your chromatographic method.

  • Setup:

    • Prepare a solution of this compound at a concentration that gives a stable and mid-range signal (e.g., 100 ng/mL).

    • Deliver this solution continuously to the MS source via a syringe pump at a low flow rate (e.g., 10 µL/min) through a T-junction placed between the LC column and the MS inlet.

  • LC-MS/MS System:

    • Run your standard LC gradient without any injection to obtain a stable baseline signal from the infused standard.

  • Injection:

    • Inject a blank matrix extract that has been prepared using your standard sample preparation protocol.

  • Data Analysis:

    • Monitor the signal of the infused standard. A steady baseline indicates no ion suppression. Dips in the baseline signal indicate regions where co-eluting matrix components are causing ion suppression.[3][4]

Visualizations

Experimental Workflow for Overcoming Matrix Effects

G Workflow for Mitigating Matrix Effects cluster_0 Problem Identification cluster_1 Mitigation Strategy cluster_2 Validation A Low Signal/High Variability in Biological Samples B Perform Post-Column Infusion Experiment A->B Hypothesize Matrix Effect C Optimize Sample Preparation (SPE, LLE, Dilution) B->C Confirm Matrix Effect D Optimize Chromatography (Gradient, Column) B->D Confirm Matrix Effect E Implement Correction Strategy (SIL-IS, Matrix-Matched Calibrants) C->E D->E F Analyze QC Samples E->F Final Method G Assess Accuracy, Precision, and Recovery F->G

Caption: A logical workflow for identifying and mitigating matrix effects.

Decision Tree for Selecting a Mitigation Strategy

G Decision Tree for Matrix Effect Mitigation A Is Analyte Signal Sufficiently High? B Try Sample Dilution A->B Yes C Is a SIL-IS Available? A->C No D Use SIL-IS for Correction (Gold Standard) C->D Yes E Improve Sample Cleanup (SPE > LLE > PPT) C->E No F Use Matrix-Matched Calibrants or Standard Addition E->F G Optimize Chromatography E->G

Caption: A decision tree to guide the selection of an appropriate strategy.

References

Technical Support Center: Optimizing Chromatographic Separation of 3,4-dimethylidenenonanedioyl-CoA Isomers

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the chromatographic separation of 3,4-dimethylidenenonanedioyl-CoA isomers.

Frequently Asked Questions (FAQs)

Q1: What are the primary challenges in separating this compound isomers?

A1: The primary challenges in separating this compound isomers stem from their structural similarities. These challenges include:

  • Stereoisomers: The presence of chiral centers can lead to enantiomers and diastereomers, which have very similar physicochemical properties, making them difficult to resolve with standard chromatographic methods.[1]

  • Positional Isomers: The double bonds and methyl groups can be in different positions, resulting in isomers with similar hydrophobicity and polarity.

  • Compound Stability: Acyl-CoA thioesters can be susceptible to degradation, requiring careful handling and optimized, mild chromatographic conditions.[1]

  • Matrix Effects: When analyzing biological samples, complex matrices can interfere with the separation and detection of the target isomers.[1]

Q2: Which analytical techniques are most suitable for separating these isomers?

A2: High-Performance Liquid Chromatography (HPLC) and Ultra-Performance Liquid Chromatography (UPLC) are the most common and effective techniques for separating acyl-CoA isomers.[2] For chiral separations, Supercritical Fluid Chromatography (SFC) can also be a powerful alternative.[1] Coupling these techniques with mass spectrometry (MS) is highly recommended for sensitive and selective detection.[2]

Q3: What type of HPLC column is recommended for separating this compound isomers?

A3: The choice of column depends on the type of isomerism:

  • For positional isomers (non-chiral): A high-resolution reversed-phase column, such as a C18 or C8 with a small particle size (e.g., ≤ 2.6 µm), is a good starting point.[3][4]

  • For stereoisomers (enantiomers/diastereomers): A chiral stationary phase (CSP) is essential.[1][5] Polysaccharide-based chiral columns (e.g., cellulose (B213188) or amylose (B160209) derivatives) are widely used for a broad range of chiral compounds.[5][6]

Q4: Can I use reversed-phase HPLC for separating stereoisomers?

A4: Standard reversed-phase HPLC is generally not suitable for resolving enantiomers without a chiral stationary phase or the use of a chiral derivatizing agent.[1] However, it can be effective for separating diastereomers, which have different physical properties.

Troubleshooting Guides

Issue 1: Poor Peak Resolution or Co-elution of Isomers

Possible Causes & Solutions

CauseRecommended Solution
Suboptimal Mobile Phase Composition Modify the organic solvent (e.g., switch between acetonitrile (B52724) and methanol) as they offer different selectivities.[7] Adjust the mobile phase pH with additives like formic acid or ammonium (B1175870) acetate (B1210297) to potentially alter the ionization state and retention of the isomers.[8]
Inappropriate Column Chemistry For positional isomers, try a different reversed-phase column (e.g., phenyl-hexyl or embedded polar group) to introduce alternative separation mechanisms like π-π interactions. For stereoisomers, screen different types of chiral stationary phases.[9]
Gradient Elution Not Optimized Make the gradient shallower to increase the separation window between closely eluting peaks.
Inadequate Column Efficiency Use a longer column or a column with a smaller particle size to increase the number of theoretical plates and improve efficiency.[10]
Temperature Fluctuations Employ a column oven to maintain a consistent temperature, as temperature can affect selectivity and retention times.[1][10]
Issue 2: Peak Tailing

Possible Causes & Solutions

CauseRecommended Solution
Secondary Interactions with Stationary Phase Add a small amount of a competing agent to the mobile phase, such as trifluoroacetic acid (TFA) for acidic compounds, to block active sites on the stationary phase.[1]
Column Overload Reduce the injection volume or the concentration of the sample.[1][11]
Column Degradation or Contamination Flush the column with a strong solvent or, if necessary, replace the column.[9]
Mismatched Sample Solvent Dissolve the sample in the initial mobile phase composition whenever possible.[1]
Issue 3: Retention Time Drift

Possible Causes & Solutions

CauseRecommended Solution
Inconsistent Mobile Phase Composition Prepare fresh mobile phase for each run and ensure it is thoroughly mixed, especially for gradient elution.[1]
Column Not Fully Equilibrated Increase the column equilibration time before each injection to ensure a stable baseline.[1]
System Leaks Check all fittings and connections for any signs of leakage.[1]

Experimental Protocols

Protocol 1: Reversed-Phase UPLC for Positional Isomer Separation

This protocol is a general starting point for separating non-chiral isomers of this compound.

  • System: UPLC system coupled with a UV or Mass Spectrometry detector.

  • Column: Acquity UPLC BEH C18, 1.7 µm, 2.1 x 100 mm (or equivalent).

  • Mobile Phase A: 10 mM Ammonium Acetate in Water, pH 5.0.

  • Mobile Phase B: Acetonitrile.

  • Gradient:

    Time (min) % B
    0.0 5
    10.0 60
    12.0 95
    14.0 95
    14.1 5

    | 16.0 | 5 |

  • Flow Rate: 0.4 mL/min.

  • Column Temperature: 40°C.

  • Injection Volume: 5 µL.

  • Detection: UV at 260 nm or MS/MS with appropriate transitions for acyl-CoAs.

  • Sample Preparation: Dissolve the sample in the initial mobile phase (95% A, 5% B). If using biological extracts, a solid-phase extraction (SPE) cleanup is recommended.[1]

Protocol 2: Chiral HPLC for Stereoisomer Separation

This protocol provides a starting point for the separation of enantiomers or diastereomers of this compound.

  • System: HPLC system with a UV detector.

  • Column: Chiralpak AD-RH, 5 µm, 4.6 x 250 mm (or a similar polysaccharide-based chiral column).[1]

  • Mobile Phase: A mixture of acetonitrile and water (e.g., 70:30 v/v). The exact ratio will need to be optimized.[1]

  • Flow Rate: 0.5 mL/min.[1]

  • Column Temperature: 25°C.[1]

  • Detection: UV at 260 nm.

  • Injection Volume: 10 µL.[1]

  • Sample Preparation: Dissolve the sample in the mobile phase.

Visualizations

G cluster_0 Troubleshooting Workflow for Poor Peak Resolution start Poor Resolution Observed check_peak_shape Assess Peak Shape start->check_peak_shape check_selectivity Evaluate Selectivity (Peak Spacing) check_peak_shape->check_selectivity Good Shape reduce_overload Reduce Sample Load/ Injection Volume check_peak_shape->reduce_overload Tailing/ Fronting check_efficiency Check System Efficiency (Peak Width) check_selectivity->check_efficiency Sufficient optimize_mobile_phase Optimize Mobile Phase (Solvent, pH, Gradient) check_selectivity->optimize_mobile_phase Insufficient optimize_temp_flow Adjust Temperature and Flow Rate check_efficiency->optimize_temp_flow Low end Resolution Improved check_efficiency->end High optimize_mobile_phase->check_selectivity Improved change_column Change Stationary Phase (e.g., C18 to Phenyl, or different Chiral column) optimize_mobile_phase->change_column No Improvement change_column->check_selectivity check_system Inspect System (Tubing, Connections) optimize_temp_flow->check_system reduce_overload->check_peak_shape check_system->check_efficiency

Caption: A flowchart for systematically troubleshooting poor HPLC resolution.

G cluster_1 General Experimental Workflow sample_prep Sample Preparation (Extraction, SPE Cleanup) method_dev Method Development (Column & Mobile Phase Screening) sample_prep->method_dev optimization Method Optimization (Gradient, Temp, Flow Rate) method_dev->optimization analysis Sample Analysis optimization->analysis data_processing Data Processing & Review analysis->data_processing

Caption: A generalized workflow for method development and sample analysis.

References

Troubleshooting low yield in 3,4-dimethylidenenonanedioyl-CoA synthesis

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides troubleshooting strategies and answers to frequently asked questions for researchers experiencing low yields in the synthesis of 3,4-dimethylidenenonanedioyl-CoA. The advice is structured around a plausible multi-step synthetic route involving an olefination reaction followed by CoA esterification.

Troubleshooting Guides

This section addresses specific problems that can arise during the synthesis, leading to an overall low yield.

Question 1: My olefination reaction to form the dimethylidene groups is inefficient, showing low conversion of the 3,4-dioxononanedioate precursor. What are the common causes?

Answer:

Low conversion in the olefination step, typically a Wittig or Horner-Wadsworth-Emmons (HWE) reaction, is a frequent cause of poor overall yield. Sterically hindered ketones, such as the internal ketones in the precursor, can be challenging substrates.[1][2] Several factors should be critically evaluated:

  • Base Selection and Ylide Generation: The choice of base is critical for efficiently generating the phosphonium (B103445) ylide (Wittig) or phosphonate (B1237965) carbanion (HWE). For unstabilized ylides often used to install methylene (B1212753) groups, strong, non-nucleophilic bases are preferred to avoid side reactions.[3] Incomplete ylide formation is a primary reason for low yields.

  • Reaction Temperature: Ylide stability can be a concern. Some ylides are unstable at room temperature and must be generated and reacted with at low temperatures (e.g., -78 °C).[4] Conversely, some sterically hindered ketones require elevated temperatures to react.[1][4]

  • Solvent and Reagent Purity: Anhydrous conditions are paramount. Any moisture will quench the strong base and the highly reactive ylide. Ensure solvents are thoroughly dried and reagents are fresh.

  • Reaction Stoichiometry: An excess of the Wittig or HWE reagent is often required to drive the reaction to completion, especially in a di-olefination where two equivalents must react.

Table 1: Comparison of Olefination Reaction Conditions
ParameterCondition A (Wittig)Condition B (Wittig - Salt Free)Condition C (HWE)Potential Impact on Yield
Reagent Methyltriphenylphosphonium bromideMethyltriphenylphosphonium bromideTrimethyl phosphonoacetateHWE reagents are often more reactive with hindered ketones.[3]
Base n-Butyllithium (n-BuLi)Potassium tert-butoxide (KOtBu)Sodium Hydride (NaH)Organolithium bases can form lithium salts that sometimes negatively impact the reaction.[3]
Solvent Anhydrous THFAnhydrous TolueneAnhydrous DMFSolvent can influence ylide stability and reaction rate.
Temperature -78 °C to RT0 °C to RT0 °C to 60 °CTemperature must be optimized for ylide stability and ketone reactivity.
Typical Yield 20-40%30-60%50-75%HWE reactions often provide superior yields for hindered systems.[1][2]
Question 2: The final CoA thioesterification step has a low yield, and I suspect the product is degrading. What could be the cause?

Answer:

The coupling of the dicarboxylic acid with Coenzyme A (CoA) is a delicate step. The high reactivity and relative instability of both the activated acid and the final acyl-CoA thioester can lead to low yields.[5]

Key factors to consider are:

  • Activation Method: The carboxylic acid groups must be activated to react with the thiol group of CoA. Common methods include conversion to an acid chloride, a mixed anhydride, or using carbodiimide (B86325) coupling agents like N,N'-Dicyclohexylcarbodiimide (DCC) or the water-soluble 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC).[6][7] Incomplete activation or side reactions with the activating agent can reduce yield.[8]

  • pH Control: The thiol group of CoA is nucleophilic in its thiolate form (RS⁻). The reaction is typically run in a buffered aqueous/organic mixture at a pH slightly above neutral (7.5-8.0) to ensure sufficient thiolate concentration without promoting hydrolysis of the activated ester or the final product.

  • Hydrolysis: Acyl-CoA thioesters are susceptible to hydrolysis, especially under harsh pH conditions or during prolonged workup procedures.[9] Minimizing reaction and purification time is crucial.

  • Purification: Purification of the final product often requires specialized methods like solid-phase extraction (SPE) or reversed-phase HPLC to separate the product from unreacted CoA and other reaction components.[10][11][12]

Table 2: Comparison of CoA Coupling Agents
Coupling AgentByproductSolubilityKey AdvantagesCommon Issues
EDC Water-soluble ureaHigh in waterEasy removal of byproduct via aqueous extraction.[13]Can be less reactive than DCC.
DCC Dicyclohexylurea (DCU)Low in most organic solventsInexpensive and effective.[13]DCU byproduct can be difficult to remove completely by filtration.[7]
CDI (Carbonyldiimidazole) ImidazoleHigh in water/organicForms a highly reactive acyl-imidazolide intermediate.[8]Excess CDI must be quenched to prevent side reactions.[8]

Experimental Protocols

Protocol 1: Horner-Wadsworth-Emmons Di-Olefination

This protocol describes a general procedure for the conversion of a 3,4-dioxo-dicarboxylate precursor to the 3,4-dimethylidene derivative.

  • Preparation: In a flame-dried, three-neck flask under an inert nitrogen atmosphere, suspend Sodium Hydride (NaH, 60% dispersion in mineral oil, 2.2 equivalents) in anhydrous Tetrahydrofuran (THF).

  • Reagent Addition: Cool the suspension to 0 °C in an ice bath. Add methyl diethylphosphonoacetate (B8399255) (2.3 equivalents) dropwise via syringe. Allow the mixture to stir at 0 °C for 30 minutes, then warm to room temperature for 1 hour until hydrogen evolution ceases.

  • Reaction: Cool the resulting phosphonate carbanion solution back to 0 °C. Add a solution of the 3,4-dioxononanedioate precursor (1.0 equivalent) in anhydrous THF dropwise over 20-30 minutes.

  • Monitoring: Allow the reaction to warm slowly to room temperature and stir overnight. Monitor the reaction's progress by Thin-Layer Chromatography (TLC).

  • Workup: Carefully quench the reaction by the slow addition of a saturated aqueous solution of ammonium (B1175870) chloride (NH₄Cl). Extract the product with ethyl acetate (B1210297) (3x).

  • Purification: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate (B86663) (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the crude product via flash column chromatography.

Protocol 2: EDC-Mediated CoA Thioesterification

This protocol provides a method for the final coupling of the purified dicarboxylic acid with Coenzyme A.

  • Dissolution: Dissolve the 3,4-dimethylidenenonanedioic acid (1.0 equivalent) in a suitable organic solvent like DMF or in a mixture of water and THF.

  • Activation: Add N-Hydroxysuccinimide (NHS, 1.1 equivalents) and 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC, 1.2 equivalents). Stir the mixture at room temperature for 1-2 hours to form the activated NHS ester.

  • Coupling: In a separate flask, dissolve Coenzyme A (trilithium salt, 1.5 equivalents) in an aqueous buffer solution (e.g., 100 mM sodium phosphate, pH 7.5).

  • Reaction: Add the activated NHS ester solution dropwise to the CoA solution. Maintain the pH between 7.0-7.5 using dilute NaOH if necessary. Stir the reaction at room temperature for 4-6 hours.

  • Purification: Purify the resulting this compound using solid-phase extraction (SPE) with a C18 cartridge or by preparative reversed-phase HPLC.[11] Lyophilize the pure fractions for storage.

Mandatory Visualizations

Diagrams

G cluster_synthesis Proposed Synthetic Pathway A 3,4-Dioxononanedioic Acid (Precursor) B 3,4-Dimethylidenenonanedioic Acid A->B Di-Olefination (e.g., Wittig/HWE) C This compound (Final Product) B->C CoA Thioesterification (e.g., EDC Coupling)

Caption: A proposed synthetic pathway for this compound.

G cluster_olefination Olefination Troubleshooting cluster_coupling CoA Coupling Troubleshooting start Start: Low Overall Yield check_olefination Analyze Olefination Step Yield start->check_olefination check_coupling Analyze CoA Coupling Step Yield start->check_coupling purity Check Reagent/Solvent Purity (Anhydrous Conditions?) check_olefination->purity Low Conversion? activation Verify Acid Activation Method (e.g., EDC, CDI) check_coupling->activation Low Conversion? base Optimize Base and Ylide Generation purity->base temp Adjust Reaction Temperature base->temp reagent Consider HWE Alternative temp->reagent end Improved Yield reagent->end ph Monitor and Control pH (Target: 7.0-7.5) activation->ph stability Minimize Workup Time ph->stability purification Optimize Purification (SPE or RP-HPLC) purification->end stability->purification

Caption: A logical workflow for troubleshooting low yield synthesis.

Frequently Asked Questions (FAQs)

Q1: What is the optimal method for purifying the final this compound product? A: Due to the amphipathic nature of acyl-CoA molecules, reversed-phase chromatography is highly effective. Solid-phase extraction (SPE) using a C18 cartridge is a rapid method for removing salts and unreacted starting materials.[10] For higher purity, preparative reversed-phase high-performance liquid chromatography (RP-HPLC) is the method of choice, allowing for excellent separation of the desired product from closely related impurities.[11][12]

Q2: How should I properly store the precursors and the final CoA product? A: The 3,4-dioxononanedioate precursor should be stored in a cool, dry place under an inert atmosphere if it is sensitive to moisture or air. The final this compound product is delicate. It should be stored as a lyophilized powder or in a buffered solution (pH ~6.0) at -80 °C to prevent hydrolysis and degradation.[11] Repeated freeze-thaw cycles should be avoided.

Q3: Can I use an enzymatic approach for the final CoA ligation step? A: Yes, an enzymatic approach is a powerful alternative to chemical synthesis. Acyl-CoA synthetase enzymes catalyze the formation of thioesters from a carboxylic acid and CoA, a reaction that is powered by the hydrolysis of ATP.[14][15] This method offers high specificity and typically proceeds under mild physiological conditions (neutral pH, room temperature), which can significantly improve yields by avoiding the harsh reagents and side reactions associated with chemical methods.[10] Conversions of up to 95% have been achieved for the synthesis of other acyl-CoA esters using this method.[14]

References

Technical Support Center: Purity Assessment of Synthetic 3,4-dimethylidenenonanedioyl-CoA

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in assessing the purity of synthetic 3,4-dimethylidenenonanedioyl-CoA.

Frequently Asked Questions (FAQs)

Q1: What is the recommended method for assessing the purity of synthetic this compound?

A1: The primary and most effective method for determining the purity of this compound is High-Performance Liquid Chromatography (HPLC), preferably coupled with a mass spectrometer (LC-MS).[1][2][3] This technique allows for the separation of the target compound from potential impurities, and the mass spectrometer provides confirmation of the molecular weight of the eluted peaks. Reversed-phase HPLC is a common approach for analyzing acyl-CoA esters.[1][4]

Q2: What are the potential common impurities I should be aware of during the synthesis and purification of this compound?

A2: While specific impurities will be process-dependent, researchers should be vigilant for several general classes of impurities common to synthetic acyl-CoA compounds:

  • Unreacted Starting Materials: Residual Coenzyme A (CoA) and the synthetic acylating agent.

  • Hydrolysis Products: Degradation of the thioester bond can lead to the formation of free Coenzyme A and 3,4-dimethylidenenonanedioic acid.

  • Oxidized Forms: The thiol group of CoA is susceptible to oxidation, which can lead to the formation of disulfides (CoA-S-S-CoA) or other oxidized species.

  • Side-Reaction Products: Depending on the synthetic route, isomers or incompletely reacted intermediates may be present.

  • Residual Solvents and Reagents: Solvents and other reagents used during the synthesis and purification process can be carried over.

Q3: How should I store synthetic this compound to maintain its purity?

A3: Acyl-CoA esters are sensitive to hydrolysis and oxidation. For long-term storage, it is recommended to store the compound as a lyophilized powder at -80°C. For short-term use, stock solutions can be prepared in an appropriate acidic buffer (pH 4-6) and stored at -20°C or -80°C. Avoid repeated freeze-thaw cycles.

Troubleshooting Guides

This section addresses specific issues that may arise during the purity assessment of this compound.

Issue 1: Multiple Peaks Observed on HPLC Chromatogram

Possible Causes & Solutions

Possible Cause Suggested Action
Sample Degradation Prepare fresh samples for analysis. Ensure the sample is kept cold and analyzed promptly after preparation. Use a slightly acidic mobile phase to minimize hydrolysis during the HPLC run.
Presence of Impurities Collect fractions for each major peak and analyze by mass spectrometry to identify the impurities. Common impurities include free CoA, the corresponding carboxylic acid, and oxidized forms of CoA.
Isomers If the synthesis can produce stereoisomers or positional isomers, the different peaks may correspond to these different forms. Further characterization by NMR or high-resolution mass spectrometry may be necessary.
Poor Chromatographic Resolution Optimize the HPLC method. This may involve adjusting the gradient, changing the mobile phase composition, or trying a different column chemistry.
Issue 2: Incorrect Molecular Weight Observed by Mass Spectrometry

Possible Causes & Solutions

Possible Cause Suggested Action
Adduct Formation The observed mass may correspond to the desired product with an adduct (e.g., sodium, potassium). Review the mass spectrum for peaks corresponding to [M+Na]+, [M+K]+, etc.
Fragmentation The desired product may be fragmenting in the mass spectrometer. Adjust the ionization source parameters to use softer ionization conditions.
Presence of Impurities The observed mass may correspond to a co-eluting impurity. Improve the chromatographic separation to isolate the peak of interest.
Oxidation An increase in mass may indicate oxidation of the molecule. Ensure proper handling and storage of the sample to prevent oxidation.

Experimental Protocols

Protocol 1: Purity Assessment by Reversed-Phase HPLC

This protocol provides a general method for the analysis of this compound. Optimization may be required based on the specific HPLC system and column used.

Materials:

  • This compound sample

  • Mobile Phase A: 0.1 M Ammonium Acetate in Water, pH 5.0

  • Mobile Phase B: Acetonitrile

  • C18 Reversed-Phase HPLC Column (e.g., 4.6 x 150 mm, 5 µm)

  • HPLC system with UV detector (monitoring at 260 nm)

Procedure:

  • Prepare a stock solution of the this compound sample in a suitable buffer (e.g., 10 mM MES, pH 6.0).

  • Set up the HPLC system with the C18 column.

  • Equilibrate the column with 95% Mobile Phase A and 5% Mobile Phase B.

  • Inject 10-20 µL of the sample.

  • Run a linear gradient from 5% to 50% Mobile Phase B over 30 minutes.

  • Monitor the elution profile at 260 nm, the absorbance maximum for the adenine (B156593) moiety of CoA.

  • Calculate the purity based on the relative peak areas.

Expected Results:

A successful separation should yield a major peak corresponding to this compound, with any impurities appearing as smaller, well-resolved peaks. The retention time will be dependent on the specific system and conditions.

Data Presentation:

Peak Number Retention Time (min) Area (%) Identity (if known)
14.23.1Free CoA
215.895.2This compound
318.11.7Unknown Impurity

Diagrams

Experimental Workflow for Purity Assessment

G Workflow for Purity Assessment of this compound cluster_0 Sample Preparation cluster_1 Analysis cluster_2 Data Interpretation A Synthesized Product B Dissolve in Buffer (e.g., 10 mM MES, pH 6.0) A->B C Inject into HPLC-MS B->C D Data Acquisition (UV @ 260 nm & MS Scan) C->D E Chromatogram Analysis (Peak Integration) D->E F Mass Spectrum Analysis (Molecular Weight Confirmation) D->F G Purity Calculation E->G F->G

Caption: A flowchart illustrating the key steps in the purity assessment of synthetic this compound.

Troubleshooting Logic for Multiple HPLC Peaks

G Troubleshooting Multiple Peaks in HPLC cluster_0 Investigation cluster_1 Potential Causes A Multiple Peaks Observed? B Analyze Peaks by MS A->B Yes I Purity Assessment Complete A->I No E Impurities B->E F Degradation B->F C Review Synthesis and Purification G Isomers C->G D Optimize HPLC Method H Poor Resolution D->H

Caption: A decision-making diagram for troubleshooting the issue of multiple peaks in an HPLC chromatogram.

References

Preventing degradation of 3,4-dimethylidenenonanedioyl-CoA during extraction

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in preventing the degradation of 3,4-dimethylidenenonanedioyl-CoA during extraction from biological samples.

Frequently Asked Questions (FAQs)

Q1: What are the primary causes of this compound degradation during extraction?

The degradation of this compound during extraction is primarily attributed to two factors:

  • Enzymatic Degradation: Upon cell lysis, endogenous enzymes, particularly thioesterases and enzymes involved in fatty acid β-oxidation (e.g., 2,4-dienoyl-CoA reductase), can rapidly hydrolyze the thioester bond or modify the dimethylidene structure.

  • Chemical Instability: The thioester bond is susceptible to hydrolysis, especially under neutral or alkaline pH conditions. The conjugated diene system of the 3,4-dimethylidene group may also be prone to oxidation or isomerization under suboptimal conditions.

Q2: What is the optimal pH range for extracting and storing this compound?

To minimize chemical hydrolysis of the thioester linkage, a slightly acidic pH range of 4.5-6.0 is recommended for all extraction and storage solutions.

Q3: How critical is temperature control during the extraction process?

Maintaining low temperatures (0-4°C) throughout the entire extraction procedure is crucial. This includes using pre-chilled solvents, tubes, and centrifuges. Low temperatures significantly reduce the activity of degradative enzymes and slow down potential chemical reactions. For long-term storage, temperatures of -80°C are advised.

Q4: Can antioxidants be used to protect this compound from degradation?

Yes, the addition of antioxidants such as butylated hydroxytoluene (BHT) or triphenylphosphine (B44618) (TPP) to the extraction solvents can help prevent the oxidation of the dimethylidene groups, which are susceptible to attack by reactive oxygen species.

Troubleshooting Guide

Problem Potential Cause Recommended Solution
Low or no recovery of this compound Incomplete quenching of enzymatic activity: Thioesterases and other metabolic enzymes remain active after cell lysis.Immediately quench metabolic activity at the start of the extraction. For cell cultures, this can be achieved by rapidly adding ice-cold methanol (B129727). For tissue samples, flash-freezing in liquid nitrogen is the gold standard.
Suboptimal pH of extraction buffer: Neutral or alkaline pH can lead to rapid hydrolysis of the thioester bond.Ensure all buffers and solvents used are maintained at a slightly acidic pH (4.5-6.0). A common choice is a potassium phosphate (B84403) buffer.
High temperature during extraction: Elevated temperatures accelerate both enzymatic and chemical degradation.Perform all steps of the extraction on ice or at 4°C. Use pre-chilled equipment and reagents.
Presence of unexpected peaks in analytical chromatogram (e.g., LC-MS) Oxidation of the dimethylidene group: The conjugated diene system is susceptible to oxidation.Add an antioxidant like BHT or TPP to the extraction solvents to minimize oxidative damage.
Isomerization of the double bonds: The 3,4-dimethylidene structure may isomerize to a more stable conjugated system under certain conditions.Work quickly and avoid prolonged exposure to light and heat. Ensure the pH remains acidic throughout the process.
Hydrolysis of the thioester bond: The thioester bond has been cleaved, resulting in the free dicarboxylic acid and Coenzyme A.Re-evaluate the pH and temperature control throughout the extraction protocol. Ensure complete and rapid inactivation of thioesterases.
Poor reproducibility between replicate extractions Inconsistent sample handling: Variations in the time taken for sample harvesting and quenching can lead to different levels of degradation.Standardize the entire workflow, from cell/tissue collection to the final extraction step, ensuring each sample is processed identically and for the same duration.
Incomplete cell lysis or tissue homogenization: Inefficient disruption of cells or tissue can lead to incomplete extraction of the target molecule.Optimize the homogenization or lysis procedure. For tough tissues, consider using mechanical disruption methods like bead beating in a cooled environment.

Experimental Protocols

Protocol 1: Extraction of this compound from Cultured Cells

This protocol is designed for the extraction of medium-chain dicarboxylic acyl-CoAs from adherent or suspension cell cultures.

Materials:

  • Ice-cold Phosphate-Buffered Saline (PBS)

  • Ice-cold Methanol

  • Acidified Water (pH 4.5 with formic acid)

  • Internal Standard (e.g., a stable isotope-labeled version of the analyte or a structurally similar dicarboxylic acyl-CoA)

  • Cell scraper (for adherent cells)

  • Centrifuge capable of 15,000 x g at 4°C

  • Vacuum concentrator or nitrogen evaporator

Procedure:

  • Cell Harvesting and Quenching:

    • Adherent Cells: Aspirate the culture medium. Wash the cell monolayer twice with ice-cold PBS. Add 1 mL of ice-cold methanol per 10 cm dish and scrape the cells.

    • Suspension Cells: Pellet the cells by centrifugation (500 x g for 5 minutes at 4°C). Aspirate the supernatant and wash the cell pellet twice with ice-cold PBS. Resuspend the pellet in 1 mL of ice-cold methanol.

  • Internal Standard Spiking: Add the internal standard to the methanol cell suspension.

  • Homogenization: Vortex the cell suspension vigorously for 1 minute.

  • Phase Separation: Add 1 mL of ice-cold acidified water. Vortex for another minute. Centrifuge at 15,000 x g for 10 minutes at 4°C to pellet cell debris.

  • Supernatant Collection: Carefully transfer the supernatant containing the acyl-CoAs to a new pre-chilled tube.

  • Drying: Evaporate the supernatant to dryness using a vacuum concentrator or a stream of nitrogen.

  • Reconstitution: Reconstitute the dried extract in a small volume (e.g., 50-100 µL) of a suitable solvent for LC-MS analysis (e.g., 50% methanol in water with 0.1% formic acid).

Protocol 2: Extraction of this compound from Tissue Samples

This protocol is adapted for the extraction from solid tissues.

Materials:

  • Liquid Nitrogen

  • Mortar and Pestle (pre-chilled)

  • Ice-cold 100 mM Potassium Phosphate Buffer (pH 4.9)

  • Ice-cold 2-propanol

  • Ice-cold Acetonitrile (B52724)

  • Internal Standard

  • Homogenizer (e.g., glass Dounce or mechanical)

  • Centrifuge capable of 15,000 x g at 4°C

  • Solid-Phase Extraction (SPE) cartridges (e.g., C18)

  • Vacuum concentrator or nitrogen evaporator

Procedure:

  • Tissue Collection and Quenching: Immediately flash-freeze the tissue sample in liquid nitrogen upon collection.

  • Grinding: Grind the frozen tissue to a fine powder using a pre-chilled mortar and pestle.

  • Homogenization: Weigh the frozen powder and transfer to a pre-chilled homogenizer tube. Add 1 mL of ice-cold potassium phosphate buffer and 1 mL of ice-cold 2-propanol per 100 mg of tissue. Add the internal standard. Homogenize thoroughly while keeping the sample on ice.

  • Extraction: Add 2 mL of ice-cold acetonitrile and vortex for 5 minutes.

  • Centrifugation: Centrifuge the homogenate at 15,000 x g for 10 minutes at 4°C.

  • Supernatant Collection: Transfer the supernatant to a new tube.

  • Solid-Phase Extraction (Optional but Recommended for Cleaner Samples):

    • Condition a C18 SPE cartridge with methanol, followed by equilibration with acidified water.

    • Load the supernatant onto the cartridge.

    • Wash the cartridge with a low percentage of organic solvent to remove polar impurities.

    • Elute the acyl-CoAs with a higher percentage of organic solvent (e.g., methanol or acetonitrile).

  • Drying and Reconstitution: Evaporate the eluate to dryness and reconstitute as described in Protocol 1.

Visualizations

degradation_pathway cluster_enzymatic Enzymatic Degradation cluster_chemical Chemical Degradation This compound This compound Free Dicarboxylic Acid + CoA Free Dicarboxylic Acid + CoA This compound->Free Dicarboxylic Acid + CoA Hydrolysis Oxidized Products Oxidized Products This compound->Oxidized Products Oxidation Isomerized Products Isomerized Products This compound->Isomerized Products Isomerization Thioesterases Thioesterases Thioesterases->Free Dicarboxylic Acid + CoA β-oxidation enzymes β-oxidation enzymes β-oxidation enzymes->Isomerized Products Alkaline/Neutral pH Alkaline/Neutral pH Alkaline/Neutral pH->Free Dicarboxylic Acid + CoA Reactive Oxygen Species Reactive Oxygen Species Reactive Oxygen Species->Oxidized Products Heat/Light Heat/Light Heat/Light->Isomerized Products

Caption: Potential degradation pathways of this compound.

extraction_workflow cluster_sample Sample Collection & Quenching cluster_extraction Extraction cluster_analysis Analysis Biological Sample Biological Sample Flash Freeze / Cold Methanol Flash Freeze / Cold Methanol Biological Sample->Flash Freeze / Cold Methanol Immediate Quenching Homogenization (Acidic Buffer, 0-4°C) Homogenization (Acidic Buffer, 0-4°C) Flash Freeze / Cold Methanol->Homogenization (Acidic Buffer, 0-4°C) Liquid-Liquid or Solid-Phase Extraction Liquid-Liquid or Solid-Phase Extraction Homogenization (Acidic Buffer, 0-4°C)->Liquid-Liquid or Solid-Phase Extraction Drying & Reconstitution Drying & Reconstitution Liquid-Liquid or Solid-Phase Extraction->Drying & Reconstitution LC-MS/MS Analysis LC-MS/MS Analysis Drying & Reconstitution->LC-MS/MS Analysis

Caption: Recommended workflow for preventing degradation during extraction.

Technical Support Center: Accurate Quantification of 3,4-dimethylidenenonanedioyl-CoA

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides guidance for researchers, scientists, and drug development professionals on the accurate quantification of 3,4-dimethylidenenonanedioyl-CoA and related dicarboxylyl-CoA species.

Frequently Asked Questions (FAQs)

Q1: What is the most suitable analytical method for quantifying this compound?

A1: Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is the most sensitive and selective method for the quantification of acyl-CoAs, including dicarboxylyl-CoAs like this compound.[1][2] This technique allows for the specific detection of the target molecule even in complex biological matrices. The use of Multiple Reaction Monitoring (MRM) mode further enhances specificity by monitoring unique precursor-to-product ion transitions.[1][3]

Q2: Why is an internal standard essential for accurate quantification?

A2: Internal standards are crucial for correcting variability during sample preparation, extraction, and analysis.[4][5] They help to compensate for matrix effects, differences in ionization efficiency, and sample loss, thereby improving the accuracy and reproducibility of the results.[4][5] Adding a stable isotope-labeled internal standard at the beginning of the sample preparation workflow is considered the gold standard.[5][6][7]

Q3: What are the ideal characteristics of an internal standard for this compound?

A3: The ideal internal standard is a stable isotope-labeled (e.g., ¹³C, ¹⁵N, or ²H) version of this compound.[4][5] This is because its chemical and physical properties are nearly identical to the analyte, ensuring it behaves similarly throughout the analytical process.[8] If a custom synthesis is not feasible, a structurally similar odd-chain dicarboxylyl-CoA or a commercially available deuterated long-chain acyl-CoA can be considered as an alternative.[1][9]

Q4: Where can I obtain a suitable internal standard?

A4: For a highly specific molecule like this compound, a custom synthesis of a stable isotope-labeled standard may be necessary. Alternatively, a biosynthetic approach called Stable Isotope Labeling by Essential Nutrients in Cell Culture (SILEC) can be used to generate a library of stable isotope-labeled acyl-CoAs.[6][7][10][11][12] This method involves growing cells in media containing isotopically labeled precursors, such as [¹³C₃¹⁵N₁]-pantothenate.[6][7][10][11][12] Commercially, a variety of deuterated long-chain acyl-CoAs and other related internal standards are available from specialized chemical suppliers.[13][14]

Q5: How can I minimize the degradation of this compound during sample preparation?

A5: Acyl-CoAs are susceptible to degradation.[1] To minimize this, it is critical to quench metabolic activity rapidly, for instance, by using ice-cold solvents.[1] Samples should be kept on ice throughout the preparation process.[1][15] Storage of extracts as dry pellets at -80°C is recommended, and they should be reconstituted just before analysis.[1]

Troubleshooting Guide

IssuePossible Cause(s)Recommended Solution(s)
Low or No Signal for this compound Sample Degradation: Acyl-CoAs are unstable.Ensure rapid quenching of metabolic activity. Keep samples on ice during preparation and store extracts as dry pellets at -80°C. Reconstitute just before analysis.[1]
Inefficient Extraction: The polarity of dicarboxylyl-CoAs can make extraction challenging.Use a robust extraction protocol. A common method involves protein precipitation with an acid like trichloroacetic acid or perchloric acid, followed by solid-phase extraction (SPE) for cleanup.[16][17]
Poor Ionization in MS: The molecule may not ionize efficiently under the chosen conditions.Optimize mass spectrometer source parameters. For acyl-CoAs, positive ion mode electrospray ionization (ESI) is typically used.[9][11]
Poor Chromatographic Peak Shape Interaction with Metal Surfaces: The phosphate (B84403) groups in the CoA moiety can interact with metal surfaces in the LC system.Use a biocompatible LC system or a column with a PEEK lining.
Inappropriate Mobile Phase: The pH and composition of the mobile phase can significantly affect peak shape.For reversed-phase chromatography, consider using an ion-pairing agent or a high pH mobile phase (e.g., with ammonium (B1175870) hydroxide) to improve peak shape and retention.[1]
Inaccurate or Imprecise Quantification Matrix Effects: Co-eluting compounds from the sample matrix can suppress or enhance the ionization of the analyte and/or internal standard.Improve chromatographic separation to resolve the analyte from interfering species. Utilize a stable isotope-labeled internal standard that co-elutes with the analyte to effectively compensate for matrix effects.[5][8]
Lack of a Suitable Internal Standard: Using an inappropriate internal standard can lead to inaccurate results.The best practice is to use a stable isotope-labeled version of the analyte. If unavailable, choose a close structural analog that is not present in the sample, such as an odd-chain dicarboxylyl-CoA.[1]
Non-Linearity of Calibration Curve: The detector response may not be linear across the entire concentration range.Construct the calibration curve using a matrix that closely matches the study samples. A weighted linear regression (e.g., 1/x) can improve accuracy at lower concentrations.[1]

Experimental Protocols

Protocol 1: Selection and Use of a Deuterated Internal Standard

A deuterated internal standard is the preferred choice for quantitative LC-MS analysis due to its similar physicochemical properties to the analyte, which helps in correcting for variations during the analytical process.[8]

Methodology:

  • Selection: Choose a deuterated version of this compound if available. If not, select a deuterated long-chain acyl-CoA that does not naturally occur in the sample (e.g., Heptadecanoyl-d3-CoA). The deuterium (B1214612) label should be on a stable position of the molecule to avoid H/D exchange.[8]

  • Preparation: Prepare a stock solution of the deuterated internal standard in a suitable solvent (e.g., methanol (B129727) or acetonitrile).

  • Spiking: Add a known amount of the internal standard to each sample at the very beginning of the sample preparation process.[5]

  • Analysis: Analyze the samples by LC-MS/MS, monitoring the specific MRM transitions for both the analyte and the deuterated internal standard.

  • Quantification: Calculate the ratio of the analyte peak area to the internal standard peak area. Use this ratio to determine the concentration of the analyte from a calibration curve prepared in the same matrix.

Protocol 2: Biosynthesis of a ¹³C, ¹⁵N-Labeled Acyl-CoA Internal Standard Library (SILEC)

This method allows for the generation of a complex mixture of isotopically labeled acyl-CoAs to be used as internal standards.[6][12]

Methodology:

  • Cell Culture: Culture a suitable cell line (e.g., HepG2 or a Pan6-deficient yeast strain) in a medium where pantothenate is replaced with [¹³C₃¹⁵N₁]-pantothenate.[7][10][11][12]

  • Labeling: Allow the cells to grow for several passages to ensure near-complete incorporation of the labeled pantothenate into the CoA pool (>99%).[12]

  • Extraction: Harvest the cells and extract the acyl-CoAs using a method optimized for these metabolites, typically involving acid precipitation and/or solid-phase extraction.

  • Characterization: The resulting extract will contain a library of ¹³C, ¹⁵N-labeled acyl-CoAs, which will have a 4 Da mass shift compared to their unlabeled counterparts.[11]

  • Application: Spike this labeled extract into your unknown samples as a comprehensive internal standard mixture.

Quantitative Data Summary

Table 1: Comparison of Internal Standard Strategies for Acyl-CoA Quantification

Internal Standard TypeAdvantage(s)Disadvantage(s)Typical Improvement in Precision (%RSD)
Stable Isotope-Labeled Analyte Gold standard; corrects for all stages of the analytical process.[6][7]Often requires custom synthesis; can be expensive.[6][7]< 5%
Structurally Similar Compound (e.g., odd-chain acyl-CoA) Commercially available; cost-effective.[1]May not perfectly mimic the analyte's behavior, especially regarding matrix effects.5-15%
No Internal Standard Simple; no additional cost.Prone to high variability and inaccuracy due to uncorrected errors.> 20%

Visualizations

experimental_workflow cluster_sample_prep Sample Preparation cluster_analysis Analysis sample Biological Sample add_is Add Internal Standard (e.g., Deuterated Analog) sample->add_is Earliest stage quench Quench Metabolism (e.g., Cold Solvent) add_is->quench extract Extract Acyl-CoAs (e.g., Acid Precipitation) quench->extract cleanup Cleanup (e.g., SPE) extract->cleanup lcms LC-MS/MS Analysis (MRM Mode) cleanup->lcms data Data Processing (Peak Integration) lcms->data quant Quantification (Ratio to IS) data->quant internal_standard_selection start Need to Quantify This compound q1 Is a stable isotope-labeled standard commercially available? start->q1 a1_yes Purchase and Use (Gold Standard) q1->a1_yes Yes q2 Is custom synthesis an option? q1->q2 No a2_yes Synthesize a stable isotope-labeled standard q2->a2_yes Yes q3 Is a biosynthetic approach (SILEC) feasible? q2->q3 No a3_yes Generate a labeled acyl-CoA library q3->a3_yes Yes a3_no Select a structurally similar (e.g., odd-chain) internal standard q3->a3_no No

References

Technical Support Center: NMR Acquisition for 3,4-dimethylidenenonanedioyl-CoA

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the NMR acquisition of 3,4-dimethylidenenonanedioyl-CoA and related acyl-CoA compounds.

Frequently Asked Questions (FAQs)

Q1: What are the initial recommended NMR solvents for this compound?

A1: The choice of solvent is critical for acquiring high-quality NMR spectra. Deuterated water (D₂O) is a common choice for highly polar molecules like CoA esters.[1] However, if solubility or stability is an issue, consider using deuterated methanol (B129727) (CD₃OD) or a buffered aqueous solution (e.g., phosphate (B84403) buffer in D₂O) to maintain a stable pH.[2] For less polar derivatives, deuterated chloroform (B151607) (CDCl₃) or acetone-d₆ might be suitable, although solubility could be a limiting factor.[3]

Q2: My CoA derivative appears to be degrading in the NMR tube. How can I improve its stability?

A2: Coenzyme A and its derivatives can be unstable, particularly due to oxidation of the free sulfhydryl group.[2][4] To minimize degradation, it is crucial to degas the NMR solvent and the sample tube with an inert gas like helium or argon.[2][4] Working quickly and keeping the sample cold can also help. For long-term experiments, consider adding a small amount of a reducing agent like DTT, but be aware that it will add signals to your spectrum.

Q3: I'm observing broad peaks in my ¹H NMR spectrum. What are the possible causes and solutions?

A3: Peak broadening in NMR spectra can arise from several factors:

  • Poor Shimming: The magnetic field homogeneity may need to be improved. Re-shimming the spectrometer is the first step.

  • Sample Heterogeneity: Poor solubility or the presence of particulates can lead to broad lines.[3] Ensure your sample is fully dissolved and consider filtering it.

  • High Concentration: At high concentrations, intermolecular interactions can cause peak broadening.[3] Try acquiring the spectrum at a lower concentration.

  • Chemical Exchange: Protons involved in chemical exchange, such as those on hydroxyl or amine groups, can appear broad. Changing the solvent or temperature might help to sharpen these signals.

  • Paramagnetic Impurities: The presence of even trace amounts of paramagnetic metals can cause significant line broadening. Ensure all glassware is thoroughly cleaned.

Q4: How can I effectively suppress the large water signal when working in D₂O?

A4: When working in D₂O, a large residual HDO signal can obscure signals of interest. Several solvent suppression techniques can be employed:

  • Presaturation: This is the most common method, where a low-power radiofrequency pulse is applied at the water frequency to saturate the signal.

  • WATERGATE (Water Suppression by Gradient-Tailored Excitation): This is a pulse sequence that uses pulsed field gradients to dephase the water magnetization.

  • Excitation Sculpting: This is another gradient-based method that is very effective at suppressing the water signal.

The choice of method will depend on the spectrometer's capabilities and the proximity of your signals of interest to the water resonance.

Troubleshooting Guide

This guide addresses specific issues you may encounter during NMR data acquisition for this compound.

Problem Potential Cause Recommended Solution
Low Signal-to-Noise (S/N) Ratio Insufficient sample concentration.Increase the sample concentration if possible.
Incorrect number of scans.Increase the number of scans. The S/N ratio increases with the square root of the number of scans.[5]
Suboptimal pulse width calibration.Recalibrate the 90° pulse width for your specific sample and probe.
Poor Resolution and Overlapping Peaks Magnetic field inhomogeneity.Re-shim the spectrometer.
Inappropriate solvent.Try a different deuterated solvent to induce different chemical shifts.[3] Benzene-d₆ is known to cause significant chemical shift changes compared to CDCl₃.[3]
High sample viscosity.Dilute the sample or acquire the spectrum at a higher temperature.
Inaccurate Integrations Incomplete T₁ relaxation.Ensure the relaxation delay (d1) is at least 5 times the longest T₁ of the signals you want to integrate.[6]
Non-uniform excitation.Check the pulse width calibration.
Baseline distortion.Apply appropriate baseline correction during data processing.
Phase Distortions Incorrect phasing parameters.Manually re-phase the spectrum carefully.
Temperature instability.Allow the sample to equilibrate to the probe temperature before acquisition.

Experimental Protocols

Sample Preparation for ¹H NMR in D₂O
  • Dissolution: Dissolve approximately 1-5 mg of this compound in 0.5-0.7 mL of D₂O (99.9%).

  • pH Adjustment (Optional): If the compound is pH-sensitive, use a deuterated buffer (e.g., 50 mM phosphate buffer, pD 7.0).

  • Internal Standard: Add a known amount of an internal standard, such as TSP (trimethylsilylpropanoic acid), for chemical shift referencing and quantification.[2]

  • Degassing: Bubble helium or argon gas through the solution for 5-10 minutes to remove dissolved oxygen.[2][4]

  • Transfer: Transfer the solution to a clean, dry 5 mm NMR tube.

Standard ¹H NMR Acquisition Parameters

The following table provides a starting point for ¹H NMR acquisition parameters. These may need to be optimized for your specific instrument and sample.

Parameter Suggested Value Rationale
Pulse Program zgpr or similar with water suppressionTo suppress the residual HDO signal.
Spectral Width (SW) 16 ppmTo cover the typical chemical shift range for organic molecules.
Number of Points (TD) 65536 (64k)To ensure good digital resolution.
Acquisition Time (AQ) ~2-4 sDetermined by SW and TD.
Relaxation Delay (d1) 5-7 x T₁For quantitative analysis, ensure full relaxation.[5] For routine spectra, 1-2 s may be sufficient.
Number of Scans (NS) 16 - 128Dependent on sample concentration; increase for better S/N.
Receiver Gain (RG) Auto-adjustTo avoid signal clipping.
Temperature 298 K (25 °C)Maintain a constant temperature for reproducibility.
2D NMR Experiments (COSY and HSQC)

For unambiguous assignment of proton and carbon signals, 2D NMR experiments are highly recommended.

  • COSY (Correlation Spectroscopy): This experiment identifies scalar-coupled protons, revealing neighboring protons in the molecule.

  • HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates directly bonded ¹H-¹³C pairs, allowing for the assignment of carbon signals based on their attached protons.

Standard pulse programs available on most spectrometers can be used for these experiments. The number of increments in the indirect dimension and the number of scans per increment should be adjusted to achieve the desired resolution and S/N ratio.

Visualizations

Logical Workflow for NMR Troubleshooting

NMR_Troubleshooting_Workflow start Start: Poor NMR Spectrum check_sn Low Signal-to-Noise? start->check_sn increase_scans Increase Number of Scans check_sn->increase_scans Yes increase_conc Increase Concentration check_sn->increase_conc Yes check_pulse Check Pulse Width check_sn->check_pulse Yes check_resolution Poor Resolution / Peak Overlap? check_sn->check_resolution No increase_scans->check_resolution increase_conc->check_resolution check_pulse->check_resolution shim Re-shim Spectrometer check_resolution->shim Yes change_solvent Try Different Solvent check_resolution->change_solvent Yes check_broadening Broad Peaks? check_resolution->check_broadening No shim->check_broadening change_solvent->check_broadening check_solubility Check Solubility / Filter Sample check_broadening->check_solubility Yes lower_conc Lower Concentration check_broadening->lower_conc Yes check_integration Inaccurate Integrals? check_broadening->check_integration No check_solubility->check_integration lower_conc->check_integration increase_d1 Increase Relaxation Delay (d1) check_integration->increase_d1 Yes baseline_correction Apply Baseline Correction check_integration->baseline_correction Yes end Good Spectrum Obtained check_integration->end No increase_d1->end baseline_correction->end

References

Technical Support Center: Mass Spectrometry of 3,4-Dimethylidenenonanedioyl-CoA

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in minimizing adduct formation during the mass spectrometry analysis of 3,4-dimethylidenenonanedioyl-CoA.

Frequently Asked Questions (FAQs)

Q1: What are adducts in mass spectrometry and why are they a concern for this compound analysis?

A1: Adducts are ions formed when the target molecule, this compound, associates with other ions present in the sample, mobile phase, or from the analytical system itself. Common adducts include sodium ([M+Na]⁺), potassium ([M+K]⁺), and ammonium (B1175870) ([M+NH₄]⁺) in positive ion mode, as well as formate (B1220265) ([M+HCOO]⁻) and acetate (B1210297) ([M+CH₃COO]⁻) in negative ion mode. These adducts appear at different mass-to-charge (m/z) ratios than the protonated or deprotonated molecule ([M+H]⁺ or [M-H]⁻). This splitting of the analyte signal across multiple species can lead to reduced sensitivity for the desired ion, complicate data interpretation, and compromise the accuracy and precision of quantitative analyses.[1][2][3]

Q2: What are the most common sources of sodium and potassium adducts?

A2: The most common sources of sodium and potassium contamination are laboratory glassware, from which salts can leach into solvents.[1][4] Other significant sources include the analysts themselves (transfer from hands), impurities in solvents and reagents (even in high-purity grades), and plasticware from which plasticizers and other molecules can leach.[1][4] It is crucial to use high-purity, LC-MS grade solvents and reagents to minimize this contamination.[2][5]

Q3: How can I recognize adduct peaks in my mass spectrum?

A3: Adduct peaks can be identified by their mass difference from the molecular ion ([M+H]⁺ or [M-H]⁻). For example, a sodium adduct will appear at a m/z value 22 units higher than the protonated molecule, while a potassium adduct will be 38 units higher.[1] A table summarizing common adducts is provided in the "Quantitative Data Summary" section.

Q4: Can mobile phase additives help in reducing adduct formation?

A4: Yes, mobile phase additives can be very effective.[6][7] Lowering the pH of the mobile phase with a volatile organic acid like formic acid or acetic acid can provide an excess of protons, promoting the formation of the protonated molecule [M+H]⁺ over metal adducts.[1][4] Conversely, if the protonated molecule is not readily formed, intentionally adding a salt like sodium acetate can drive the formation towards a single, quantifiable adduct ion.[1] Ammonium acetate is also a common additive used to improve ionization and chromatography.

Q5: Besides adducts, what other factors can affect the signal intensity of my target molecule?

A5: Ion suppression is another major factor. This occurs when other components in the sample matrix co-elute with the analyte and interfere with its ionization, leading to a decreased signal intensity.[8] Proper sample preparation and good chromatographic separation are key to mitigating ion suppression.[3]

Troubleshooting Guide: Adduct Formation

This guide provides solutions to common issues related to adduct formation during the mass spectrometry analysis of this compound.

Problem Potential Cause Solution
High abundance of sodium ([M+Na]⁺) and/or potassium ([M+K]⁺) adducts. Contamination of the sample, mobile phase, or LC-MS system with sodium or potassium salts. Glassware is a common culprit.[1][4]1. Use Plasticware: Whenever possible, use polypropylene (B1209903) or other suitable plastic labware instead of glass to prepare samples and mobile phases.[1] 2. High-Purity Solvents and Reagents: Ensure that water, acetonitrile (B52724), methanol (B129727), and any mobile phase additives are of the highest available LC-MS grade.[2][5] 3. Add a Proton Source: Acidify the mobile phase with 0.1% formic acid or acetic acid to promote the formation of the [M+H]⁺ ion.[1][4] 4. System Cleaning: If adducts persist, salts may have accumulated in the LC system or mass spectrometer ion source. Follow the manufacturer's protocol for cleaning these components.
Poor signal intensity for the [M+H]⁺ ion, with the signal split among multiple adducts. Insufficient proton availability in the ESI source, leading to competitive formation of various adducts.1. Optimize Mobile Phase pH: Lowering the pH with formic or acetic acid can significantly enhance the [M+H]⁺ signal.[1] 2. Consider a Different Additive: Experiment with ammonium formate or ammonium acetate as mobile phase additives, as they can sometimes improve ionization efficiency and reduce alkali adducts.
Presence of unexpected adducts (e.g., with acetonitrile [M+ACN+H]⁺). High concentration of organic solvent in the mobile phase or specific interactions between the analyte and the solvent.1. Adjust Mobile Phase Composition: Modify the gradient to elute the analyte at a lower organic solvent concentration if possible. 2. Change Organic Solvent: If feasible for the chromatography, try switching from acetonitrile to methanol or vice-versa.
Signal intensity varies significantly between runs. Inconsistent levels of adduct-forming contaminants or unstable spray conditions.1. Fresh Mobile Phase: Prepare fresh mobile phase for each run to avoid concentration changes due to evaporation and potential for contamination.[5] 2. System Equilibration: Ensure the LC system is thoroughly equilibrated with the mobile phase before injecting the sample. 3. Check for Contamination: Investigate potential sources of contamination in the sample preparation workflow.

Quantitative Data Summary

The following table lists the theoretical m/z values for this compound and its common adducts. The molecular weight of a similar compound, 3,4-dimethylidenedecanedioyl-CoA, is 975.79 g/mol . This value is used for the calculations below.

Ion SpeciesFormulaMass Difference (Da)Calculated m/z
Protonated Molecule [M+H]⁺ +1.0078 976.80
Sodium Adduct[M+Na]⁺+22.9898998.78
Potassium Adduct[M+K]⁺+38.96371014.75
Ammonium Adduct[M+NH₄]⁺+18.0344993.82
Acetonitrile Adduct[M+ACN+H]⁺+42.03431018.83
Deprotonated Molecule [M-H]⁻ -1.0078 974.78
Formate Adduct[M+HCOO]⁻+44.99821020.79
Acetate Adduct[M+CH₃COO]⁻+59.01331034.80

Detailed Experimental Protocol

This protocol provides a starting point for developing a robust LC-MS/MS method for the analysis of this compound, with a focus on minimizing adduct formation.

1. Sample Preparation (based on solid-phase extraction for long-chain acyl-CoAs)

  • Objective: To extract the acyl-CoA from a biological matrix and remove interfering substances.

  • Materials:

    • Biological sample (e.g., tissue homogenate, cell lysate)

    • Internal Standard (e.g., C17:0-CoA)

    • Extraction Buffer: 100 mM Potassium Phosphate, pH 4.9

    • Organic Solvent Mixture: Acetonitrile:Isopropanol:Methanol (3:1:1 v/v/v)

    • Solid-Phase Extraction (SPE) Cartridge: C18, appropriate size for sample volume

    • SPE Conditioning Solvent: Methanol

    • SPE Equilibration Solvent: Water

    • SPE Wash Solvent: Water

    • Elution Solvent: Methanol with 0.1% Formic Acid

  • Procedure:

    • To the sample, add the internal standard.

    • Add an equal volume of cold Extraction Buffer and vortex.

    • Add an equal volume of the Organic Solvent Mixture, vortex thoroughly, and centrifuge to pellet precipitated proteins.

    • Transfer the supernatant to a new tube.

    • Condition the C18 SPE cartridge with one column volume of Methanol, followed by one column volume of Water.

    • Load the supernatant onto the SPE cartridge.

    • Wash the cartridge with two column volumes of Water to remove salts and other polar impurities.

    • Elute the this compound with an appropriate volume of Elution Solvent.

    • Evaporate the eluate to dryness under a stream of nitrogen and reconstitute in a suitable volume of the initial mobile phase conditions.

2. LC-MS/MS Analysis

  • Objective: To achieve good chromatographic separation and sensitive detection of the target analyte with minimal adduct formation.

  • Instrumentation:

    • HPLC or UHPLC system coupled to a triple quadrupole or high-resolution mass spectrometer.

    • Electrospray Ionization (ESI) source.

  • LC Method:

    • Column: C18 reversed-phase column (e.g., 2.1 x 100 mm, 1.8 µm).

    • Mobile Phase A: Water with 0.1% Formic Acid.

    • Mobile Phase B: Acetonitrile with 0.1% Formic Acid.

    • Flow Rate: 0.3 mL/min.

    • Gradient:

      • 0-2 min: 5% B

      • 2-15 min: Linear gradient to 95% B

      • 15-18 min: Hold at 95% B

      • 18.1-22 min: Return to 5% B and equilibrate.

    • Column Temperature: 40 °C.

    • Injection Volume: 5 µL.

  • MS Method:

    • Ionization Mode: Positive Electrospray Ionization (ESI+).

    • Capillary Voltage: 3.5 kV.

    • Source Temperature: 150 °C.

    • Desolvation Temperature: 400 °C.

    • Desolvation Gas Flow: 800 L/hr.

    • Cone Gas Flow: 50 L/hr.

    • Acquisition Mode: Multiple Reaction Monitoring (MRM) for a triple quadrupole or targeted MS/MS for a high-resolution instrument. A characteristic neutral loss of 507 Da is common for acyl-CoAs.[8][9]

      • Precursor Ion (Q1): m/z 976.8 (for [M+H]⁺).

      • Product Ion (Q3): A specific fragment ion should be determined by infusing a standard of the analyte. A common fragment for acyl-CoAs corresponds to the adenosine (B11128) 3',5'-diphosphate fragment at m/z 428.0365.

Visualizations

TroubleshootingWorkflow problem problem cause cause solution solution high_adducts High [M+Na]⁺ / [M+K]⁺ Adducts contamination Salt Contamination high_adducts->contamination is caused by use_plastic Use Plasticware contamination->use_plastic is solved by high_purity Use High-Purity Solvents contamination->high_purity is solved by add_acid Add Formic/Acetic Acid contamination->add_acid is solved by clean_system Clean LC/MS System contamination->clean_system is solved by ExperimentalWorkflow step step substep substep start Start: Biological Sample sample_prep 1. Sample Preparation start->sample_prep spe Solid-Phase Extraction (SPE) sample_prep->spe lcms 2. LC-MS/MS Analysis spe->lcms rp_hplc Reversed-Phase HPLC lcms->rp_hplc esi_ms Positive ESI-MS/MS lcms->esi_ms data_analysis 3. Data Analysis lcms->data_analysis end End: Quantified Results data_analysis->end

References

Validation & Comparative

Charting the Unseen: A Comparative Guide to the Validation of 3,4-dimethylidenenonanedioyl-CoA as a Putative Metabolic Intermediate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The identification and validation of novel metabolic intermediates are crucial for advancing our understanding of cellular biochemistry and for the development of new therapeutic agents. This guide provides a comprehensive framework for the validation of a putative metabolite, 3,4-dimethylidenenonanedioyl-CoA. As this specific molecule is not yet established in the scientific literature, this document outlines the necessary experimental strategies, comparative analytical techniques, and data presentation required to rigorously validate its existence and function as a true metabolic intermediate.

Hypothetical Metabolic Context

To investigate this compound, we first propose a hypothetical metabolic pathway. Based on its structure, this molecule could potentially be an intermediate in a unique fatty acid degradation or biosynthesis pathway, possibly involving modifications of dicarboxylic acids. The validation process would begin with a targeted search for enzymatic activities that could produce or consume this molecule.

Experimental Workflow for Validation

A multi-pronged approach is essential for the robust validation of a new metabolite. The following workflow outlines the key experimental stages:

Metabolite Validation Workflow cluster_Discovery Discovery & Identification cluster_Synthesis Chemical & Enzymatic Synthesis cluster_Quantification Quantification & Comparison cluster_Validation Biological Validation A Hypothesize Pathway B Untargeted Metabolomics (LC-MS/MS) A->B C Spectral Library Matching (In Silico Fragmentation) B->C D Chemical Synthesis of Authentic Standard C->D Confirm Structure F Targeted LC-MS/MS D->F Develop Method G HPLC-UV D->G Develop Method H Enzymatic Assay D->H Develop Substrate E Enzymatic Synthesis (Putative Enzymes) E->F Confirm Product I Isotope Tracing (e.g., 13C-labeling) F->I J Enzyme Knockout/ Knockdown Studies F->J K In Vitro Enzyme Kinetics H->K

Caption: A logical workflow for the discovery, synthesis, quantification, and biological validation of a novel metabolic intermediate.

Comparative Analysis of Detection and Quantification Methods

The accurate detection and quantification of acyl-CoA thioesters are challenging due to their low abundance and reactivity.[1][2] A comparison of the most relevant analytical techniques is presented below.

Analytical Method Principle Advantages Disadvantages Limit of Detection (LOD)
LC-MS/MS Separates molecules by liquid chromatography and identifies them by their mass-to-charge ratio and fragmentation pattern.[3]High sensitivity and specificity; allows for untargeted discovery and targeted quantification.[4]Requires expensive instrumentation; ion suppression can affect quantification.Femtomole (fmol) range.[1]
HPLC-UV Separates molecules by high-performance liquid chromatography and detects them by UV absorbance of the adenine (B156593) ring in CoA.[1]Widely available; robust and reproducible for quantification.Lower sensitivity than MS; requires a purified standard for identification.Picomole (pmol) range.
Enzymatic Assays Uses specific enzymes that act on or produce the target acyl-CoA, coupled to a detectable reaction (e.g., NADH production).[5]High specificity; can be adapted to high-throughput screening.Requires a specific enzyme, which may not be available for a novel metabolite; can be less sensitive than MS.Picomole (pmol) range.[5]

Detailed Experimental Protocols

Untargeted Metabolomics for Initial Identification

Objective: To detect a feature (a specific mass-to-charge ratio and retention time) corresponding to this compound in biological samples.

Protocol:

  • Sample Preparation: Quench metabolism rapidly, for example, using liquid nitrogen. Extract metabolites using a solvent system suitable for polar molecules, such as a mixture of methanol, acetonitrile, and water.[1]

  • LC-MS/MS Analysis: Perform liquid chromatography using a C18 reversed-phase column with a gradient elution of ammonium (B1175870) acetate (B1210297) in water and acetonitrile.[4] Analyze the eluent using a high-resolution mass spectrometer in both positive and negative ion modes.

  • Data Analysis: Process the raw data to identify features. Search for the predicted exact mass of this compound. Perform in silico fragmentation of the predicted structure and compare it to the experimental MS/MS spectrum.[4]

Chemical Synthesis of an Authentic Standard

Objective: To produce a pure standard of this compound for structural confirmation and as a reference for quantification.

Protocol: The synthesis would likely involve a multi-step process starting from a suitable precursor dicarboxylic acid. A common method for synthesizing acyl-CoAs is the mixed anhydride (B1165640) method.[6]

  • Synthesize 3,4-dimethylidenenonanedioic acid.

  • Activate the carboxylic acid groups, for example, by forming a mixed anhydride with ethyl chloroformate.

  • React the activated dicarboxylic acid with Coenzyme A (CoASH) in an aqueous-organic solvent mixture to form the desired thioester.[6]

  • Purify the product using solid-phase extraction followed by preparative HPLC.[6]

  • Characterize the final product using NMR and high-resolution mass spectrometry to confirm its structure.[6]

Targeted Quantification by LC-MS/MS

Objective: To accurately measure the concentration of this compound in biological samples.

Protocol:

  • Method Development: Using the synthesized standard, optimize the LC-MS/MS method. Select specific precursor and product ion transitions for multiple reaction monitoring (MRM) to ensure high selectivity and sensitivity.

  • Sample Preparation: Spike an internal standard (e.g., a 13C-labeled version of the analyte) into the samples before extraction to correct for matrix effects and variations in recovery.

  • Quantification: Generate a standard curve using the authentic standard and use it to determine the concentration of the analyte in the biological samples.

Isotope Tracing to Confirm Pathway Flux

Objective: To demonstrate that this compound is an intermediate in a specific metabolic pathway.

Protocol:

  • Labeling Experiment: Incubate cells or organisms with a stable isotope-labeled precursor of the hypothesized pathway (e.g., 13C-labeled fatty acid or dicarboxylic acid).

  • Metabolite Extraction and Analysis: Extract metabolites at different time points and analyze them using LC-MS/MS.

  • Data Analysis: Track the incorporation of the isotopic label into this compound and other intermediates in the proposed pathway. The pattern and rate of label incorporation can confirm the metabolic connections.

Signaling Pathway and Logical Relationships

The validation of a metabolic intermediate relies on establishing a clear cause-and-effect relationship between enzymatic activity and the presence of the metabolite.

Metabolic Pathway Logic cluster_pathway Hypothetical Metabolic Pathway cluster_validation Validation Experiments Precursor Upstream Metabolite Intermediate This compound Precursor->Intermediate Enzyme A Product Downstream Metabolite Intermediate->Product Enzyme B KO_A Knockout of Enzyme A KO_A->Intermediate Decreased Levels KO_B Knockout of Enzyme B KO_B->Intermediate Increased Levels Tracer Isotope-labeled Precursor Tracer->Intermediate Label Incorporation

Caption: Logical relationships in validating a metabolic intermediate through genetic manipulation and isotope tracing.

Conclusion

The validation of this compound as a metabolic intermediate requires a systematic and multi-faceted experimental approach. This guide provides a roadmap for researchers, starting from initial discovery using untargeted metabolomics, through chemical synthesis for structural confirmation, to rigorous biological validation using targeted quantification and isotope tracing. By employing these comparative methodologies and adhering to the outlined protocols, the scientific community can confidently establish the role of this and other novel molecules in the complex web of cellular metabolism.

References

Comparative Metabolomics: Nonanedioyl-CoA vs. 3,4-Dimethylidenenonanedioyl-CoA - A Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

A comprehensive comparative analysis of the metabolomics of nonanedioyl-CoA and 3,4-dimethylidenenonanedioyl-CoA is not feasible at this time due to a significant lack of available scientific data for this compound. Extensive searches of scholarly databases, chemical supplier catalogs, and metabolomics repositories have yielded no specific information on the synthesis, metabolic fate, or biological function of this compound. While some chemical suppliers list structurally similar compounds, such as 3,4-dimethylideneoctanedioyl-CoA and 3,4-dimethylidenedecanedioyl-CoA, there is no associated research or experimental data available in the public domain.

This guide will, therefore, focus on the available information for nonanedioyl-CoA, providing a foundational understanding of its context within fatty acid metabolism. We will also present general methodologies for acyl-CoA analysis that would be applicable to the study of novel acyl-CoA species like this compound, should it be synthesized and investigated in the future.

Nonanedioyl-CoA: An Overview

Nonanedioyl-CoA is the coenzyme A thioester of nonanedioic acid, also known as azelaic acid. Dicarboxylic acids like azelaic acid are known to be metabolized via β-oxidation. This process involves the sequential removal of two-carbon units from the acyl-CoA chain.

Putative Metabolic Pathway of Nonanedioyl-CoA

The metabolism of dicarboxylic acids is understood to occur in both mitochondria and peroxisomes. The general pathway for the degradation of a dicarboxylyl-CoA, such as nonanedioyl-CoA, would likely proceed through β-oxidation, yielding shorter-chain dicarboxylyl-CoAs, acetyl-CoA, and ultimately succinyl-CoA, which can then enter the Krebs cycle.

Below is a conceptual workflow for the study of acyl-CoA metabolism, which could be applied to nonanedioyl-CoA.

cluster_sample_prep Sample Preparation cluster_analysis Analytical Workflow cluster_interpretation Data Interpretation CellCulture Cell Culture/ Tissue Homogenate Extraction Acyl-CoA Extraction CellCulture->Extraction Metabolite Quenching LCMS LC-MS/MS Analysis Extraction->LCMS Sample Injection DataProcessing Data Processing LCMS->DataProcessing Raw Data MetaboliteID Metabolite Identification DataProcessing->MetaboliteID Peak Features PathwayAnalysis Pathway Analysis MetaboliteID->PathwayAnalysis Identified Acyl-CoAs ComparativeAnalysis Comparative Metabolomics PathwayAnalysis->ComparativeAnalysis Metabolic Insights

Figure 1. A general workflow for the metabolomic analysis of acyl-CoAs.

Experimental Protocols for Acyl-CoA Analysis

For researchers interested in studying nonanedioyl-CoA or pioneering the investigation of this compound, the following experimental protocols provide a general framework.

Table 1: Methodologies for Acyl-CoA Quantification
Method Principle Advantages Considerations
LC-MS/MS Separation by liquid chromatography followed by detection and fragmentation by tandem mass spectrometry.High sensitivity and specificity; allows for the quantification of a wide range of acyl-CoAs simultaneously.Requires specialized equipment and expertise; matrix effects can influence quantification.[1]
HPLC with UV Detection Separation by high-performance liquid chromatography and detection based on the absorbance of the adenine (B156593) moiety of CoA at ~260 nm.Relatively simple and widely available instrumentation.Lower sensitivity and specificity compared to MS; co-eluting compounds can interfere with quantification.
Detailed Protocol: Acyl-CoA Extraction from Cultured Cells
  • Cell Culture and Harvest: Grow cells to the desired confluency. Aspirate the culture medium and quickly wash the cells with ice-cold phosphate-buffered saline (PBS).

  • Metabolism Quenching: Immediately add a cold extraction solvent (e.g., 80% methanol) to the culture dish to quench metabolic activity and lyse the cells.

  • Scraping and Collection: Scrape the cells in the extraction solvent and transfer the lysate to a microcentrifuge tube.

  • Centrifugation: Centrifuge the lysate at a high speed (e.g., 16,000 x g) at 4°C to pellet cell debris.

  • Supernatant Collection: Carefully collect the supernatant containing the extracted metabolites.

  • Storage: Store the extracts at -80°C until analysis to prevent degradation of acyl-CoAs.

Future Directions and the Quest for this compound

The absence of data on this compound presents a clear gap in our understanding and an opportunity for novel research. The first logical step would be the chemical synthesis of this molecule. Following successful synthesis and purification, its metabolic fate could be investigated using the following approaches:

  • In Vitro Enzymatic Assays: Incubating the synthesized this compound with isolated mitochondria or peroxisomes, or with purified enzymes of the β-oxidation pathway, could reveal if it is a substrate for these metabolic pathways.

  • Stable Isotope Tracing: Synthesizing a labeled version (e.g., ¹³C or ²H) of this compound and introducing it to cell cultures or animal models would allow for the tracing of its metabolic conversion and the identification of downstream metabolites.

The following diagram illustrates a hypothetical signaling pathway that could be investigated, where an acyl-CoA molecule influences cellular processes.

AcylCoA Novel Acyl-CoA (e.g., 3,4-dimethylidene- nonanedioyl-CoA) Enzyme Metabolic Enzyme AcylCoA->Enzyme Metabolism Receptor Nuclear Receptor/ Signaling Protein AcylCoA->Receptor Direct Binding Metabolite Downstream Metabolite Enzyme->Metabolite Metabolite->Receptor Activation/ Inhibition GeneExpression Gene Expression Changes Receptor->GeneExpression CellularResponse Cellular Response GeneExpression->CellularResponse

Figure 2. A hypothetical signaling pathway involving a novel acyl-CoA.

References

Functional Assays to Confirm the Role of a Novel Acyl-CoA Derivative: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For: Researchers, scientists, and drug development professionals.

Abstract: The characterization of novel metabolites is a cornerstone of advancing our understanding of cellular metabolism and identifying new therapeutic targets. This guide provides a comparative overview of functional assays applicable to the characterization of a putative molecule, 3,4-dimethylidenenonanedioyl-CoA. As this specific molecule is not found in current literature, this document focuses on established methodologies for analogous compounds, namely unsaturated and dicarboxylyl-CoA thioesters. By presenting detailed experimental protocols, data comparison tables, and logical workflow diagrams, we aim to equip researchers with the necessary tools to elucidate the function of novel acyl-CoA derivatives.

Introduction: Characterizing a Novel Acyl-CoA Thioester

Coenzyme A (CoA) and its thioester derivatives are central to numerous metabolic pathways, including fatty acid synthesis and oxidation, the citric acid cycle, and the biosynthesis of complex lipids and secondary metabolites.[1][2] The hypothetical molecule, this compound, suggests a nine-carbon dicarboxylic acid backbone with a conjugated diene system, activated as a CoA thioester. Its structure implies potential roles in modified fatty acid degradation, as a product of oxidative processes, or as an intermediate in a unique biosynthetic pathway.

Confirming the biological role of such a novel molecule requires a multi-faceted approach. This guide compares three primary categories of functional assays:

  • Quantitative Analysis: Determining the presence and concentration of the molecule in biological samples.

  • Enzymatic Assays: Identifying and characterizing enzymes that produce or consume the molecule.

  • Pathway Elucidation: Placing the molecule within a broader metabolic context.

We will explore the leading techniques within each category, providing both theoretical comparisons and practical, detailed protocols.

Comparative Analysis of Functional Assays

The selection of an appropriate assay depends on the research question, the available sample material, and the required sensitivity and throughput. The following tables provide a comparative summary of key methodologies.

Table 1: Quantitative Analysis Methods for Acyl-CoA Derivatives

MethodPrincipleDetectionThroughputSensitivityKey AdvantagesKey Limitations
HPLC-UV Chromatographic separation based on polarity, followed by UV absorbance detection of the adenine (B156593) moiety of CoA.[3][4]UV (260 nm)MediumModerate (pmol)Robust, widely available, good for quantification of known standards.Limited specificity for co-eluting compounds; lower sensitivity than MS.
LC-MS/MS Chromatographic separation coupled with mass spectrometry for identification and quantification based on mass-to-charge ratio and fragmentation patterns.[5][6][7]Mass SpectrometryMedium-HighHigh (fmol-amol)High specificity and sensitivity; allows for discovery of unknown derivatives.[8]Higher equipment cost and complexity; requires specialized expertise.
Fluorometric Kits Enzymatic reactions that consume CoA or acyl-CoAs and produce a fluorescent product.[9]FluorescenceHighHigh (pmol)Simple "mix-and-read" format, suitable for high-throughput screening.Measures total CoA or acyl-CoA pools, not specific molecular species.

Table 2: Comparison of Enzymatic Assays for Acyl-CoA Metabolism

Assay TypePrincipleCommon SubstratesDetection MethodUse Case
Dehydrogenase Assay Measures the change in absorbance of NAD+/NADH or NADP+/NADPH as the acyl-CoA is oxidized or reduced.[10][11][12]Unsaturated Acyl-CoAsSpectrophotometry (340 nm)Characterizing dehydrogenases involved in β-oxidation.
Reductase Assay Monitors the consumption of NADPH during the reduction of a double bond in the acyl-CoA, often a conjugated diene.[13][14]Dienoyl-CoAsSpectrophotometry (340 nm)Specifically for enzymes like 2,4-dienoyl-CoA reductase.
Thioesterase Assay Measures the release of free CoA-SH from the acyl-CoA substrate, or the disappearance of the acyl-CoA.[15][16]Dicarboxylyl-CoAs, Succinyl-CoAHPLC, LC-MS/MS, or coupled enzymatic assaysIdentifying enzymes that terminate metabolic pathways or regulate CoA pools.
Synthetase/Ligase Assay Measures the formation of the acyl-CoA from the corresponding free acid and CoA, often by monitoring ATP consumption or product formation.[17]Dicarboxylic AcidsHPLC, LC-MS/MSCharacterizing the activation step of a metabolite.

Experimental Protocols

The following sections provide detailed methodologies for key experiments that would be central to characterizing this compound or a similar novel derivative.

Protocol for Acyl-CoA Extraction and Quantification by LC-MS/MS

This protocol is adapted from methods for extracting and analyzing a broad range of acyl-CoA species from tissues.[3][18]

Materials:

  • Tissue sample (e.g., liver, heart), flash-frozen in liquid nitrogen.

  • Homogenization Buffer: 100 mM KH₂PO₄, pH 4.9.

  • Extraction Solvents: 2-propanol, acetonitrile (B52724) (ACN).

  • Saturated (NH₄)₂SO₄ solution.

  • Solid Phase Extraction (SPE) columns (e.g., oligonucleotide purification column).

  • LC-MS/MS system with a C18 reversed-phase column.

  • Mobile Phase A: Water with 5 mM ammonium (B1175870) acetate, pH 6.8.

  • Mobile Phase B: Methanol.

Procedure:

  • Homogenization: Weigh ~50-100 mg of frozen tissue and homogenize in 2 mL of ice-cold Homogenization Buffer using a glass homogenizer.

  • Add 2 mL of 2-propanol and homogenize again.

  • Extraction: Add 0.25 mL of saturated (NH₄)₂SO₄ and 4 mL of ACN. Vortex vigorously for 5 minutes.

  • Centrifuge at 2,000 x g for 5 minutes at 4°C.

  • Collect the upper organic phase containing the acyl-CoAs.

  • Purification (SPE): Dilute the extract with 10 mL of Homogenization Buffer and load it onto a pre-conditioned SPE column.

  • Wash the column with a water/ACN mixture to remove impurities.

  • Elute the acyl-CoAs with 2-propanol.

  • Analysis: Evaporate the eluent to dryness under a stream of nitrogen and reconstitute in 50 µL of 50 mM ammonium acetate.

  • Inject 5-10 µL onto the LC-MS/MS system.

  • LC Gradient:

    • 0-1.5 min: 2% B

    • 1.5-5.5 min: Gradient to 95% B

    • 5.5-14.5 min: Hold at 95% B

    • 14.5-15 min: Return to 2% B

    • 15-20 min: Re-equilibrate at 2% B

  • MS Detection: Use a high-resolution mass spectrometer to perform a full scan to identify the [M+H]⁺ ion of the target molecule. Use targeted MS/MS (Multiple Reaction Monitoring) for quantification, monitoring the transition from the precursor ion to a characteristic fragment ion (e.g., the phosphopantetheine fragment).

Protocol for a Spectrophotometric Dienoyl-CoA Reductase Assay

This protocol is based on assays for 2,4-dienoyl-CoA reductase, an enzyme likely to interact with a conjugated diene system as found in the hypothetical molecule.[13][14]

Materials:

  • Purified recombinant enzyme or cell/tissue homogenate.

  • Assay Buffer: 50 mM PBS, pH 7.4, 100 µM EDTA.

  • NADPH solution (10 mM stock).

  • Substrate: this compound (or an analogous dienoyl-CoA, e.g., 2,4-decadienoyl-CoA) (1 mM stock).

  • UV-transparent 96-well plate or cuvettes.

  • Spectrophotometer capable of reading at 340 nm.

Procedure:

  • Reaction Mixture Preparation: In each well or cuvette, prepare the reaction mixture (final volume 200 µL):

    • 170 µL Assay Buffer

    • 2.5 µL NADPH stock solution (final concentration: 125 µM)

    • 10 µL enzyme solution (e.g., 10 µg of protein)

  • Pre-incubation: Incubate the mixture at room temperature for 5-10 minutes to establish a baseline.

  • Initiate Reaction: Add 10 µL of the substrate stock solution (final concentration: 50 µM) to start the reaction.

  • Measurement: Immediately begin monitoring the decrease in absorbance at 340 nm every 15-30 seconds for 5-10 minutes. The rate of NADPH oxidation is directly proportional to the enzyme activity.

  • Calculation: Calculate the enzyme activity using the Beer-Lambert law and the molar extinction coefficient of NADPH (6,220 M⁻¹cm⁻¹).

Protocol for In Vitro Pathway Reconstitution

This advanced technique aims to confirm the function of a molecule by rebuilding its proposed metabolic pathway using purified enzymes.[19][20][21]

Materials:

  • Purified enzymes suspected to be involved in the pathway (e.g., a synthetase to produce the molecule, and a reductase to consume it).

  • All necessary substrates (e.g., 3,4-dimethylidenenonanedioic acid, CoA, ATP, NADPH).

  • Reaction Buffer: A buffer optimal for all enzymes in the system (e.g., 100 mM HEPES, pH 7.5, 10 mM MgCl₂).

  • Quenching solution (e.g., perchloric acid or ice-cold acetonitrile).

  • LC-MS/MS for product analysis.

Procedure:

  • Synthetase Reaction:

    • In a microfuge tube, combine the Reaction Buffer, 3,4-dimethylidenenonanedioic acid, CoA, ATP, and the purified synthetase enzyme.

    • Incubate at the optimal temperature (e.g., 37°C) for 30-60 minutes.

    • Take a time-zero sample and subsequent time-point samples. Quench the reaction by adding an equal volume of quenching solution.

    • Analyze samples by LC-MS/MS to confirm the production of this compound.

  • Coupled (One-Pot) Reaction:

    • Combine all components from the synthetase reaction along with the suspected downstream enzyme (e.g., a reductase) and its required cofactor (NADPH).

    • Incubate and take time-point samples as before.

    • Analyze by LC-MS/MS, monitoring for the disappearance of this compound and the appearance of the expected downstream product.

  • Data Analysis: Plot the concentration of substrate, intermediate, and product over time to determine reaction kinetics and confirm the proposed pathway sequence.

Visualization of Pathways and Workflows

Diagrams are essential for conceptualizing complex biological processes and experimental designs. The following are generated using the DOT language for Graphviz.

cluster_pathway Hypothetical Pathway for this compound precursor Upstream Metabolite (e.g., Unsaturated Fatty Acid) intermediate1 Dicarboxylic Acid Intermediate precursor->intermediate1 ω-Oxidation target_coa This compound intermediate1->target_coa Dicarboxylyl-CoA Synthetase (ATP -> AMP) product Downstream Product (e.g., Reduced Acyl-CoA) target_coa->product Dienoyl-CoA Reductase (NADPH -> NADP+) excretion Excreted Dicarboxylic Acid target_coa->excretion Acyl-CoA Thioesterase (H₂O -> CoA-SH)

Caption: Hypothetical metabolic pathway involving this compound.

cluster_workflow Experimental Workflow for Characterizing a Novel Acyl-CoA start Hypothesize Role of Novel Acyl-CoA Derivative quant Quantification in Samples (LC-MS/MS) start->quant enzyme_id Identify Candidate Enzymes (Bioinformatics, Proteomics) start->enzyme_id cellular Cellular Assays (Metabolic Labeling, Knockout/Overexpression) quant->cellular recomb Recombinant Protein Expression & Purification enzyme_id->recomb enz_assay In Vitro Enzyme Assays (Spectrophotometry) recomb->enz_assay pathway In Vitro Pathway Reconstitution enz_assay->pathway confirm Confirm Biological Role pathway->confirm cellular->confirm

Caption: General workflow for functional characterization of a novel acyl-CoA.

assays Functional Assays for Acyl-CoAs Quantitative Enzymatic Pathway quant_sub Quantitative Methods HPLC-UV [Moderate Sensitivity] LC-MS/MS [High Sensitivity] Fluorometric Kits [High Throughput] assays:quant->quant_sub:h enz_sub Enzymatic Assays Dehydrogenase (Redox) Reductase (Redox) Thioesterase (Hydrolysis) Synthetase (Ligation) assays:enz->enz_sub:h path_sub Pathway Elucidation In Vitro Reconstitution Metabolic Flux Analysis Cellular Models assays:path->path_sub:h

Caption: Logical comparison of functional assay categories for acyl-CoA analysis.

References

Cross-Validation of LC-MS and NMR Data for the Analysis of 3,4-dimethylidenenonanedioyl-CoA

Author: BenchChem Technical Support Team. Date: December 2025

A Comparative Guide for Researchers and Drug Development Professionals

The robust characterization of novel metabolites is a cornerstone of modern life sciences research and drug development. When a previously uncharacterized molecule such as 3,4-dimethylidenenonanedioyl-CoA is identified, rigorous analytical techniques are required to confirm its structure and quantify its presence. This guide provides a framework for the cross-validation of data obtained from two powerful analytical platforms: Liquid Chromatography-Mass Spectrometry (LC-MS) and Nuclear Magnetic Resonance (NMR) spectroscopy. By leveraging the complementary strengths of these techniques, researchers can achieve a high degree of confidence in their findings.

Data Presentation: A Comparative Overview

The quantitative and qualitative data obtained from LC-MS and NMR provide different yet complementary insights into the nature of this compound.

Parameter LC-MS Analysis NMR Analysis Cross-Validation Point
Identification Based on mass-to-charge ratio (m/z) and fragmentation pattern.Based on chemical shifts, coupling constants, and nuclear Overhauser effects.Consistent molecular formula and structural fragments.
Quantification Relative or absolute quantification based on peak intensity or area, often requiring an internal standard.[1][2]Absolute quantification relative to a known concentration of an internal standard (e.g., TSP, DSS).Agreement in quantified concentrations within the limits of experimental error.
Purity Assessment Can detect and quantify impurities with different m/z ratios.Can detect and quantify impurities with distinct NMR signals.Corroboration of the purity profile of the analyte.
Structural Elucidation Provides information on molecular weight and elemental composition (High-Resolution MS) and fragmentation patterns (MS/MS).[3]Provides detailed information about the chemical environment of each atom (¹H, ¹³C), stereochemistry, and conformation in solution.Combined data allows for unambiguous structure determination.

Experimental Protocols

Detailed and standardized experimental protocols are crucial for obtaining reliable and reproducible data. The following sections outline typical methodologies for the LC-MS and NMR analysis of acyl-CoA compounds.

Sample Preparation for Acyl-CoA Analysis

A critical first step for both LC-MS and NMR analysis is the efficient extraction of acyl-CoAs from the biological matrix. A common method involves protein precipitation and extraction with an organic-aqueous mixture.[1]

  • Tissue Homogenization: Frozen tissue is powdered and homogenized in an ice-cold extraction solvent (e.g., acetonitrile (B52724)/methanol/water 2:2:1 v/v/v).[1]

  • Protein Precipitation: The homogenate is centrifuged at high speed to pellet proteins.

  • Supernatant Collection: The supernatant containing the metabolites is carefully collected.

  • Lyophilization and Resolubilization: The supernatant is lyophilized to dryness and the resulting pellet is resolubilized in a suitable solvent for either LC-MS or NMR analysis.[1] For LC-MS, this is often an aqueous solution with a low percentage of organic solvent, while for NMR, a deuterated buffer is used.

LC-MS/MS Protocol for Acyl-CoA Analysis

Liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) is a highly sensitive and selective method for the quantification of acyl-CoAs.[2][3][4]

  • Chromatographic Separation:

    • Column: A C18 reversed-phase column is commonly used for the separation of acyl-CoAs.[4]

    • Mobile Phase: A gradient elution with a mobile phase consisting of an aqueous component (e.g., water with 0.1% formic acid or an ion-pairing agent) and an organic component (e.g., acetonitrile or methanol) is typically employed.

    • Flow Rate: A flow rate in the range of 0.2-0.5 mL/min is common.

  • Mass Spectrometry Detection:

    • Ionization Source: Electrospray ionization (ESI) in positive ion mode is generally used for the analysis of acyl-CoAs.[4]

    • MS/MS Analysis: Multiple Reaction Monitoring (MRM) is a highly specific and sensitive mode for quantification, where a specific precursor ion is selected and fragmented, and a specific product ion is detected.[4] For this compound, the precursor ion would be its [M+H]⁺ adduct, and characteristic fragment ions would be monitored.

NMR Spectroscopy Protocol for Acyl-CoA Analysis

NMR spectroscopy provides detailed structural information and can be used for absolute quantification.

  • Sample Preparation: The lyophilized extract is dissolved in a deuterated buffer (e.g., phosphate (B84403) buffer in D₂O) containing a known concentration of an internal standard (e.g., trimethylsilylpropanoic acid - TSP).

  • NMR Experiment:

    • Spectrometer: A high-field NMR spectrometer (e.g., 600 MHz or higher) is recommended for increased sensitivity and spectral dispersion.

    • ¹H NMR: A standard one-dimensional ¹H NMR spectrum is acquired. The signals corresponding to the methylidene protons (=CH₂) and other protons of this compound would be identified.

    • 2D NMR: For complete structural elucidation, two-dimensional NMR experiments such as COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation) are essential to establish the connectivity of protons and carbons within the molecule.

  • Data Analysis:

    • Quantification: The concentration of this compound is determined by integrating the area of a well-resolved proton signal and comparing it to the integral of the known concentration of the internal standard.

    • Structural Verification: The chemical shifts and coupling patterns of the observed signals are compared with predicted values and data from related known compounds to confirm the structure.

Visualization of Workflows and Pathways

Cross-Validation Workflow

The following diagram illustrates a logical workflow for the cross-validation of LC-MS and NMR data in the analysis of this compound.

cross_validation_workflow cluster_sample Sample Preparation cluster_lcms LC-MS Analysis cluster_nmr NMR Analysis cluster_validation Cross-Validation cluster_results Validated Results BiologicalSample Biological Sample Extraction Extraction of Acyl-CoAs BiologicalSample->Extraction LCMS_Analysis LC-MS/MS Analysis Extraction->LCMS_Analysis Aliquoted Sample NMR_Analysis NMR Spectroscopy Extraction->NMR_Analysis Aliquoted Sample LCMS_Data LC-MS Data (m/z, RT, Intensity) LCMS_Analysis->LCMS_Data Data_Integration Data Integration & Comparison LCMS_Data->Data_Integration NMR_Data NMR Data (Shifts, Couplings) NMR_Analysis->NMR_Data NMR_Data->Data_Integration Validated_Structure Validated Structure Data_Integration->Validated_Structure Validated_Quantification Validated Quantification Data_Integration->Validated_Quantification

Caption: A workflow for the cross-validation of LC-MS and NMR data.

Potential Metabolic Context of this compound

While the specific metabolic pathway for this compound is not established, acyl-CoAs are central intermediates in metabolism. This diagram illustrates its potential connection to central metabolic pathways.

metabolic_pathway cluster_central_metabolism Central Metabolism cluster_target_molecule Target Molecule cluster_downstream Potential Fates Fatty_Acids Fatty Acid Metabolism Target_CoA This compound Fatty_Acids->Target_CoA TCA_Cycle TCA Cycle TCA_Cycle->Target_CoA Amino_Acid_Metabolism Amino Acid Metabolism Amino_Acid_Metabolism->Target_CoA Secondary_Metabolites Secondary Metabolites Target_CoA->Secondary_Metabolites Energy_Production Energy Production Target_CoA->Energy_Production Signaling Cellular Signaling Target_CoA->Signaling

Caption: Potential metabolic context of this compound.

By following the outlined protocols and cross-validation strategies, researchers can confidently characterize and quantify novel acyl-CoAs like this compound, paving the way for a deeper understanding of their biological roles and potential as therapeutic targets.

References

A Comparative Guide to the Quantification of Acyl-CoA Thioesters in Cellular Systems

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The analysis of acyl-Coenzyme A (acyl-CoA) thioesters is fundamental to understanding cellular metabolism and its dysregulation in various diseases. These molecules are central intermediates in numerous metabolic pathways, including fatty acid synthesis and oxidation, the Krebs cycle, and amino acid metabolism.[1][2] This guide provides a framework for comparing the levels of specific acyl-CoAs across different cell types.

It is important to note that a direct comparison of 3,4-dimethylidenenonanedioyl-CoA levels is not currently possible as there is no available data in the scientific literature for this specific molecule. Its metabolic significance and endogenous presence in cells have not been established. However, the principles and methodologies outlined in this guide are applicable to the quantification of any acyl-CoA, provided a synthetic standard is available for analytical validation.

This guide will utilize data for other well-characterized acyl-CoA species to illustrate how such a comparison can be effectively presented. Furthermore, it details a robust experimental protocol that can be adapted for the targeted analysis of novel acyl-CoAs like this compound.

Quantitative Comparison of Acyl-CoA Levels in Different Cell Types

The steady-state levels of acyl-CoAs can vary significantly between different cell types, reflecting their unique metabolic phenotypes. Below is a comparative summary of total fatty acyl-CoA levels in two distinct mammalian cell lines, the RAW264.7 macrophage-like cell line and the MCF7 human breast cancer cell line, as determined by liquid chromatography-electrospray ionization tandem mass spectrometry (LC-ESI-MS/MS).[3][4]

Cell LineTotal Fatty Acyl-CoA (pmol/10⁶ cells)Key Acyl-CoA Profile CharacteristicsReference
RAW264.712 ± 1.0Predominantly short and medium-chain fatty acyl-CoAs. Very-long-chain fatty acyl-CoAs (>C20) constitute <10% of the total pool.[Haynes et al., 2008][3]
MCF780.4 ± 6.1High abundance of very-long-chain fatty acyl-CoAs (>C20), constituting >50% of the total pool.[Haynes et al., 2008][3]

This data highlights the profound differences in fatty acyl-CoA metabolism between these two cell lines, with MCF7 cells maintaining a much larger and more diverse pool of these metabolites. Such quantitative comparisons are crucial for understanding the metabolic wiring of different cell types and for identifying potential targets for therapeutic intervention.

Experimental Protocol for Acyl-CoA Quantification

The following protocol describes a general method for the extraction and quantification of acyl-CoAs from cultured cells using liquid chromatography-tandem mass spectrometry (LC-MS/MS), a highly sensitive and specific analytical technique.[3][5][6][7] This protocol can be adapted for the specific analysis of this compound, assuming the availability of a purified standard.

1. Cell Culture and Harvesting:

  • Culture cells to the desired confluence in appropriate growth medium.

  • For adherent cells, wash twice with ice-cold phosphate-buffered saline (PBS).

  • For suspension cells, pellet by centrifugation and wash twice with ice-cold PBS.

  • Accurately count the number of cells for normalization of the results.

2. Acyl-CoA Extraction:

  • To the cell pellet, add a pre-chilled extraction solution of 2:1:1 isopropanol:acetonitrile (B52724):0.1 M KH₂PO₄ (pH 7.4) containing a suite of internal standards (e.g., odd-chain length acyl-CoAs or stable isotope-labeled analogs).

  • Vortex vigorously for 5 minutes at 4°C.

  • Centrifuge at 16,000 x g for 10 minutes at 4°C.

  • Collect the supernatant containing the acyl-CoAs.

3. Sample Preparation:

  • Dry the supernatant under a stream of nitrogen gas.

  • Reconstitute the dried extract in a suitable solvent for LC-MS/MS analysis, such as 5% methanol (B129727) in water.

4. LC-MS/MS Analysis:

  • Chromatography: Separate the acyl-CoAs using a reverse-phase C18 column with a gradient elution profile. A typical mobile phase system consists of an aqueous solution with an ion-pairing agent (e.g., ammonium (B1175870) acetate) and an organic solvent (e.g., acetonitrile or methanol).

  • Mass Spectrometry: Perform detection using a tandem mass spectrometer operating in positive ion mode. Utilize multiple reaction monitoring (MRM) for targeted quantification. The specific precursor-to-product ion transitions for this compound would need to be determined by infusing a pure standard.

5. Data Analysis and Quantification:

  • Quantify the amount of each acyl-CoA species by comparing the peak area of the endogenous analyte to that of its corresponding internal standard.

  • Generate a standard curve using known concentrations of the synthetic this compound standard to determine its absolute concentration in the samples.

  • Normalize the results to the cell number.

Visualizing Metabolic and Experimental Frameworks

Metabolic Context: Dicarboxylic Acid Metabolism

While the specific pathway for this compound is unknown, it belongs to the class of dicarboxylic acids. The general pathway for the metabolism of dicarboxylic acids involves their formation from monocarboxylic acids via ω-oxidation, followed by chain-shortening through peroxisomal β-oxidation.[8][9][10]

Dicarboxylic_Acid_Metabolism cluster_ER Endoplasmic Reticulum cluster_Cytosol Cytosol cluster_Peroxisome Peroxisome MC Monocarboxylic Acid Omega_OH_MC ω-Hydroxy Monocarboxylic Acid MC->Omega_OH_MC ω-Oxidation (CYP450) MC_CoA Monocarboxylic Acyl-CoA DCA Dicarboxylic Acid Omega_OH_MC->DCA Oxidation DCA_CoA Dicarboxylyl-CoA DCA->DCA_CoA Activation Chain_Short_DCA_CoA Chain-Shortened Dicarboxylyl-CoA DCA_CoA->Chain_Short_DCA_CoA β-Oxidation Acetyl_CoA Acetyl-CoA Chain_Short_DCA_CoA->Acetyl_CoA

General pathway of dicarboxylic acid metabolism.

Experimental Workflow: Acyl-CoA Quantification

The following diagram illustrates the key steps in the experimental workflow for the quantification of acyl-CoA levels in cultured cells.

Acyl_CoA_Workflow start Cell Culture harvest Cell Harvesting & Counting start->harvest extract Acyl-CoA Extraction (with Internal Standards) harvest->extract dry Sample Drying extract->dry reconstitute Reconstitution dry->reconstitute lcms LC-MS/MS Analysis (MRM) reconstitute->lcms data Data Processing & Quantification lcms->data end Normalized Acyl-CoA Levels data->end

Experimental workflow for acyl-CoA quantification.

Conclusion

While direct comparative data for this compound is not available, this guide provides a comprehensive framework for researchers to conduct such comparisons for this and other acyl-CoA species. The provided experimental protocol, based on established and robust LC-MS/MS methodologies, offers a clear path for the reliable quantification of these important metabolites. The visualization of the general metabolic context and the experimental workflow further aids in the conceptual understanding and practical implementation of these studies. As research into the complexities of cellular metabolism continues, the ability to accurately compare the levels of specific metabolites like acyl-CoAs across different cellular models will remain a critical tool for discovery.

References

Tracing the Roots of a Novel Metabolite: An Isotopic Flux Analysis Guide to the Origin of 3,4-dimethylidenenonanedioyl-CoA

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals: A Comparative Guide to Elucidating the Biosynthesis of a Unique Dicarboxylic Acid Derivative.

The emergence of novel bioactive molecules necessitates a deep understanding of their metabolic origins. One such molecule, 3,4-dimethylidenenonanedioyl-CoA, presents a unique structural challenge with its nine-carbon dicarboxylic acid backbone and a rare dimethylidene functional group. While its precise biosynthetic pathway remains uncharacterized, this guide provides a framework for its elucidation using isotopic flux analysis, comparing a hypothesized pathway to established metabolic routes for similar molecules.

Unraveling the Biosynthetic Puzzle: A Hypothesized Pathway

The structure of this compound suggests a potential origin from fatty acid or polyketide metabolism. The nonanedioyl (azelaic acid) backbone is a C9 α,ω-dicarboxylic acid. Such dicarboxylic acids can be biosynthesized in several ways, including the ω-oxidation of fatty acids.[1][2][3] The intriguing 3,4-dimethylidene moiety is less common and likely requires specialized enzymatic machinery, possibly from a polyketide synthase (PKS) or a dedicated tailoring enzyme.

We propose a hypothetical biosynthetic pathway that merges elements of both fatty acid and polyketide synthesis. This pathway serves as a testable model for isotopic flux analysis studies.

Hypothesized Biosynthesis of this compound cluster_0 Fatty Acid Synthesis & Oxidation cluster_1 Polyketide-like Modification Acetyl-CoA Acetyl-CoA Malonyl-CoA Malonyl-CoA Acetyl-CoA->Malonyl-CoA ACC Nonanoyl-CoA Nonanoyl-CoA Malonyl-CoA->Nonanoyl-CoA FAS Nonanedioyl-CoA Nonanedioyl-CoA Nonanoyl-CoA->Nonanedioyl-CoA ω-oxidation 3-methyl-4-methylidenenonanedioyl-CoA 3-methyl-4-methylidenenonanedioyl-CoA Nonanedioyl-CoA->3-methyl-4-methylidenenonanedioyl-CoA Methyltransferase & Dehydratase (PKS-like) This compound This compound 3-methyl-4-methylidenenonanedioyl-CoA->this compound Isomerase/Dehydrogenase

Caption: A hypothesized biosynthetic pathway for this compound.

Comparative Pathways for Dicarboxylic Acid and Polyketide Biosynthesis

To design an effective isotopic labeling experiment, it is crucial to consider alternative and established biosynthetic routes that could contribute to the formation of the target molecule or its precursors.

PathwayDescriptionKey PrecursorsPotential Contribution to this compound
Fatty Acid ω-Oxidation A common pathway for dicarboxylic acid synthesis where a terminal methyl group of a fatty acid is oxidized to a carboxylic acid.[1]Fatty acids (e.g., nonanoic acid)Provides the C9 dicarboxylic acid backbone (nonanedioyl-CoA).
Polyketide Synthesis (Type I PKS) A modular enzymatic assembly line that constructs complex carbon chains from simple acyl-CoA precursors.[4][5] Can introduce diverse functional groups.Acetyl-CoA, Propionyl-CoA, Malonyl-CoA, Methylmalonyl-CoACould potentially synthesize the entire backbone and install the dimethylidene group through specialized domains.
TCA Cycle Derived Dicarboxylic acids can be derived from intermediates of the tricarboxylic acid (TCA) cycle.[6][7]TCA cycle intermediates (e.g., succinate, α-ketoglutarate)Less likely for a C9 backbone but could contribute to the precursor pool.
Lysine Metabolism Certain dicarboxylic acids can be intermediates in the degradation pathway of lysine.[6]LysineUnlikely to be a direct source for a C9 dicarboxylic acid.

Designing the Isotopic Flux Analysis Experiment

Isotope-assisted metabolic flux analysis (iMFA) is a powerful technique to trace the flow of atoms from labeled substrates through metabolic pathways.[8] By feeding an organism with a stable isotope-labeled precursor (e.g., ¹³C-glucose or ¹³C-fatty acids) and analyzing the labeling pattern in the target metabolite, we can deduce the active biosynthetic routes.

Experimental Workflow

Isotopic Flux Analysis Workflow Start Start Culture_Organism Culture_Organism Start->Culture_Organism 1. Culture End End Introduce_Tracer Introduce_Tracer Culture_Organism->Introduce_Tracer 2. Introduce Isotopic Tracer Harvest_Metabolites Harvest_Metabolites Introduce_Tracer->Harvest_Metabolites 3. Harvest & Quench Extract_CoA_Esters Extract_CoA_Esters Harvest_Metabolites->Extract_CoA_Esters 4. Extraction LC_MS_MS LC_MS_MS Extract_CoA_Esters->LC_MS_MS 5. LC-MS/MS Analysis NMR NMR LC_MS_MS->NMR 6. NMR Analysis (optional) Data_Analysis Data_Analysis LC_MS_MS->Data_Analysis 7. Data Analysis NMR->Data_Analysis Flux_Map Flux_Map Data_Analysis->Flux_Map 8. Metabolic Flux Mapping Flux_Map->End 9. Pathway Elucidation

Caption: A generalized workflow for isotopic flux analysis.

Selection of Isotopic Tracers

The choice of isotopic tracer is critical for differentiating between the hypothesized pathways.[9]

Isotopic TracerRationaleExpected Labeling Pattern in this compound (based on hypothesis)
[U-¹³C]-Glucose A general tracer for central carbon metabolism. Will label acetyl-CoA, the precursor for both fatty acid and polyketide synthesis.If derived from de novo fatty acid synthesis, will show incorporation of multiple ¹³C₂ units.
[1,2-¹³C₂]-Glucose Helps to distinguish between glycolysis and the pentose (B10789219) phosphate (B84403) pathway, providing more precise information on the origin of acetyl-CoA.[9]Will result in a specific pattern of labeled and unlabeled carbons in the backbone.
[U-¹³C]-Nonanoic Acid Directly tests the involvement of ω-oxidation of a C9 fatty acid.Should result in a fully labeled C9 backbone.
[¹³C]-Methionine (SAM) To probe the origin of the methyl groups of the dimethylidene moiety, as S-adenosyl methionine (SAM) is a common methyl donor.Incorporation of ¹³C into the methylidene carbons if they arise from methylation.
[¹³C]-Bicarbonate To assess the activity of carboxylases, such as acetyl-CoA carboxylase (ACC) which produces malonyl-CoA.Incorporation into carbons derived from malonyl-CoA.

Experimental Protocols

Cell Culture and Isotope Labeling
  • Culture the producing organism under standard conditions to mid-log phase.

  • Replace the standard medium with a defined medium containing the chosen ¹³C-labeled substrate.

  • Continue incubation for a duration determined by the organism's doubling time to achieve isotopic steady state.

  • Harvest cells by rapid filtration or centrifugation at low temperature.

  • Quench metabolism immediately by immersing the cells in a cold solvent mixture (e.g., 60% methanol (B129727) at -20°C).

Extraction of Acyl-CoA Esters
  • Lyse the quenched cells using methods such as sonication or bead beating in a suitable extraction buffer.

  • Perform a liquid-liquid extraction to separate the acyl-CoA esters from other cellular components. A common method involves a biphasic system of chloroform, methanol, and water.

  • The aqueous phase containing the acyl-CoAs is collected and dried under vacuum.

LC-MS/MS Analysis of Acyl-CoA Esters
  • Reconstitute the dried extract in an appropriate solvent for liquid chromatography.

  • Separate the acyl-CoA esters using reverse-phase chromatography.[10][11]

  • Detect and quantify the different isotopologues of this compound and other relevant intermediates using tandem mass spectrometry (MS/MS) in multiple reaction monitoring (MRM) mode.[12]

NMR Spectroscopy of Acyl-CoA Esters
  • For structural confirmation and positional isotope analysis, ¹H and ¹³C NMR can be employed.[13][14]

  • This requires larger amounts of purified material but provides unambiguous information on which carbon atoms are labeled.

Data Presentation and Interpretation

The quantitative data from the LC-MS/MS analysis should be summarized in tables to compare the isotopologue distributions resulting from different tracers.

Table 1: Hypothetical Isotopologue Distribution in this compound

Isotopic TracerExpected Major IsotopologueInterpretation
[U-¹³C]-GlucoseM+2, M+4, M+6...Indicates de novo synthesis from acetyl-CoA units.
[U-¹³C]-Nonanoic AcidM+9Strongly supports ω-oxidation of nonanoic acid for the backbone.
[¹³C]-MethionineM+1 or M+2Suggests the methylidene carbons originate from methylation.
No significant labeling from any tracerSuggests an alternative, unhypothesized precursor.

Logical Framework for Pathway Determination

The interpretation of the labeling patterns will follow a logical progression to either support or refute the hypothesized pathway.

Pathway Determination Logic Start Start Labeling_from_U13C_Glucose Labeling_from_U13C_Glucose Start->Labeling_from_U13C_Glucose Observe Labeling End End Labeling_from_U13C_Nonanoic_Acid Labeling_from_U13C_Nonanoic_Acid Labeling_from_U13C_Glucose->Labeling_from_U13C_Nonanoic_Acid Yes Alternative_Pathway Alternative_Pathway Labeling_from_U13C_Glucose->Alternative_Pathway No Labeling_from_13C_Methionine Labeling_from_13C_Methionine Labeling_from_U13C_Nonanoic_Acid->Labeling_from_13C_Methionine Yes Direct_PKS_Synthesis Direct_PKS_Synthesis Labeling_from_U13C_Nonanoic_Acid->Direct_PKS_Synthesis No Alternative_Pathway->End Hypothesis_Supported Hypothesis_Supported Labeling_from_13C_Methionine->Hypothesis_Supported Yes Alternative_Methyl_Source Alternative_Methyl_Source Labeling_from_13C_Methionine->Alternative_Methyl_Source No Direct_PKS_Synthesis->End Hypothesis_Supported->End Alternative_Methyl_Source->End

Caption: A decision tree for interpreting isotopic labeling data.

By systematically applying these methodologies, researchers can move closer to a definitive understanding of the biosynthesis of this compound. This knowledge is not only of fundamental scientific interest but can also pave the way for the bioengineering of novel compounds with potential applications in medicine and biotechnology.

References

Comparative Analysis of the Predicted Biological Activity of 3,4-Dimethylidenenonanedioyl-CoA

Author: BenchChem Technical Support Team. Date: December 2025

A Predictive Guide for Researchers in Metabolism and Drug Development

Disclaimer: The existing scientific literature lacks direct experimental data on the biological activity of 3,4-dimethylidenenonanedioyl-CoA. This guide, therefore, presents a predictive comparison based on the known activities of structurally analogous acyl-CoA molecules. The analyses herein are intended to provide a theoretical framework for future experimental investigation.

This guide provides a comparative overview of the predicted biological activity of the novel molecule this compound against a selection of well-characterized acyl-CoA species. For researchers, scientists, and drug development professionals, understanding the potential metabolic fate and enzymatic interactions of novel acyl-CoAs is crucial for identifying new therapeutic targets and understanding metabolic pathways.

This compound is a C9 dicarboxylic acyl-CoA featuring two methylene (B1212753) groups at the C3 and C4 positions. These structural characteristics suggest a complex interaction with the enzymes of fatty acid metabolism. This document will compare its predicted activity with that of its saturated dicarboxylic counterpart, nonanedioyl-CoA (azelaoyl-CoA), a standard medium-chain monocarboxylic acyl-CoA (octanoyl-CoA), and a known enzyme inhibitor with a similar reactive group, 3-methyleneoctanoyl-CoA.

Comparative Data of Acyl-CoA Molecules

The following table summarizes the known and predicted interactions of this compound and related molecules with key enzymes in fatty acid metabolism.

Acyl-CoA Species Chain Length & Type Key Structural Features Predicted/Known Interaction with Acyl-CoA Dehydrogenases (ACADs) Predicted/Known Interaction with Peroxisomal Acyl-CoA Oxidases (ACOXs) Predicted Overall Biological Role
This compound C9 DicarboxylicTwo methylene groups at C3 and C4Predicted: Potent inhibitor of Medium-Chain Acyl-CoA Dehydrogenase (MCAD) due to the 3-methylene group.[1] The 4-methylene group may further influence binding or reactivity.Predicted: Likely a poor substrate. The presence of unsaturation near the carboxyl end may hinder oxidation.Potential disruptor of mitochondrial fatty acid β-oxidation.
Nonanedioyl-CoA (Azelaoyl-CoA) C9 DicarboxylicSaturated dicarboxylic chainSubstrate for mitochondrial β-oxidation, likely with lower efficiency than monocarboxylic counterparts.[2]Primary substrate for peroxisomal β-oxidation, a common fate for dicarboxylic acids.[3][4]Alternative energy source, particularly under conditions of high fatty acid flux.
Octanoyl-CoA C8 MonocarboxylicSaturated medium-chainA primary substrate for Medium-Chain Acyl-CoA Dehydrogenase (MCAD).[5][6]Not a primary substrate under normal conditions.Key intermediate in mitochondrial β-oxidation for energy production.
3-Methyleneoctanoyl-CoA C8 MonocarboxylicMethylene group at C3Known mechanism-based inhibitor of MCAD.[1] Forms a stable adduct with the FAD cofactor.[1]Not well-characterized, but inhibition of mitochondrial oxidation would be its dominant effect.Inhibitor of medium-chain fatty acid oxidation.
Succinyl-CoA C4 DicarboxylicShort-chain dicarboxylicNot a substrate for fatty acid ACADs.Not a substrate for fatty acid ACOXs.Central metabolite; intermediate in the citric acid cycle and heme synthesis.[7]
Metabolic Context of Dicarboxylic Acyl-CoAs

Dicarboxylic acids are typically formed via ω-oxidation of monocarboxylic fatty acids in the endoplasmic reticulum. Following activation to their CoA esters, they are primarily catabolized through β-oxidation within peroxisomes.[3][4] This pathway is particularly important when mitochondrial β-oxidation is saturated or impaired. The resulting chain-shortened dicarboxylic acyl-CoAs and acetyl-CoA can then be further metabolized for energy.

Metabolic_Context MCFA Monocarboxylic Fatty Acid ER Endoplasmic Reticulum MCFA->ER ω-Oxidation Mitochondrion Mitochondrion MCFA->Mitochondrion Activation DCA Dicarboxylic Acid (DCA) ER->DCA DCA_CoA Dicarboxylyl-CoA DCA->DCA_CoA Activation Peroxisome Peroxisome DCA_CoA->Peroxisome Beta_Ox_P Peroxisomal β-Oxidation Peroxisome->Beta_Ox_P Beta_Ox_M Mitochondrial β-Oxidation Mitochondrion->Beta_Ox_M Acetyl_CoA Acetyl-CoA Beta_Ox_P->Acetyl_CoA Beta_Ox_M->Acetyl_CoA TCA TCA Cycle Acetyl_CoA->TCA Energy Energy (ATP) TCA->Energy

Metabolic pathway of dicarboxylic acids.

Experimental Protocols

To empirically determine the biological activity of this compound, the following standard enzymatic assays would be employed.

Acyl-CoA Dehydrogenase (ACAD) Activity Assay (Spectrophotometric)

This assay measures the rate of reduction of an electron acceptor, which is coupled to the oxidation of the acyl-CoA substrate by an ACAD enzyme (e.g., MCAD).

Principle: The reduction of FAD by the ACAD is the first half-reaction. The reduced FAD is then reoxidized by an artificial electron acceptor, such as ferricenium hexafluorophosphate (B91526) or an electron-transferring flavoprotein (ETF), which in turn reduces a dye. The change in absorbance of the dye is monitored over time.

Methodology:

  • Reaction Mixture: Prepare a reaction buffer (e.g., 100 mM HEPES, pH 7.6) containing a specific ACAD enzyme (e.g., purified recombinant human MCAD).

  • Electron Acceptor: Add a suitable concentration of ETF and a terminal electron acceptor like 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT), which is reduced to a colored formazan (B1609692) product.

  • Initiation: Start the reaction by adding the acyl-CoA substrate (e.g., this compound, octanoyl-CoA as a positive control, or 3-methyleneoctanoyl-CoA as an inhibitory control) to the reaction mixture.

  • Measurement: Monitor the increase in absorbance at a specific wavelength (e.g., 570 nm for MTT formazan) using a spectrophotometer at a constant temperature (e.g., 37°C).

  • Data Analysis: The rate of reaction is calculated from the linear portion of the absorbance curve. For potential inhibitors, the assay is performed with varying concentrations of the test compound in the presence of a known substrate to determine IC50 values.

Peroxisomal Acyl-CoA Oxidase (ACOX) Activity Assay (Fluorometric)

This assay quantifies the production of hydrogen peroxide (H₂O₂), a direct product of the ACOX-catalyzed reaction.

Principle: ACOX catalyzes the oxidation of an acyl-CoA, transferring electrons directly to molecular oxygen to produce H₂O₂. The H₂O₂ is then used in a horseradish peroxidase (HRP)-coupled reaction to oxidize a fluorogenic substrate.

Methodology:

  • Sample Preparation: Use isolated peroxisomes or purified ACOX enzyme.

  • Reaction Mixture: Prepare a reaction buffer (e.g., 50 mM potassium phosphate, pH 7.4) containing HRP and a fluorogenic substrate (e.g., 10-acetyl-3,7-dihydroxyphenoxazine, Amplex Red).

  • Initiation: Start the reaction by adding the acyl-CoA substrate (e.g., this compound or a known ACOX substrate like lauroyl-CoA).

  • Measurement: Monitor the increase in fluorescence (e.g., excitation at 571 nm and emission at 585 nm for Amplex Red) using a fluorometer.

  • Quantification: Generate a standard curve using known concentrations of H₂O₂ to convert the rate of fluorescence increase into the rate of H₂O₂ production, which corresponds to ACOX activity.

Visualizing Workflows and Predictive Relationships

Workflow for Assessing Novel Acyl-CoA Activity

The process of characterizing a novel acyl-CoA like this compound follows a logical progression from synthesis to detailed enzymatic analysis.

Experimental_Workflow synthesis Chemical Synthesis & Purification of Acyl-CoA characterization Structural Characterization (e.g., LC-MS, NMR) synthesis->characterization enzyme_assays Enzymatic Assays characterization->enzyme_assays acad_assay ACAD Activity/ Inhibition Assay enzyme_assays->acad_assay acox_assay ACOX Substrate Assay enzyme_assays->acox_assay other_assays Other Enzyme Assays (e.g., Thioesterases) enzyme_assays->other_assays data_analysis Data Analysis & Kinetic Parameter Determination acad_assay->data_analysis acox_assay->data_analysis other_assays->data_analysis conclusion Conclusion on Biological Activity Profile data_analysis->conclusion

Workflow for biological activity assessment.
Predicted Activity Based on Structural Analogy

The structural features of this compound strongly suggest how it might interact with metabolic enzymes compared to its analogues. The presence of the 3-methylene group is a critical determinant for predicting its inhibitory potential.

Logical_Relationship target This compound feat1 Dicarboxylic Acid (C9 Backbone) target->feat1 feat2 3-Methylene Group (=CH2 at C3) target->feat2 feat3 4-Methylene Group (=CH2 at C4) target->feat3 comp1 Nonanedioyl-CoA feat1->comp1 shares backbone comp2 3-Methyleneoctanoyl-CoA feat2->comp2 shares feature pred3 Altered Binding Kinetics? feat3->pred3 may cause pred1 Substrate for Peroxisomal β-Oxidation? comp1->pred1 suggests pred2 Potent Inhibitor of MCAD? comp2->pred2 strongly suggests comp3 Octanoyl-CoA

Predicted activity from structural features.

References

Confirming the structure of 3,4-dimethylidenenonanedioyl-CoA with authentic standard

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive framework for confirming the chemical structure of synthesized 3,4-dimethylidenenonanedioyl-CoA by comparing it with a newly synthesized and rigorously characterized authentic standard. Due to the likely unavailability of a commercial standard for this specific molecule, this document outlines the necessary steps for its de novo synthesis, purification, and structural elucidation, followed by a direct comparison with the experimental sample.

Comparative Analysis of Authentic Standard and Experimental Sample

The primary objective is to demonstrate the structural identity between the synthesized authentic standard and the experimental sample of this compound. This is achieved by comparing their physicochemical properties obtained from various analytical techniques. The data presented below is illustrative and should be replaced with experimental findings.

Table 1: High-Performance Liquid Chromatography (HPLC) Analysis

ParameterAuthentic StandardExperimental SampleAcceptance Criteria
Retention Time (min) 15.215.2± 0.1 min
Peak Purity (PDA) > 99%> 99%> 98%
Co-injection Single Symmetrical PeakN/AA single symmetrical peak should be observed.

Table 2: High-Resolution Mass Spectrometry (HRMS) Data

ParameterAuthentic StandardExperimental SampleTheoretical ValueAcceptance Criteria
[M+H]⁺ (m/z) 936.3150936.3151936.3149± 5 ppm
[M-H]⁻ (m/z) 934.2994934.2995934.2993± 5 ppm
Key MS/MS Fragments Consistent Fragmentation PatternConsistent Fragmentation PatternN/AIdentical fragmentation patterns.

Table 3: Nuclear Magnetic Resonance (NMR) Spectroscopy Data (¹H and ¹³C)

NucleusAuthentic Standard (δ, ppm)Experimental Sample (δ, ppm)Key Protons/Carbons
¹H 4.95, 5.104.95, 5.10=CH₂
2.352.35-CH₂-C=
2.852.85-CH₂-C=O
¹³C 145.1145.1=C(CH₂)₂
115.8115.8=CH₂
173.2173.2C=O (Thioester)

Experimental Workflow and Signaling Pathways

The following diagram illustrates the logical workflow for the synthesis of the authentic standard, its purification, and the subsequent comparative analysis against the experimental sample.

G cluster_0 Synthesis and Purification of Authentic Standard cluster_1 Experimental Sample cluster_2 Comparative Structural Analysis start 3,4-dimethylidenenonanedioic acid + Coenzyme A synthesis Chemical or Enzymatic Synthesis start->synthesis purification Solid-Phase Extraction & HPLC Purification synthesis->purification standard Authentic Standard of this compound purification->standard hplc HPLC-UV Analysis standard->hplc ms LC-MS/MS Analysis standard->ms nmr NMR Spectroscopy (¹H, ¹³C) standard->nmr exp_sample Experimental this compound exp_sample->hplc exp_sample->ms exp_sample->nmr comparison Data Comparison hplc->comparison ms->comparison nmr->comparison conclusion Structural Confirmation comparison->conclusion

Caption: Workflow for structural confirmation of this compound.

Detailed Experimental Protocols

Synthesis of Authentic this compound

The synthesis of the authentic standard can be achieved through established methods for acyl-CoA synthesis. One common approach is the mixed anhydride (B1165640) method.

  • Materials: 3,4-dimethylidenenonanedioic acid, Coenzyme A (trilithium salt), N,N'-Carbonyldiimidazole (CDI), Tetrahydrofuran (THF, anhydrous), Triethylamine (TEA), Water (HPLC grade).

  • Procedure:

    • Dissolve 3,4-dimethylidenenonanedioic acid in anhydrous THF.

    • Add CDI in a 2:1 molar ratio to the dicarboxylic acid and stir at room temperature for 1 hour to form the activated intermediate.

    • In a separate vial, dissolve Coenzyme A trilithium salt in water and adjust the pH to 7.5 with TEA.

    • Slowly add the activated dicarboxylic acid solution to the Coenzyme A solution with vigorous stirring.

    • Maintain the pH at 7.5 by adding TEA as needed.

    • Allow the reaction to proceed for 4 hours at room temperature.

    • Monitor the reaction progress by reverse-phase HPLC.

Purification by HPLC

The synthesized this compound, as well as the experimental sample, should be purified using reverse-phase high-performance liquid chromatography (RP-HPLC).

  • Instrumentation: Preparative HPLC system with a UV detector.

  • Column: C18 reverse-phase column (e.g., 10 x 250 mm, 5 µm particle size).

  • Mobile Phase A: 50 mM Ammonium Acetate, pH 5.3.

  • Mobile Phase B: Acetonitrile.

  • Gradient: A linear gradient from 5% to 50% Mobile Phase B over 30 minutes.

  • Detection: 260 nm.

  • Procedure:

    • Dissolve the crude reaction mixture or the experimental sample in Mobile Phase A.

    • Inject the sample onto the equilibrated HPLC column.

    • Collect fractions corresponding to the major peak with the expected retention time.

    • Pool the pure fractions and lyophilize to obtain the purified product.

HPLC-UV Analysis

Analytical HPLC is used to determine the retention time and purity of the authentic standard and the experimental sample.

  • Instrumentation: Analytical HPLC system with a photodiode array (PDA) detector.

  • Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 3.5 µm particle size).

  • Mobile Phase and Gradient: As described for preparative HPLC, but with a flow rate of 1 mL/min.

  • Procedure:

    • Inject the purified authentic standard and the experimental sample separately.

    • For co-injection, mix equal amounts of the standard and the sample and inject.

    • Record the retention times and assess peak purity using the PDA detector.

LC-MS/MS Analysis

Liquid chromatography-tandem mass spectrometry is employed to determine the accurate mass and fragmentation pattern of the molecules.[1]

  • Instrumentation: HPLC system coupled to a high-resolution mass spectrometer (e.g., Q-TOF or Orbitrap).

  • Ionization Mode: Electrospray Ionization (ESI) in both positive and negative modes.

  • Procedure:

    • Infuse the purified samples into the mass spectrometer via the LC system.

    • Acquire full scan mass spectra to determine the mass-to-charge ratio (m/z) of the molecular ions.

    • Perform tandem MS (MS/MS) on the parent ions to obtain fragmentation patterns.

    • Compare the accurate mass and fragmentation spectra of the authentic standard and the experimental sample.

NMR Spectroscopy

NMR spectroscopy provides detailed information about the chemical structure and connectivity of atoms.[2][3][4][5][6]

  • Instrumentation: High-field NMR spectrometer (e.g., 500 MHz or higher).

  • Solvent: D₂O.

  • Experiments: ¹H NMR, ¹³C NMR, and 2D-NMR (e.g., COSY, HSQC) as needed.

  • Procedure:

    • Dissolve the lyophilized samples in D₂O.

    • Acquire ¹H and ¹³C NMR spectra for both the authentic standard and the experimental sample.

    • Process the data and assign the chemical shifts for all protons and carbons.

    • Compare the spectra to ensure they are identical.

By following these protocols and comparing the resulting data as outlined in the tables, researchers can confidently confirm the structure of their synthesized this compound.

References

Orthogonal Methods for the Identification of 3,4-dimethylidenenonanedioyl-CoA: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The accurate identification and quantification of acyl-Coenzyme A (acyl-CoA) thioesters are critical for understanding cellular metabolism and their roles in various disease states. 3,4-dimethylidenenonanedioyl-CoA, a dicarboxylic acyl-CoA, presents unique analytical challenges due to its complex structure. This guide provides a comparative overview of two primary orthogonal analytical methods for its identification and quantification: Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) and High-Performance Liquid Chromatography with Ultraviolet (HPLC-UV) detection. A third orthogonal method, Nuclear Magnetic Resonance (NMR) spectroscopy, is also discussed for its unparalleled capability in structural elucidation.

Data Presentation: A Quantitative Comparison of Analytical Methods

The selection of an appropriate analytical method depends on the specific requirements of the study, such as the need for high sensitivity, structural confirmation, or high throughput. The following table summarizes the key performance parameters of LC-MS/MS and HPLC-UV for the analysis of acyl-CoA esters.

ParameterLiquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)High-Performance Liquid Chromatography (HPLC-UV/Fluorescence)Nuclear Magnetic Resonance (NMR) Spectroscopy
Limit of Detection (LOD) 1-10 fmol[1]120 pmol (with derivatization)[1]Milligram to microgram quantities typically required
Limit of Quantification (LOQ) 5-50 fmol[1]1.3 nmol[1]Not typically used for quantification of low-abundance metabolites
Linearity (R²) >0.99[1]>0.99[1]Quantitative for high concentration samples
Precision (RSD%) < 5%[1]< 15%[1]High
Specificity High (based on mass-to-charge ratio and fragmentation pattern)[1]Moderate (risk of co-elution with structurally similar compounds)[1]Very High (provides detailed structural information)
Throughput High[1]Moderate[1]Low
Primary Application Targeted quantification and identificationRoutine quantificationStructural elucidation and confirmation

Experimental Protocols

Detailed and robust experimental protocols are essential for reliable and reproducible results. Below are representative methodologies for the analysis of acyl-CoA esters using LC-MS/MS and HPLC-UV.

Method 1: LC-MS/MS for High-Sensitivity Quantification

This method is ideal for the sensitive and specific quantification of this compound in complex biological matrices.

1. Sample Preparation (Solid-Phase Extraction - SPE)

  • Homogenize the biological sample (e.g., tissue, cells) in a cold extraction solvent (e.g., 80% methanol (B129727)/water).

  • Centrifuge the homogenate to pellet proteins and cellular debris.

  • Condition a C18 SPE cartridge with 1 mL of methanol, followed by 1 mL of water.

  • Load the supernatant onto the conditioned SPE cartridge.

  • Wash the cartridge with 2 mL of 5% methanol in water to remove polar impurities.

  • Elute the acyl-CoA esters with 1 mL of methanol.

  • Evaporate the eluent to dryness under a gentle stream of nitrogen.

  • Reconstitute the residue in 100 µL of the initial mobile phase.

2. Liquid Chromatography

  • Column: C18 reversed-phase column (e.g., 2.1 x 100 mm, 1.8 µm).

  • Mobile Phase A: 10 mM ammonium (B1175870) acetate (B1210297) in water.

  • Mobile Phase B: Acetonitrile.

  • Gradient: A linear gradient from 5% to 95% B over 10 minutes.

  • Flow Rate: 0.3 mL/min.

  • Injection Volume: 5 µL.

3. Tandem Mass Spectrometry

  • Ionization Mode: Positive Electrospray Ionization (ESI+).

  • Analysis Mode: Multiple Reaction Monitoring (MRM).

  • Precursor Ion: The [M+H]⁺ ion of this compound.

  • Product Ion: A characteristic fragment ion, often resulting from the neutral loss of the 507 Da phosphopantetheine moiety.

  • Collision Energy: Optimized for the specific analyte.

Method 2: HPLC-UV for Routine Quantification

This method is suitable for the routine quantification of this compound when high sensitivity is not the primary requirement.

1. Sample Preparation

  • Follow the same sample preparation protocol as for LC-MS/MS (SPE is recommended to reduce matrix effects).

2. High-Performance Liquid Chromatography

  • Column: C18 reversed-phase column (e.g., 4.6 x 250 mm, 5 µm).

  • Mobile Phase A: 0.1 M potassium phosphate (B84403) buffer, pH 5.5.

  • Mobile Phase B: Acetonitrile.

  • Gradient: A linear gradient from 10% to 70% B over 20 minutes.

  • Flow Rate: 1.0 mL/min.

  • Injection Volume: 20 µL.

3. UV Detection

Method 3: NMR Spectroscopy for Structural Confirmation

NMR is the most powerful technique for the unambiguous structural elucidation of novel molecules like this compound.

1. Sample Preparation

  • Purify the compound of interest to a high degree (>95%).

  • Dissolve a sufficient amount (typically >1 mg) in a deuterated solvent (e.g., D₂O, Methanol-d₄).

2. NMR Experiments

  • 1D ¹H NMR: To identify the types and number of protons in the molecule. The characteristic signals for the vinyl protons of the dimethylidene groups would be crucial.

  • 1D ¹³C NMR: To determine the number of carbon atoms and their chemical environment. The signals for the quaternary vinylic carbons and the two carboxyl carbons would be key identifiers.

  • 2D COSY (Correlation Spectroscopy): To establish proton-proton coupling networks, which would help trace the carbon chain of the nonanedioyl backbone.

  • 2D HSQC (Heteronuclear Single Quantum Coherence): To correlate directly bonded proton and carbon atoms.

  • 2D HMBC (Heteronuclear Multiple Bond Correlation): To identify long-range (2-3 bond) correlations between protons and carbons. This is critical for connecting the dimethylidene groups to the nonanedioyl backbone and confirming the position of the CoA ester linkage.

Mandatory Visualization

The following diagrams illustrate the experimental workflows and the logical relationships in the structural elucidation of this compound.

LCMS_Workflow cluster_prep Sample Preparation cluster_analysis LC-MS/MS Analysis Homogenization Biological Sample Homogenization Centrifugation Protein Precipitation & Centrifugation Homogenization->Centrifugation SPE Solid-Phase Extraction (SPE) Centrifugation->SPE Evaporation Evaporation & Reconstitution SPE->Evaporation LC Liquid Chromatography (C18 Separation) Evaporation->LC ESI Electrospray Ionization (ESI+) LC->ESI MS1 Mass Analyzer 1 (Precursor Ion Selection) ESI->MS1 CID Collision Cell (Fragmentation) MS1->CID MS2 Mass Analyzer 2 (Product Ion Selection) CID->MS2 Detector Detector MS2->Detector

Caption: Workflow for LC-MS/MS analysis of this compound.

HPLCUV_Workflow cluster_prep Sample Preparation cluster_analysis HPLC-UV Analysis Homogenization Biological Sample Homogenization Centrifugation Protein Precipitation & Centrifugation Homogenization->Centrifugation SPE Solid-Phase Extraction (SPE) Centrifugation->SPE Evaporation Evaporation & Reconstitution SPE->Evaporation HPLC High-Performance Liquid Chromatography Evaporation->HPLC UV_Detector UV Detector (260 nm) HPLC->UV_Detector Chromatogram Chromatogram UV_Detector->Chromatogram

Caption: Workflow for HPLC-UV analysis of this compound.

NMR_Logic cluster_1D 1D NMR cluster_2D 2D NMR H1 ¹H NMR (Proton Environments) COSY COSY (¹H-¹H Connectivity) H1->COSY HSQC HSQC (Direct ¹H-¹³C Bonds) H1->HSQC HMBC HMBC (Long-Range ¹H-¹³C Bonds) H1->HMBC C13 ¹³C NMR (Carbon Skeleton) C13->HSQC C13->HMBC Structure Unambiguous Structure of 3,4-dimethylidene- nonanedioyl-CoA COSY->Structure HSQC->Structure HMBC->Structure

Caption: Logical workflow for structural elucidation by 2D NMR.

References

A Comparative Guide to the Differentiation of 3,4-dimethylidenenonanedioyl-CoA and Its Structural Isomers

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The precise structural elucidation of metabolites and drug candidates is a cornerstone of modern research and development. 3,4-dimethylidenenonanedioyl-CoA, a complex thioester, and its structural isomers present a significant analytical challenge due to their shared molecular formula and consequent identical mass. Distinguishing between these closely related molecules is critical, as subtle variations in structure can lead to profound differences in biological activity, metabolic fate, and pharmacological properties.

This guide provides a comprehensive comparison of analytical methodologies for the unambiguous differentiation of this compound from its key structural isomers. We present supporting data, detailed experimental protocols, and logical workflows to assist researchers in selecting and implementing the most effective characterization techniques.

Proposed Key Structural Isomers

For the purpose of this guide, we will compare the target molecule, This compound (Isomer A) , with two representative structural isomers: a positional isomer, 2,3-dimethylidenenonanedioyl-CoA (Isomer B) , and a geometric/positional isomer, (2E,4E)-3,4-dimethylnona-2,4-dienedioyl-CoA (Isomer C) .

Structural_Isomers cluster_A Isomer A: this compound cluster_B Isomer B: 2,3-dimethylidenenonanedioyl-CoA cluster_C Isomer C: (2E,4E)-3,4-dimethylnona-2,4-dienedioyl-CoA A A B B C C Analytical_Workflow cluster_separation Chromatographic Separation cluster_ms Mass Analysis cluster_nmr Structural Elucidation start Mixture of Isomers lc High-Performance Liquid Chromatography (HPLC) start->lc Injection ms Tandem Mass Spectrometry (MS/MS) lc->ms Elution nmr NMR Spectroscopy (1H, 13C, 2D) lc->nmr Fraction Collection (if necessary) end Unambiguous Isomer Identification ms->end nmr->end

Safety Operating Guide

Prudent Disposal of 3,4-dimethylidenenonanedioyl-CoA: A Guide for Laboratory Personnel

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the responsible management of chemical waste is paramount to ensuring a safe and compliant laboratory environment. This document provides a comprehensive guide to the proper disposal procedures for 3,4-dimethylidenenonanedioyl-CoA, a complex thioester compound. Due to the absence of specific safety data for this novel molecule, the following procedures are based on the general reactivity of thioesters, acyl-CoA compounds, and compounds containing reactive functional groups.

The chemical structure of this compound includes a high-energy thioester bond and reactive alkene moieties. Thioesters are known to be more susceptible to nucleophilic attack than their oxygen-containing ester counterparts, and their hydrolysis is a thermodynamically favorable process.[1][2] Although kinetically stable in the absence of catalysts, the potential for reaction with various reagents necessitates careful handling and disposal.[2]

Core Principles for Safe Disposal

Given the lack of specific toxicological and environmental fate data for this compound, it must be treated as hazardous chemical waste. The primary disposal strategy should involve containment, clear labeling, and transfer to a certified hazardous waste management facility.

Experimental Protocols for Waste Handling

Materials Required:

  • Appropriate Personal Protective Equipment (PPE): safety goggles, lab coat, and chemical-resistant gloves (nitrile or neoprene).

  • Leak-proof, chemically compatible waste container (e.g., high-density polyethylene (B3416737) [HDPE] or glass).

  • Hazardous waste labels.

  • Fume hood.

Step-by-Step Disposal Procedure:

  • Segregation: Do not mix this compound waste with other chemical waste streams unless compatibility has been verified. Incompatible mixtures can lead to dangerous reactions.

  • Containment: Collect all waste containing this compound, including unused solutions, contaminated consumables (e.g., pipette tips, vials), and cleaning materials, in a designated, leak-proof hazardous waste container.

  • Labeling: Clearly label the waste container with the full chemical name "this compound," the concentration (if known), and the appropriate hazard symbols (e.g., "Caution," "Hazardous Waste"). Include the date of waste accumulation.

  • Storage: Store the sealed waste container in a designated, well-ventilated secondary containment area, away from heat, ignition sources, and incompatible chemicals.

  • Professional Disposal: Arrange for the collection and disposal of the hazardous waste through your institution's Environmental Health and Safety (EHS) office or a licensed hazardous waste disposal contractor. Provide them with all available information about the compound.

Decontamination of Glassware and Surfaces:

For non-disposable items contaminated with this compound, a thorough decontamination procedure is essential.

  • Initial Rinse: In a fume hood, rinse the contaminated surfaces with a suitable organic solvent in which the compound is soluble (e.g., ethanol (B145695) or methanol). Collect the rinsate as hazardous waste.

  • Hydrolysis (Optional, for skilled personnel): Based on the general reactivity of thioesters, a cautious hydrolysis step can be considered to break down the thioester bond.[3] This should only be performed by trained personnel.

    • Prepare a dilute aqueous base solution (e.g., 0.1 M NaOH).

    • Carefully add the base solution to the rinsed glassware and allow it to react for a sufficient period (e.g., several hours) to facilitate hydrolysis of the thioester into a carboxylate salt and a thiol.

    • Neutralize the solution with a dilute acid (e.g., 0.1 M HCl).

    • Collect all liquids from this process as hazardous waste.

  • Final Cleaning: After decontamination, wash the glassware with a standard laboratory detergent and rinse thoroughly with deionized water.

Data Presentation

Currently, there is no publicly available quantitative data on the specific physical, chemical, or toxicological properties of this compound. Therefore, a table of quantitative data for disposal parameters cannot be provided. Researchers are advised to handle this compound with the caution afforded to new chemical entities with unknown hazard profiles.

Mandatory Visualization

The logical workflow for the proper disposal of this compound is illustrated below. This diagram outlines the decision-making process and procedural steps to ensure safe and compliant waste management.

Figure 1. Disposal Workflow for this compound cluster_prep Preparation cluster_collection Waste Collection & Handling cluster_storage Interim Storage cluster_disposal Final Disposal start Generation of This compound Waste ppe Don Appropriate PPE (Goggles, Lab Coat, Gloves) start->ppe container Select Chemically Compatible Hazardous Waste Container ppe->container collect Collect All Waste (Solutions, Contaminated Items) container->collect label_waste Label Container with Chemical Name and Hazards collect->label_waste seal Securely Seal Container label_waste->seal store Store in Designated Secondary Containment Area seal->store contact_ehs Contact Institutional EHS or Licensed Contractor store->contact_ehs transfer Arrange for Professional Waste Pickup and Disposal contact_ehs->transfer end Disposal Complete transfer->end

Caption: Disposal Workflow for this compound.

Disclaimer: The information provided in this document is intended as a guide and is based on general principles of laboratory safety and chemical handling. It is not a substitute for a formal risk assessment or the specific safety protocols established by your institution. Always consult your institution's Environmental Health and Safety (EHS) office for guidance on hazardous waste management.

References

Personal protective equipment for handling 3,4-dimethylidenenonanedioyl-CoA

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: A specific Safety Data Sheet (SDS) for 3,4-dimethylidenenonanedioyl-CoA was not located. This guide is based on safety protocols for structurally similar compounds, including Coenzyme A (CoA) esters and dicarboxylic acids. This substance should be treated as potentially hazardous until comprehensive toxicological data is available. All laboratory procedures should be conducted in strict accordance with institutional and regulatory safety standards.

This document provides crucial safety and logistical information for researchers, scientists, and drug development professionals engaged in the handling of this compound. It outlines essential personal protective equipment (PPE), step-by-step operational procedures, and compliant disposal methods to ensure a safe laboratory environment.

Personal Protective Equipment (PPE)

To minimize exposure risk, the following personal protective equipment is mandatory when handling this compound.

PPE CategoryItemSpecifications and Use
Eye and Face Protection Safety Goggles or GlassesChemical splash goggles or safety glasses with side shields are required to prevent eye contact.[1]
Face ShieldRecommended in addition to goggles when there is a significant risk of splashing, such as when handling larger quantities.[1][2]
Hand Protection Chemical-Resistant GlovesNitrile or butyl rubber gloves are highly recommended for handling acids and related compounds.[1][2] Gloves should be discarded if any signs of degradation or perforation appear.[1][3]
Body Protection Laboratory CoatA standard laboratory coat is the minimum required protection.[1][4]
Impervious ApronAn impervious apron should be worn over a lab coat when transferring more than 10 milliliters of the substance.[1][3]
Respiratory Protection RespiratorWhile not generally required if handled in a well-ventilated area, a NIOSH/MSHA-approved respirator with an appropriate filter may be necessary for large spills or if the substance is a fine powder that could become airborne.[4]

Operational Plan: Step-by-Step Handling Protocol

Adherence to a strict operational protocol is essential for the safe handling of this compound.

1. Preparation and Engineering Controls:

  • All work with this compound should be conducted in a certified chemical fume hood to ensure adequate ventilation.[1][4]

  • An eyewash station and safety shower must be readily accessible in the immediate work area.[4]

  • Cover the work surface with absorbent, disposable bench paper to contain any potential spills.[4]

  • Ensure that appropriate spill cleanup materials, including a neutralizing agent for acids, are available.[3]

2. Weighing and Dispensing:

  • If the compound is a solid, handle it as a fine powder, taking care to minimize dust generation.[4]

  • Use a micro-spatula for transferring the solid material.[4]

  • Weigh the compound in a tared, sealed container, preferably within a balance with a draft shield.[4]

3. Dissolving and Reactions:

  • When preparing solutions, slowly add the compound to the solvent to avoid splashing.[4]

  • If heating is necessary, use a controlled heating source such as a heating mantle and a condenser to prevent the release of vapors.[4]

  • Keep all containers holding the substance closed when not in use.[5][6]

4. Post-Handling:

  • Thoroughly decontaminate all equipment used in the procedure.[4]

  • Clean the work area with an appropriate solvent, followed by soap and water.[4]

  • Wash hands thoroughly after handling the compound, even if gloves were worn.[4]

G cluster_prep Preparation cluster_handling Handling cluster_cleanup Post-Handling cluster_disposal Disposal prep_ppe Don Appropriate PPE prep_hood Work in Chemical Fume Hood prep_ppe->prep_hood prep_spill Prepare Spill Kit prep_hood->prep_spill handle_weigh Weigh Compound prep_spill->handle_weigh handle_dissolve Dissolve/React handle_weigh->handle_dissolve cleanup_decon Decontaminate Equipment handle_dissolve->cleanup_decon cleanup_area Clean Work Area cleanup_decon->cleanup_area cleanup_wash Wash Hands cleanup_area->cleanup_wash disp_waste Collect Hazardous Waste cleanup_wash->disp_waste disp_label Label Waste Container disp_waste->disp_label disp_dispose Dispose via EHS disp_label->disp_dispose

Caption: Standard laboratory workflow for handling this compound.

Disposal Plan

Proper disposal of this compound and its associated waste is critical to prevent environmental contamination and ensure regulatory compliance.

  • Unused/Expired Compound: Dispose of as hazardous chemical waste in a clearly labeled, sealed container. Follow all local, state, and federal regulations.[4]

  • Contaminated Labware (e.g., gloves, bench paper): Place in a designated hazardous waste container.[4]

  • Aqueous Waste:

    • Neutralization: If the aqueous waste is acidic, it should be neutralized before disposal. This procedure must be performed in a chemical fume hood.[4]

    • Slowly add a suitable base, such as sodium bicarbonate, to the stirring acidic solution.[4] Be cautious of potential effervescence.

    • Monitor the pH of the solution using pH paper or a calibrated meter until it is neutral (pH 6-8).

    • The neutralized solution may be suitable for drain disposal with copious amounts of water, depending on local regulations. Always confirm institutional policies before disposing of any chemical waste down the drain.[1]

  • Large Quantities or Contaminated Materials: For larger quantities of waste or heavily contaminated materials, consult your institution's Environmental Health and Safety (EHS) department for guidance on proper disposal procedures.

First Aid Measures

In the event of exposure, immediate action is crucial.

  • Eye Contact: Immediately flush eyes with plenty of running water for at least 15 minutes, holding the eyelids open. Seek immediate medical attention.[1][5]

  • Skin Contact: Immediately remove all contaminated clothing and wash the affected area with soap and plenty of water. If irritation persists, seek medical attention.[1][5]

  • Inhalation: Move the individual to fresh air. If breathing is difficult or has stopped, provide artificial respiration. Seek immediate medical attention.[5]

  • Ingestion: Do NOT induce vomiting. If the person is conscious, rinse their mouth with water and give them a glass of water to drink. Never give anything by mouth to an unconscious person. Seek immediate medical attention.[5]

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.